Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Description
Properties
IUPAC Name |
ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGIJOPAJQRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. The document delineates a strategic approach starting from a readily accessible precursor, focusing on the critical bromination step and subsequent esterification. The causality behind experimental choices, detailed protocols, and analytical characterization are discussed to ensure scientific integrity and reproducibility. Visual aids in the form of reaction pathways and workflow diagrams are provided to enhance understanding.
Introduction: Significance of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Substituted picolinates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to coordinate with metal ions make them valuable scaffolds in the design of bioactive molecules. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, in particular, incorporates several key functional groups that allow for diverse downstream chemical modifications. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents. The hydroxyl group at the 6-position and the ester at the 2-position can be further functionalized, making this molecule a highly valuable building block in the synthesis of complex molecular architectures.
Proposed Synthesis Pathway: A Strategic Approach
While multiple synthetic routes to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate are conceivable, this guide focuses on a highly practical and efficient pathway commencing from the precursor, 6-hydroxy-3-methylpicolinic acid. This approach is advantageous due to the commercial availability of similar starting materials and the high regioselectivity of the key bromination step.
The overall synthetic strategy involves two primary transformations:
-
Electrophilic Bromination: The regioselective introduction of a bromine atom at the 5-position of the pyridine ring of 6-hydroxy-3-methylpicolinic acid.
-
Esterification: The conversion of the carboxylic acid functionality to its corresponding ethyl ester.
This pathway is depicted in the following reaction scheme:
Caption: Proposed two-step synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
In-Depth Mechanistic Insights and Experimental Rationale
Step 1: Regioselective Bromination of 6-hydroxy-3-methylpicolinic acid
The introduction of a bromine atom onto the pyridine ring is a critical step that dictates the overall efficiency of the synthesis. The choice of brominating agent and reaction conditions is paramount to achieving high regioselectivity and yield.
3.1.1. Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents.[1][2] In the case of 6-hydroxy-3-methylpicolinic acid, the powerful electron-donating hydroxyl group at the 6-position strongly activates the ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the hydroxyl group. The methyl group at the 3-position is a weak activating group. The carboxylic acid at the 2-position is a deactivating group. The interplay of these directing effects strongly favors electrophilic substitution at the 5-position.
3.1.2. Choice of Brominating Agent and Catalyst
N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is an effective brominating system for activated heterocyclic compounds.[3] The sulfuric acid serves to protonate the pyridine nitrogen, further influencing the electronic distribution within the ring and activating the NBS.
3.1.3. Experimental Protocol: Bromination
A detailed, step-by-step methodology for the bromination of 6-hydroxy-3-methylpicolinic acid is provided below. This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
| Parameter | Value/Condition | Rationale |
| Starting Material | 6-hydroxy-3-methylpicolinic acid | Commercially available or can be synthesized. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |
| Solvent/Catalyst | Concentrated Sulfuric Acid | Activates the brominating agent and influences regioselectivity. |
| Temperature | 0-5 °C (addition), Room Temp (reaction) | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 12-18 hours | Ensures complete conversion. |
| Work-up | Quenching with ice, neutralization | Isolates the product and removes acidic impurities. |
Step-by-Step Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-hydroxy-3-methylpicolinic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid, 5-bromo-6-hydroxy-3-methylpicolinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Fischer Esterification
The conversion of the carboxylic acid to its ethyl ester is a standard and well-established transformation. Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, is a suitable method.[4]
3.2.1. Experimental Protocol: Esterification
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-bromo-6-hydroxy-3-methylpicolinic acid | Product from the previous step. |
| Reagent | Anhydrous Ethanol | Serves as both the reactant and the solvent. |
| Catalyst | Concentrated Sulfuric Acid | Catalyzes the esterification reaction. |
| Temperature | Reflux | Drives the reaction to completion. |
| Reaction Time | 8-12 hours | Ensures high conversion. |
| Work-up | Neutralization, extraction | Isolates the final product. |
Step-by-Step Procedure:
-
Suspend 5-bromo-6-hydroxy-3-methylpicolinic acid (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Alternative Synthetic Approach
Caption: An alternative multi-step synthesis pathway for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
The hydrolysis of 2-cyanopyridine to picolinic acid is a well-documented procedure.[5][6][7] The subsequent hydroxylation of the pyridine ring can be achieved through N-oxidation followed by a rearrangement reaction.[3]
Characterization Data
The final product, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl group (triplet and quartet), the methyl group (singlet), and aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₀BrNO₃ (260.09 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-Br vibrations. |
| Melting Point | A sharp melting point for the purified crystalline solid. |
Conclusion
This technical guide has outlined a robust and efficient synthetic pathway for the preparation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. The proposed two-step synthesis, starting from 6-hydroxy-3-methylpicolinic acid, offers high regioselectivity in the critical bromination step and employs standard, well-understood reactions. By providing detailed experimental protocols, mechanistic insights, and an alternative synthetic route, this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this versatile intermediate opens up avenues for the exploration of novel chemical entities with potential therapeutic and industrial applications.
References
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2771.
- Boiling, F. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S.
- Gassman, P. G., & Guggenheim, T. L. (1984). Esterification of Carboxylic Acids with Alcohols and Thiols. Organic Syntheses, 62, 1.
- Google Patents. (n.d.). CN101602716B - Synthesis method of 2-chromium picolinate.
- Google Patents. (n.d.). EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Hallas, G., & Towns, A. D. (1997). Dyes and Pigments, 33(4), 335-359.
-
MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
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Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Retrieved from [Link]
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ResearchGate. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]
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ScienceDirect. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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- 7. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its multifunctional structure, featuring a pyridine core, a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, including its structural features, spectral characteristics, and reactivity. Furthermore, it details a proposed synthetic pathway and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
Molecular Structure and Physicochemical Properties
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate possesses a unique arrangement of functional groups that dictates its chemical behavior. The central pyridine ring, being electron-deficient, is further influenced by the electronic effects of its substituents. The bromine atom at the 5-position and the ester group at the 2-position are electron-withdrawing, while the hydroxyl group at the 6-position and the methyl group at the 3-position are electron-donating. This electronic interplay governs the reactivity of the pyridine ring and the lability of its substituents.
Structural Analysis
The molecule's structure presents several key features for consideration in experimental design:
-
Pyridine Core: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The overall electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution under certain conditions.
-
Bromine Atom: The C-Br bond at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents.[1]
-
Hydroxyl Group: The 6-hydroxy group is acidic and can be deprotonated to form a phenoxide-like species. It can also be alkylated or acylated to introduce further diversity. Its presence can influence the reactivity of the adjacent bromine atom.
-
Ethyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives.[1] It also offers a handle for further chemical modification.
-
Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available, its properties can be inferred from closely related structures and computational models.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H10BrNO3 | Based on the chemical structure. |
| Molecular Weight | 260.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar brominated pyridine derivatives are solids.[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | The presence of the ethyl ester and the aromatic ring suggests solubility in organic solvents. |
| pKa | The hydroxyl group is expected to have a pKa in the range of 8-10. The pyridine nitrogen is weakly basic. | The electron-withdrawing groups on the ring will increase the acidity of the hydroxyl group compared to a simple phenol. |
Proposed Synthesis Pathway
A plausible synthetic route to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be designed based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring followed by functional group interconversion.
Caption: Proposed synthetic workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Step-by-Step Protocol
-
Cyclocondensation: The synthesis would likely begin with a multicomponent reaction to form the 6-hydroxypicolinate ring system. This could involve the condensation of an appropriate β-ketoester, an aldehyde, and an ammonia source.
-
Bromination: The resulting pyridone intermediate would then be selectively brominated at the 5-position. N-Bromosuccinimide (NBS) is a common reagent for this type of transformation. The reaction conditions would need to be carefully controlled to avoid side reactions.
-
Esterification (if necessary): If the initial cyclocondensation does not directly yield the ethyl ester, a final esterification step would be required. This can be achieved by reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[3]
Predicted Spectral Data
The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate would give rise to a unique spectral signature.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic-H | 7.5 - 8.0 | s | The single proton on the pyridine ring at the 4-position. |
| -OH | 9.0 - 11.0 | br s | The acidic proton of the hydroxyl group, which may be broad and its position concentration-dependent. |
| -CH2- (ethyl) | 4.2 - 4.5 | q | The methylene protons of the ethyl ester, coupled to the methyl protons. |
| -CH3 (methyl on ring) | 2.2 - 2.5 | s | The protons of the methyl group attached to the pyridine ring. |
| -CH3 (ethyl) | 1.2 - 1.5 | t | The methyl protons of the ethyl ester, coupled to the methylene protons. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 165 - 170 | Carbonyl carbon of the ethyl ester. |
| C-OH | 155 - 160 | Carbon of the pyridine ring attached to the hydroxyl group. |
| Aromatic C-H | 135 - 140 | The protonated carbon on the pyridine ring. |
| Aromatic C-Br | 110 - 115 | Carbon of the pyridine ring attached to the bromine atom. |
| Aromatic C-N | 145 - 150 | Carbons adjacent to the nitrogen in the pyridine ring. |
| -CH2- (ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |
| -CH3 (methyl on ring) | 15 - 20 | Methyl carbon attached to the pyridine ring. |
| -CH3 (ethyl) | 10 - 15 | Methyl carbon of the ethyl ester. |
IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Sharp |
| C=O stretch (ester) | 1700 - 1730 | Strong, sharp |
| C=C and C=N stretch | 1550 - 1650 | Medium to strong |
| C-O stretch | 1200 - 1300 | Strong |
Mass Spectrometry
The mass spectrum would be expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the ethoxy group from the ester and cleavage of the side chains.
Chemical Reactivity and Synthetic Applications
The multifunctionality of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate makes it a valuable building block in organic synthesis.
Caption: Key reaction sites and potential transformations of the title compound.
Cross-Coupling Reactions
The bromine atom is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds.
-
Heck Coupling: Reaction with alkenes provides access to substituted styrenyl-type structures.
-
Sonogashira Coupling: Reaction with terminal alkynes yields arylethynyl derivatives.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling with amines.
Reactions of the Hydroxyl Group
The 6-hydroxy group can be readily functionalized:
-
O-Alkylation: Treatment with a base and an alkyl halide will form the corresponding ether.
-
O-Acylation: Reaction with an acyl chloride or anhydride will yield the ester.
-
Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a triflate, to enable nucleophilic aromatic substitution.
Modification of the Ethyl Ester
The ester group can be transformed into a variety of other functional groups:
-
Hydrolysis: Saponification with a base, followed by acidification, will yield the corresponding carboxylic acid.
-
Amidation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Potential in Drug Discovery
Substituted pyridines are a common motif in many approved drugs and clinical candidates. The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its utility as a key intermediate is highlighted by the applications of similar brominated picolinates in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to readily diversify the molecule at multiple positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the facile introduction of a wide range of substituents, making it an ideal scaffold for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications. By leveraging the insights presented here, researchers can effectively incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.
References
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MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]
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ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
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PubChem. ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]
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PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]
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PubChem. Ethyl 5-bromovalerate. [Link]
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JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
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ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
National Institutes of Health. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
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A Technical Guide to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: Synthesis, Properties, and Potential Applications
Prepared by a Senior Application Scientist
Introduction
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester on a pyridine core—makes it a versatile scaffold for the development of novel compounds with potentially valuable biological activities and material properties. This guide provides an in-depth exploration of this compound, from its proposed synthesis to its potential applications, designed for professionals in drug development and chemical research. It is important to note that a specific CAS number for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not readily found in public databases, suggesting its status as a novel or less-common chemical entity. This document, therefore, presents a scientifically grounded, hypothetical pathway to its synthesis and characterization based on established chemical principles and data from structurally related molecules.
Proposed Synthetic Pathway
The synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be envisioned through a multi-step process starting from a suitable picolinic acid precursor. The following pathway is proposed, leveraging well-established organic chemistry transformations.
Caption: Proposed synthetic workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Experimental Protocols
Step 1: Bromination of 6-Hydroxy-3-methylpicolinic acid
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. The hydroxyl group at the 6-position is an ortho-, para-director, making the 5-position electronically favorable for electrophilic substitution.
-
Rationale: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective method for the selective bromination of activated aromatic rings. The acid protonates the ring, further activating it towards electrophilic attack by the bromine species generated from NBS.
-
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-hydroxy-3-methylpicolinic acid (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to ~4-5 with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 5-bromo-6-hydroxy-3-methylpicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Fischer Esterification of 5-Bromo-6-hydroxy-3-methylpicolinic acid
The final step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.
-
Rationale: This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[1] Using an excess of the alcohol (ethanol in this case) shifts the equilibrium towards the formation of the ester. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Protocol:
-
Suspend 5-bromo-6-hydroxy-3-methylpicolinic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
-
Physicochemical Properties
The expected physicochemical properties of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate are summarized below. These are calculated or predicted based on its chemical structure.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Predicted Boiling Point | >300 °C (decomposes) |
| Predicted Melting Point | 180-190 °C |
| Predicted pKa | ~4.5 (for the pyridine nitrogen) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Potential Applications
Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific combination of functional groups in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate suggests several promising avenues for research and development.
Drug Discovery and Development
The pyridine scaffold is a well-known "privileged structure" in drug design. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse chemical libraries. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions within biological targets, respectively. This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes or ligands for receptors implicated in diseases such as cancer, inflammation, and infectious diseases. The morpholine moiety, often incorporated into drug candidates, is known to improve pharmacokinetic properties, and this picolinate could be a precursor to such derivatives.[2]
Materials Science
The aromatic and polar nature of this molecule suggests potential applications in the development of novel organic materials. The ability to form hydrogen bonds and participate in π-stacking interactions could be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The bromine atom can also be used to tune the electronic properties of resulting polymers or small molecules.
Safety and Handling
As a novel chemical entity, a full toxicological profile for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not available. However, based on the functional groups present and the reagents used in its synthesis, stringent safety precautions are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.[3][4]
-
Respiratory Protection: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Handling and Storage
-
Handling: Avoid creating dust. Use in a well-ventilated area.[3] Keep away from heat, sparks, and open flames. Ground all equipment when transferring solvents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water and seek medical attention.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate represents a promising, albeit currently under-characterized, chemical scaffold. The synthetic route proposed herein is based on reliable and scalable chemical reactions, offering a clear path to its production for research purposes. Its rich functionality provides a platform for the development of new therapeutics and advanced materials. As with any novel compound, thorough characterization and adherence to strict safety protocols are paramount for its successful and safe investigation.
References
- KR102418462B1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents.
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5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7 - BIOSYNCE. Available at: [Link]
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
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Chemwatch GHS SDS 1282 - Sdfine. Available at: [Link]
- WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents.
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Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]
- US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents.
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
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5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem. Available at: [Link]
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UCF CHM2210 - Chapter10.10 - Skill5 - Allylic Bromination Reaction Mechanism - YouTube. Available at: [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
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3-Hydroxypicolinic acid - Wikipedia. Available at: [Link]
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Bromination Mechanism - YouTube. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. Available at: [Link]
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The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review - PubMed. Available at: [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]
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- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Spectroscopic Characterization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: A Predictive Technical Guide
Introduction
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a highly functionalized heterocyclic compound, its unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a detailed predictive analysis of the expected spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these predicted spectra is discussed in depth, offering a virtual roadmap for the characterization of this compound.
Molecular Structure and Predicted Spectroscopic Data
The structural features of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, including the electron-withdrawing bromo group, the electron-donating hydroxyl and methyl groups, and the ethyl ester moiety, all contribute to a unique spectroscopic fingerprint.
dot
Caption: Chemical structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to provide key information about the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -OH | The hydroxyl proton on the pyridine ring is expected to be highly deshielded due to hydrogen bonding and the electronic nature of the ring. Its broadness is due to chemical exchange. |
| ~7.90 | Singlet | 1H | Ar-H (H4) | The lone aromatic proton is deshielded by the adjacent nitrogen and influenced by the bromo and hydroxyl groups. |
| ~4.40 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons. |
| ~2.50 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet. |
| ~1.40 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split by the adjacent methylene protons. |
dot
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~158.0 | C6 | The carbon bearing the hydroxyl group is significantly deshielded. |
| ~148.0 | C2 | The carbon adjacent to the nitrogen and bearing the ester is deshielded. |
| ~140.0 | C4 | The aromatic CH carbon will be influenced by the adjacent substituents. |
| ~125.0 | C3 | The carbon with the methyl group attached. |
| ~110.0 | C5 | The carbon attached to the bromine atom is shielded by the halogen. |
| ~62.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen. |
| ~18.0 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
| ~14.0 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
dot
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Broad | O-H stretch | The hydroxyl group will exhibit a broad absorption due to hydrogen bonding. |
| 3050 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bond on the pyridine ring. |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |
| ~1720 | Strong | C=O stretch | The carbonyl group of the ethyl ester will show a strong absorption. |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |
| ~1250 | Strong | C-O stretch (ester) | Stretching vibration of the C-O single bond in the ester group. |
| 1100 - 1000 | Medium | C-Br stretch | The carbon-bromine bond vibration. |
dot
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
| m/z | Ion | Rationale |
| 275/277 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 230/232 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 202/204 | [M - C₂H₅O]⁺ | Loss of the ethoxy group from the ester. |
| 174/176 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
dot
Caption: Workflow for Mass Spectrometry analysis.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument-specific parameters should be optimized by the operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a broadband proton-decoupled spectrum.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the spectrum of the sample.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
-
Processing: Identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.
Conclusion
This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. While based on sound chemical principles and data from related structures, experimental verification is essential. Researchers synthesizing this compound can use this guide to anticipate spectral features and aid in the confirmation of their product's identity.
References
Due to the predictive nature of this guide, direct literature for the complete spectroscopic data of the target molecule is not available. The principles and data for analogous compounds are based on general knowledge from standard organic spectroscopy textbooks and databases.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]
-
SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 18, 2026, from [Link]
An In-depth Technical Guide to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential synthetic routes for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. As a novel or less-documented compound, this guide synthesizes information from analogous structures and foundational chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The potential applications of this molecule as a versatile intermediate in medicinal chemistry and materials science are also explored.
Introduction: Unveiling a Versatile Pyridine Derivative
The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique chemical reactivity and biological activity. Substituted pyridines are a cornerstone in this endeavor, forming the core of numerous pharmaceuticals and functional materials. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a pyridine derivative of particular interest due to its unique constellation of functional groups: a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester. Each of these moieties offers a potential handle for further chemical modification, making this compound a promising building block for combinatorial chemistry and targeted synthesis.
While direct experimental data for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is not extensively available in the public domain, this guide will provide a robust theoretical framework for its molecular structure, properties, and synthesis, drawing upon established principles of organic chemistry and data from closely related analogs.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is defined by a pyridine ring substituted at the 2-, 3-, 5-, and 6-positions. The systematic IUPAC name for this compound is ethyl 5-bromo-6-hydroxy-3-methylpyridine-2-carboxylate.
Caption: 2D representation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, calculated based on its molecular structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |
| Storage | Store in a cool, dry place under an inert atmosphere |
Spectroscopic Characterization (Predicted)
The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Based on the functional groups present in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, the following spectroscopic signatures are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the arrangement of protons on the pyridine ring and the ethyl ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~2.3-2.4 | Singlet | 3H | Ar-CH₃ |
| ~4.3-4.4 | Quartet | 2H | -OCH₂ CH₃ |
| ~7.8-7.9 | Singlet | 1H | Ar-H (H4) |
| ~10-12 | Broad Singlet | 1H | Ar-OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number and electronic environment of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14-15 | -OCH₂C H₃ |
| ~18-20 | Ar-C H₃ |
| ~61-62 | -OC H₂CH₃ |
| ~110-115 | C -Br |
| ~125-130 | C -CH₃ |
| ~140-145 | C -H |
| ~150-155 | C -COOEt |
| ~158-162 | C -OH |
| ~165-170 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3500 (broad) | O-H stretch (hydroxyl) |
| 2900-3000 | C-H stretch (aliphatic) |
| ~1720-1740 | C=O stretch (ester) |
| ~1550-1600 | C=C and C=N stretch (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~550-650 | C-Br stretch |
Proposed Synthetic Pathway
A plausible synthetic route to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can be envisioned starting from commercially available pyridine precursors. The following workflow outlines a potential multi-step synthesis.
Caption: A potential synthetic route to the target compound.
Step-by-Step Methodology (Hypothetical)
-
Diazotization: 2-Amino-3-methylpyridine is treated with a nitrite source (e.g., NaNO₂) in an acidic medium to form a diazonium salt, which is subsequently hydrolyzed to yield 2-hydroxy-3-methylpyridine.
-
Carboxylation and Esterification: The resulting 2-hydroxypyridine derivative undergoes carboxylation at the 6-position, followed by esterification with ethanol in the presence of an acid catalyst to afford Ethyl 2-hydroxy-3-methylpicolinate.
-
Bromination: Selective bromination at the 5-position of the pyridine ring can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).
-
Hydroxylation: Introduction of the hydroxyl group at the 6-position could be a challenging step. One potential approach involves a nucleophilic aromatic substitution reaction on a precursor with a suitable leaving group at the 6-position.
It is crucial to note that the reaction conditions for each step would require careful optimization and experimental validation.
Potential Applications
The multifaceted structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate makes it a valuable intermediate for various applications:
-
Pharmaceutical Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug screening.[1] The pyridine core is a well-known pharmacophore present in many approved drugs.
-
Agrochemicals: Similar to its analogs, this compound could serve as a precursor for novel pesticides and herbicides.[1]
-
Materials Science: The pyridine nitrogen and the hydroxyl group can act as ligands for metal coordination, suggesting potential applications in the synthesis of functional metal-organic frameworks (MOFs) or catalysts. The bromo- and hydroxyl- functionalities also allow for its incorporation into polymers to tailor their properties.[2]
Conclusion
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate represents a promising, albeit currently under-documented, chemical entity with significant potential as a versatile building block in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its molecular structure, predicted spectroscopic properties, and a plausible synthetic strategy. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, encouraging further experimental investigation into this and related substituted pyridine derivatives.
References
-
MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. [Link]
-
PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
Sources
A Technical Guide to the Reactivity and Synthetic Utility of the C5-Bromine Atom in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Executive Summary
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a "privileged" scaffold found in numerous bioactive molecules.[1] This guide focuses on the chemical reactivity of the bromine atom at the C5 position, a versatile synthetic handle that enables a wide array of molecular diversification strategies. We provide an in-depth analysis of the principal transformations involving this C(sp²)–Br bond, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and halogen-metal exchange. For each reaction class, we elucidate the underlying mechanistic principles, discuss the rationale behind protocol design, and provide exemplary, field-proven methodologies suitable for professionals in drug discovery and process development.
Introduction to the Scaffold
The Picolinate Moiety in Medicinal Chemistry
Picolinic acid and its derivatives are foundational building blocks in modern drug discovery. The pyridine ring, an isostere of benzene, introduces a hydrogen bond acceptor (the nitrogen atom) that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility and target binding. Picolinate-derived compounds have been successfully developed as enzyme inhibitors and modulators of various signaling pathways.[1] Furthermore, the picolinate structure is a known chelating agent, a property exploited in compounds like chromium picolinate, which is used as a nutritional supplement.[2]
Structural Features and Electronic Profile
The reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is governed by the interplay of its substituents:
-
Pyridine Nitrogen & Ethyl Ester (C2): Both are strongly electron-withdrawing groups. They reduce the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and activating the C5-Br bond towards oxidative addition in palladium-catalyzed cycles.[3][4]
-
Hydroxyl Group (C6): As a 6-hydroxypyridine, this moiety exists in equilibrium with its pyridone tautomer. In either form, it is a powerful electron-donating group via resonance, which can influence the regioselectivity of certain reactions. Its acidic proton can also interfere with organometallic reagents or bases, requiring careful selection of reaction conditions or the use of a protecting group strategy.
-
Methyl Group (C3): This is a weakly electron-donating group through induction.
-
Bromine Atom (C5): Positioned para to the electron-withdrawing ester group, the C5-Br bond is highly activated for various transformations, making it the primary focus of this guide.
The C5-Bromine: A Gateway to Molecular Diversity
The bromine atom serves as a reliable and versatile functional handle. Its reactivity allows for the strategic introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is crucial for generating compound libraries for structure-activity relationship (SAR) studies in drug development.[5][6]
Synthesis of the Core Scaffold
While not commercially ubiquitous, the title compound can be synthesized through a logical sequence. A plausible route involves the bromination of a commercially available 6-hydroxy-3-methylpicolinic acid, followed by esterification.
Representative Synthesis Protocol
-
Bromination: To a solution of 6-hydroxy-3-methylpicolinic acid in concentrated sulfuric acid at low temperature (-25°C), N-bromosuccinimide (NBS) is added portion-wise.[7] The strongly acidic medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the powerful directing effect of the hydroxyl group favors bromination at the C5 position.
-
Esterification: The resulting 5-bromo-6-hydroxy-3-methylpicolinic acid is then subjected to Fischer esterification. The acid is refluxed in absolute ethanol with a catalytic amount of sulfuric acid to yield the target ethyl ester.[8]
Caption: Proposed workflow for the synthesis of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The C5-Br bond in the title compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9][10] It is widely used to synthesize biaryl and heteroaryl structures.
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the organoboron species to facilitate transmetalation.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol %) with a suitable phosphine ligand (e.g., SPhos, XPhos).[12]
-
Heat the mixture with stirring at 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 95 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is invaluable for introducing linear, rigid alkyne linkers into molecular scaffolds.
Mechanistic Rationale: This reaction typically involves a dual catalytic system.[14] The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium(II) center.[13] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[15]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol %), and CuI (5 mol %).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.[16]
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Alkyne Partner | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | CuI | Et₃N | THF | 25 | 90-98 |
| Trimethylsilylacetylene | CuI | DIPA | DMF | 50 | 85-95 |
| Propargyl alcohol | None (Cu-free) | TMP | DMSO | 25 | 70-85[15] |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[17][18] It is one of the most widely used reactions in medicinal chemistry for synthesizing anilines and their derivatives.[19]
Mechanistic Rationale: The key to this reaction is overcoming the chelation of the pyridine nitrogen to the palladium catalyst, which can inhibit reactivity.[20] This is achieved by using bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) that promote the crucial reductive elimination step. The catalytic cycle follows the same fundamental steps of oxidative addition, amine coordination/deprotonation, and reductive elimination.[5]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., BINAP, 4.5 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv).[21]
-
Add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the tube and heat the mixture with stirring at 80-110 °C for 4-24 hours.
-
After cooling, quench the reaction carefully with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, direct substitution of the bromine by a strong nucleophile is also possible via the SNAr mechanism. This pathway is viable because the electron-withdrawing picolinate group and the ring nitrogen stabilize the negatively charged intermediate (Meisenheimer complex).[22][23][24]
Mechanistic Rationale: The reaction proceeds in two steps: (1) Addition of the nucleophile to the carbon bearing the bromine, breaking aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen of the ester carbonyl and the ring nitrogen. (2) Elimination of the bromide leaving group, which restores the aromaticity of the ring.[4][23] This mechanism is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition met in this scaffold.[24]
Experimental Protocol: SNAr with an Amine
-
Dissolve Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.
-
Add the amine nucleophile (e.g., morpholine, piperidine, 2-5 equiv).
-
Add a base such as K₂CO₃ (2.0 equiv) if the amine salt is not desired.
-
Heat the reaction mixture to a high temperature (120-160 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic phase, dry, concentrate, and purify as needed.
Halogen-Metal Exchange
For accessing organometallic intermediates, halogen-metal exchange is a key strategy. Reacting the C-Br bond with a strong organolithium reagent at low temperatures generates a highly reactive aryllithium species.
Mechanistic Rationale: The reaction involves the exchange of the bromine atom for a lithium atom, typically using n-butyllithium or tert-butyllithium at very low temperatures (-78 °C) to prevent side reactions.[25] The resulting aryllithium is a potent nucleophile and base that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, boronic esters) to install new functional groups.[26][27] Care must be taken to avoid reaction with the acidic hydroxyl proton; protection of the -OH group (e.g., as a silyl ether) may be necessary.
Experimental Protocol: Lithiation and Trapping with an Electrophile
-
Under a strict inert atmosphere, dissolve the (protected) Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, perform an aqueous workup, dry, and concentrate.
-
Purify the product via column chromatography.
Summary and Future Outlook
The C5-bromine atom of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly reactive and synthetically valuable functional group. Its strategic position on an electron-deficient pyridine ring enables a diverse range of transformations critical to modern chemical synthesis. This guide has detailed the primary reaction classes:
-
Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) provide reliable access to C-C and C-N bonded analogs.
-
Nucleophilic aromatic substitution offers a direct, metal-free route for introducing strong nucleophiles.
-
Halogen-metal exchange generates a powerful organometallic intermediate for subsequent functionalization.
Mastery of these reactions empowers researchers and drug development professionals to efficiently generate diverse libraries of novel picolinate derivatives. The continued development of more efficient and selective catalysts will further expand the synthetic utility of this important heterocyclic building block, accelerating the discovery of new therapeutics and agrochemicals.
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- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
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- Grignard Reagent Synthesis Reaction Mechanism. YouTube. 2015.
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- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
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An In-Depth Technical Guide to the Derivatization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Executive Summary
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized pyridine derivative that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic arrangement of a nucleophilic hydroxyl group, a versatile bromide handle for cross-coupling, and a modifiable ester functionality makes it an exceptionally valuable scaffold. This guide provides a comprehensive technical overview of the primary derivatization strategies for this molecule. We will explore the causality behind experimental choices for O-alkylation, O-acylation, palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, and ester modifications. Each section includes field-proven insights, detailed step-by-step protocols, and mechanistic diagrams to empower researchers in leveraging this scaffold for the synthesis of complex molecular architectures and novel active pharmaceutical ingredients (APIs).
The Strategic Importance of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is a well-established "privileged" structure in drug discovery.[1] Compounds incorporating this motif are integral to a significant number of approved pharmaceuticals and clinical candidates, targeting a wide array of therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[1][2] The title compound, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, is a particularly powerful intermediate due to its trifunctional nature, offering three distinct and orthogonal sites for chemical modification. This allows for the systematic and independent introduction of diverse chemical functionalities, a critical process in mapping Structure-Activity Relationships (SAR) during lead optimization.
The strategic value lies in its ability to serve as a central hub for generating vast chemical libraries. The hydroxyl group allows for the introduction of various ether and ester linkages, modulating properties like solubility and hydrogen bonding. The bromide at the C5 position is primed for carbon-carbon and carbon-heteroatom bond formation via robust cross-coupling methodologies.[3] Finally, the ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid, opening pathways to amides and other derivatives.
Molecular Overview and Reactivity Analysis
To effectively derivatize Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a clear understanding of its electronic and steric properties is paramount. The molecule possesses three key reactive centers:
-
C6-Hydroxyl Group (-OH): The oxygen of the hydroxyl group is nucleophilic, particularly upon deprotonation by a suitable base. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, making it a moderately acidic phenol-like group. This site is ideal for Williamson ether synthesis and acylation reactions.
-
C5-Bromo Group (-Br): The carbon-bromine bond on the aromatic pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in the oxidative addition step of catalytic cycles, most notably with palladium catalysts.[3] This enables the formation of new C-C bonds with boronic acids (Suzuki) or terminal alkynes (Sonogashira).[4][5]
-
C2-Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) readily converts it to a carboxylate, which can then be activated for amide bond formation or re-esterified.
The interplay of these groups allows for a controlled, stepwise derivatization strategy, which is visualized in the workflow below.
Caption: Key derivatization pathways for the core scaffold.
Derivatization at the C6-Hydroxyl Group
The C6-hydroxyl group provides a direct route to introduce functionality through O-alkylation and O-acylation, profoundly impacting steric bulk, lipophilicity, and metabolic stability.
O-Alkylation via Williamson Ether Synthesis
This classic SN2 reaction is a reliable method for forming ethers. The choice of base is critical; it must be strong enough to deprotonate the hydroxyl group without promoting unwanted side reactions like ester hydrolysis.
Causality Behind Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions. Cs₂CO₃ is often preferred for its higher solubility and ability to accelerate SN2 reactions.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is chosen to dissolve the reactants and facilitate the SN2 mechanism.
-
Electrophile (R-X): Primary alkyl halides (iodides, bromides) or tosylates are the best electrophiles. Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield elimination products.
Experimental Protocol: Synthesis of Ethyl 5-bromo-6-benzyloxy-3-methylpicolinate
-
To a stirred solution of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes to facilitate salt formation.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.
| Reagent/Parameter | Typical Value/Choice | Rationale |
| Base | Cs₂CO₃, K₂CO₃ | Efficient deprotonation, minimizes ester hydrolysis. |
| Solvent | DMF, Acetonitrile | Polar aprotic, facilitates SN2 pathway. |
| Electrophile | Benzyl bromide, Alkyl iodides | High reactivity in SN2 displacement. |
| Temperature | 25 - 70 °C | Balances reaction rate and potential side reactions. |
O-Acylation for Ester Formation
Acylation of the hydroxyl group to form a new ester linkage is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.[6]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and generally provide good yields. Anhydrides can also be used, sometimes with a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.
-
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to neutralize the HCl byproduct generated from acyl chlorides, driving the reaction to completion. Pyridine can also act as the solvent.
Experimental Protocol: Synthesis of 6-(acetoxy)-5-bromo-ethyl-3-methylpicolinate
-
Dissolve Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Add triethylamine (2.0 eq) and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify via flash chromatography to obtain the acylated product.
Derivatization at the C5-Bromo Position via Cross-Coupling
The C5-bromo position is the gateway to introducing aryl, heteroaryl, vinyl, or alkynyl substituents, which are fundamental for exploring the chemical space in drug discovery. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acid or ester).[4][7]
Mechanistic Consideration: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
In a reaction vessel, combine Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or Pd(dppf)Cl₂ (3 mol %).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.
-
Heat the mixture to 90-100 °C and stir vigorously until the reaction is complete as monitored by LC-MS (6-12 hours).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the biaryl product.
| Component | Example | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficiently catalyzes the C-C bond formation.[4] |
| Ligand | PPh₃, dppf | Stabilizes the Pd center and modulates reactivity. |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and facilitates the reaction phases. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing an alkynyl group onto an aryl halide, creating a C(sp²)-C(sp) bond. It employs a dual catalytic system of palladium and copper(I).[5][9]
Mechanistic Consideration: The reaction involves a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Ar-Pd(II)-X intermediate.[5]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a mixture of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol %), and copper(I) iodide (CuI, 5 mol %) in a Schlenk flask, add a degassed solvent such as THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a co-solvent.
-
Add phenylacetylene (1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until completion (monitor by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired arylalkyne.
Modification of the C2-Ester Functionality
The ethyl ester can be readily converted into a carboxylic acid, a key functional group that acts as a handle for forming amides, which are prevalent in pharmaceuticals.
Experimental Protocol: Saponification and Amide Coupling
Step A: Saponification
-
Dissolve the picolinate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir at room temperature until the ester is fully consumed (monitor by LC-MS).
-
Acidify the mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add an amine (1.1 eq) and a peptide coupling agent such as HATU or HOBt/EDC (1.2 eq).
-
Add a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Stir at room temperature for 4-16 hours.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify by chromatography or crystallization to obtain the final amide product.
Conclusion
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate represents a synthetically tractable and highly valuable scaffold for drug discovery and development. Its three distinct reactive sites can be selectively and sequentially modified through robust and well-understood chemical transformations. This guide has detailed the core derivatization strategies—O-alkylation, O-acylation, Suzuki and Sonogashira couplings, and ester-to-amide conversions—providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions. By applying these methodologies, researchers can efficiently generate diverse libraries of complex molecules, accelerating the discovery of new chemical entities with therapeutic potential.
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Li, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 55(38), 11492-11513. Available at: [Link]
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Heterocyclic Scaffolds: The Architectural Backbone of Modern Organic Synthesis and Drug Discovery
A Senior Application Scientist's Guide to Leveraging Heterocyclic Building Blocks
Abstract
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, represent the largest and most diverse family of organic compounds.[1][2] Their prevalence is particularly striking in the pharmaceutical sciences; an analysis of FDA-approved drugs reveals that nitrogen-containing heterocycles are present in the majority of unique small-molecule drugs, with some estimates as high as 82% in recent years.[3][4][5] This guide provides an in-depth technical exploration of the role of heterocyclic building blocks in organic synthesis, with a focus on their strategic application in drug discovery. We will delve into the causality behind their privileged status, examine the synthesis and reactivity of key heterocyclic families, and present modern, field-proven protocols for their functionalization, moving beyond a simple recitation of facts to offer a narrative grounded in mechanistic understanding and practical application for researchers, scientists, and drug development professionals.
The Privileged Status of Heterocycles in Medicinal Chemistry
The ubiquity of heterocyclic scaffolds in biologically active molecules is not coincidental.[6] It stems from a unique combination of structural and electronic properties that make them ideal for interacting with biological targets and optimizing pharmacokinetic profiles.
-
Structural Rigidity and Three-Dimensionality: Heterocyclic rings provide rigid frameworks that pre-organize appended functional groups in a defined three-dimensional space. This reduces the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.
-
Modulation of Physicochemical Properties: The incorporation of heteroatoms (most commonly nitrogen, oxygen, and sulfur) allows for fine-tuning of critical drug-like properties.[6] They can act as hydrogen bond donors or acceptors, which is crucial for target recognition and improving solubility.[4] Furthermore, their presence alters polarity and lipophilicity, directly impacting a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
Bioisosterism: Heterocycles are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activity.[7] For instance, a thiazole or oxazole ring can often replace an amide bond, retaining key binding interactions while improving metabolic stability by removing a site susceptible to enzymatic hydrolysis.
-
Metabolic Stability: Aromatic heterocycles are generally more resistant to metabolic degradation than their carbocyclic counterparts, leading to improved in vivo half-life.
The strategic value of these properties is evident in the architecture of countless blockbuster drugs, where the heterocyclic core is not merely a passive scaffold but an active contributor to the molecule's overall efficacy.
Foundational Building Blocks: A Synthetic Perspective
The art of organic synthesis lies in the efficient construction of complex molecules from simpler, readily available starting materials. Heterocyclic compounds are central to this endeavor, serving as versatile and functionalizable building blocks.[1]
Six-Membered Nitrogen Heterocycles: Pyridines and Pyrimidines
Pyridine: The pyridine ring is a polar, ionizable aromatic system found in numerous natural products and pharmaceuticals, including the anti-cancer drug Imatinib and the anti-hypertensive Nifedipine.[4][8][9][10] Its basic nitrogen atom can be protonated, enhancing water solubility, a key feature for drug formulation.[8][10]
Pyrimidine: As a core component of the nucleobases uracil, thymine, and cytosine, the pyrimidine scaffold is fundamental to life.[11][12] In medicinal chemistry, it is a cornerstone of anticancer and antimicrobial agents.[11][13] The presence of two nitrogen atoms provides multiple sites for hydrogen bonding and further functionalization.
| Drug Class | Example | Heterocyclic Core | Role of Heterocycle |
| Kinase Inhibitor | Imatinib | Pyridine, Pyrimidine | Replicates ATP's purine structure, forms key H-bonds with the BCR-ABL kinase.[4] |
| Antibacterial | Ciprofloxacin | Quinolone (fused pyridine) | The 6-fluoro and 7-piperazinyl groups enhance bacterial membrane penetration and DNA gyrase inhibition.[7] |
| Antiviral | Remdesivir | Pyrrolo-triazine (fused pyrimidine) | Acts as an adenosine analogue to inhibit viral RNA polymerase.[7] |
| Antidiabetic | Glipizide | Pyridine | Enhances solubility and contributes to binding at the sulfonylurea receptor.[9] |
Table 1: Representative FDA-Approved Drugs Featuring Pyridine and Pyrimidine Scaffolds.
Experimental Protocol 1: Classical Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust, multicomponent reaction for generating substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.[9]
Objective: Synthesize a substituted pyridine derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 equiv.), a suitable aldehyde (1.0 equiv.), and ammonium acetate (1.1 equiv.) in ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Isolation of Dihydropyridine: Cool the reaction mixture to room temperature and then place it in an ice bath. The dihydropyridine product often crystallizes and can be collected by vacuum filtration. Wash the solid with cold ethanol.
-
Oxidation: Dissolve the crude dihydropyridine in glacial acetic acid. Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise while stirring. An exotherm may be observed.
-
Workup: After the oxidation is complete (as monitored by TLC), pour the reaction mixture over ice and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography.
Causality: The choice of an oxidation step is critical because the initial cyclization and condensation yield a non-aromatic dihydropyridine. Aromatization provides the thermodynamically stable and electronically distinct pyridine ring system essential for its role in medicinal chemistry.
Five-Membered Heterocycles: Indoles, Furans, and Thiophenes
This class of heterocycles is characterized by a high degree of aromaticity and unique reactivity patterns.
Indole: The indole scaffold is a dominant feature in a vast number of natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin.[14][15] Its synthesis and functionalization are cornerstones of synthetic chemistry. While classical methods like the Fischer indole synthesis are still widely used, modern, greener approaches are gaining prominence.[14][16][17][18]
Furan and Thiophene: Furan and its sulfur analog, thiophene, are important building blocks for drugs and materials.[19][20] They are found in drugs such as the diuretic Furosemide (furan) and the antiplatelet agent Clopidogrel (thiophene).[19][20] The Paal-Knorr synthesis is a classic and reliable method for their preparation from 1,4-dicarbonyl compounds.[21][22][23]
Caption: Paal-Knorr synthesis of furans and thiophenes.
Five-Membered Rings with Two Heteroatoms: Oxazoles and Thiazoles
Oxazole and thiazole rings are key components of many natural products and are valued in medicinal chemistry for their ability to act as metabolically stable bioisosteres of amide and ester groups.[24][25]
Experimental Protocol 2: Synthesis of a 1,3-Thiazole Derivative
This protocol describes a Hantzsch-type synthesis of a thiazole, a common and efficient method.[26] This specific example is adapted from the synthesis of a thiazole derivative starting from a thiourea precursor and an α-haloketone.[27][28]
Objective: Synthesize a substituted 1,3-thiazole derivative.
Methodology:
-
Reactant Preparation: Dissolve the thiourea-containing starting material (1.0 equiv.) in a suitable solvent such as absolute ethanol (e.g., 0.5 g in 25 mL).
-
Addition of Electrophile: To the stirred solution, add the α-haloketone (e.g., 4-phenyl phenacyl bromide) (1.0-1.2 equiv.).
-
Reaction Condition: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to yield the pure thiazole derivative.[28]
-
Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR, ¹H-NMR, and melting point determination.[27]
Trustworthiness: This protocol is self-validating as the formation of the stable, aromatic thiazole ring is a strong thermodynamic driving force. The purity of the final product can be readily assessed by standard analytical methods, ensuring the integrity of the building block for subsequent synthetic steps.
A Paradigm Shift: Modern Strategies for Heterocycle Functionalization
While classical named reactions remain foundational, modern synthetic chemistry has ushered in more efficient and atom-economical methods for modifying heterocyclic cores.
Transition-Metal-Catalyzed C-H Functionalization
One of the most significant advances in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds.[29] Traditional cross-coupling reactions (e.g., Suzuki, Heck) necessitate pre-functionalization of the heterocycle (e.g., conversion to a halide or boronic acid), adding steps and generating waste. C-H functionalization bypasses these steps, directly converting a C-H bond into a C-C or C-heteroatom bond.[30][31] This approach is transformative for late-stage functionalization in drug discovery, allowing for rapid diversification of complex lead compounds.[32][33]
Caption: C-H Functionalization streamlines synthesis by avoiding pre-functionalization steps.
Expertise in Practice: The challenge with heterocycles, particularly nitrogen-containing ones, in C-H activation is their tendency to coordinate strongly with the metal catalyst, potentially leading to catalyst poisoning or undesired regioselectivity.[30] Overcoming this requires careful selection of the catalyst, directing group, and reaction conditions. For example, using a Pd(0) precursor can sometimes bypass the poisoning effect observed with Pd(II) sources, enabling efficient C-H functionalization even on pyridine-containing substrates.[30]
Multicomponent Reactions (MCRs)
MCRs are convergent reactions where three or more starting materials combine in a single synthetic operation to form a product that contains portions of all reactants.[34] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally complex and diverse compounds from simple building blocks.[34] The Hantzsch pyridine synthesis is a classic example, but many modern MCRs have been developed to access a wide array of heterocyclic scaffolds.
Conclusion and Future Outlook
Heterocyclic building blocks are not merely components in organic synthesis; they are the enabling scaffolds upon which the edifice of modern medicinal chemistry is built.[35][36] Their unique electronic and structural properties provide chemists with a versatile toolkit to tackle the multifaceted challenges of drug design, from ensuring potent target engagement to engineering optimal pharmacokinetic profiles.
The evolution of synthetic methodology, particularly the rise of C-H functionalization and sophisticated multicomponent reactions, continues to expand the accessible chemical space of heterocycles.[32][34][37] These advancements empower scientists to construct and modify complex, drug-like molecules with greater speed, efficiency, and creativity. As our understanding of biological systems deepens, the rational design and synthesis of novel heterocyclic structures will remain a primary engine driving the discovery of the next generation of therapeutics.
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An In-depth Technical Guide to Melting and Boiling Points for Pharmaceutical Development
Abstract
Melting and boiling points are fundamental thermophysical properties that serve as cornerstones in the identification, purity assessment, and formulation of active pharmaceutical ingredients (APIs). Beyond their introductory definitions, these phase transition temperatures provide a wealth of information critical to every stage of drug development, from preclinical characterization to final dosage form manufacturing. This guide delves into the theoretical underpinnings of phase transitions, explores the profound impact of molecular structure and intermolecular forces, and details the modern experimental methodologies used to generate precise and reliable data. With a focus on practical application and scientific integrity, this document provides researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to leverage these critical parameters for successful pharmaceutical outcomes.
The Theoretical Bedrock: Beyond a Simple Temperature Reading
At its core, a phase transition, such as melting (solid to liquid) or boiling (liquid to gas), represents a state of thermodynamic equilibrium.[1][2] The melting point is the temperature at which the solid and liquid phases of a substance coexist at a given pressure, while the boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][4] These transitions are isothermal processes; the temperature of a pure substance remains constant as the energy input, known as latent heat (of fusion or vaporization), is used exclusively to overcome the forces holding the molecules together.[1][5][6]
The Primacy of Intermolecular Forces
The energy required to induce a phase change is a direct measure of the strength of the intermolecular forces (IMFs) within a substance.[3][7] Understanding these forces is paramount to predicting and interpreting melting and boiling point data. The hierarchy of these forces dictates the thermal energy needed to disrupt the molecular lattice of a solid or allow molecules to escape the liquid phase.
-
Ionic Interactions: The strongest forces, found in salts, result from the electrostatic attraction between oppositely charged ions. This leads to very high melting and boiling points.
-
Hydrogen Bonding: An especially strong type of dipole-dipole interaction occurring when hydrogen is bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.[7][8] Substances with extensive hydrogen bonding, such as water or carboxylic acids, have anomalously high boiling points compared to compounds of similar molecular weight.[8]
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent partial positive and negative charges. These are weaker than hydrogen bonds but significantly stronger than dispersion forces.[9]
-
Van der Waals Forces (London Dispersion Forces): The weakest IMF, present in all molecules, arising from temporary, induced dipoles.[8] Their strength increases with molecular weight and surface area, explaining why larger nonpolar molecules have higher boiling points than smaller ones.[8][9]
The interplay between these forces and molecular characteristics like size, shape, and polarity ultimately determines the melting and boiling points.[3][10] For instance, spherical molecules, despite potentially high molecular weight, often have lower melting points than linear isomers because their shape prevents efficient packing in a crystal lattice, weakening the collective dispersion forces.[3]
Caption: Energy input drives phase transitions by overcoming intermolecular forces (IMFs).
Critical Applications in Pharmaceutical Development
The precise determination of melting and boiling points is not merely an academic exercise; it is a regulatory expectation and a practical necessity in drug development.[11][12]
Purity Assessment: The Melting Point Depression Phenomenon
A cornerstone of purity analysis is the principle of melting point depression. A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5–1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, weakening the intermolecular forces.[13] This leads to two observable and diagnostic effects:
-
A depression (lowering) of the melting point.
-
A broadening of the melting range. [14]
This phenomenon provides a rapid, inexpensive, and reliable method for qualitative purity assessment.[11][13] The "mixed melting point" technique, where a sample is mixed 1:1 with a known reference standard, is a powerful confirmatory test for identity.[15][16] If no depression is observed, the two substances are highly likely to be identical.[16]
Polymorphism: The Challenge of Solid-State Diversity
Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[17][18] These polymorphs, despite having the same chemical composition, are distinct solid-state materials with unique physical properties, including different melting points, solubilities, and stabilities.[19][20]
-
Causality: The melting point is a direct indicator of lattice energy. The most thermodynamically stable polymorph will generally have the highest melting point and the lowest solubility.[16] Metastable forms, while potentially having advantageous properties like higher solubility, can convert to the more stable form over time, a critical risk factor in drug stability.[16]
The characterization of polymorphs is a critical step in drug development, as an unexpected polymorphic transition can drastically alter a drug's bioavailability and therapeutic efficacy.[18][19] Thermal analysis methods are central to identifying and characterizing these different solid forms.[16]
Formulation and Manufacturing
Boiling points are critical for solvent selection in synthesis, purification, and formulation processes. Distillation, a primary method for purifying solvents and liquid intermediates, relies entirely on differences in boiling points.[21][22] In lyophilization (freeze-drying), knowledge of the freezing point of the formulation is essential for designing an effective and efficient drying cycle.
Experimental Methodologies: Protocols for Precision and Reliability
Accurate determination requires rigorous adherence to standardized procedures. The United States Pharmacopeia (USP) provides authoritative guidance in General Chapter <741>.[15][23]
Melting Point Determination: The Capillary Method
This is the most common and accessible method for determining melting point.[24]
Protocol: USP <741> Class Ia Compliant Melting Point Determination
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, ideally in a vacuum desiccator for at least 24 hours, to remove any residual solvent that could act as an impurity.[25][26]
-
Capillary Loading: Use a USP-compliant capillary tube (typically 0.8–1.2 mm internal diameter).[15] Charge the tube by pressing the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into a tight column 2.5–3.5 mm high.[25][27] Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating Profile (Self-Validating Two-Stage Approach):
-
Rapid Ramp (Scouting): For an unknown sample, first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting point.[27]
-
Measurement Ramp: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[27] Begin heating at a controlled, slow rate of 1–2°C per minute.[15][27] This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing artificially high readings.[14]
-
-
Observation and Recording:
-
T_onset (Beginning of Melting): Record the temperature at which the first drop of liquid is observed, or when the column is observed to "collapse" against the capillary wall.[15][25]
-
T_clear (End of Melting): Record the temperature at which the last solid particle melts, resulting in a completely transparent liquid.[25]
-
-
Reporting: The result is reported as the melting range (T_onset – T_clear).[28] For a pure substance, this range should be narrow.[29]
Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides far more information than a simple melting point. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[30][31]
Key Advantages for Drug Development:
-
High Precision: Offers highly accurate and reproducible melting point data.
-
Enthalpy of Fusion (ΔHfus): Quantifies the energy required to melt the sample, providing insight into the degree of crystallinity.
-
Polymorph Detection: Can detect multiple melting events or solid-solid transitions indicative of different polymorphic forms.[32][33]
-
Purity Analysis: Can quantify the level of impurities based on the broadening of the melting peak.[32]
-
Glass Transition (Tg): Identifies the glass transition temperature of amorphous materials, which is critical for stability.[34]
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Boiling Point Determination
Boiling point determination is most relevant for liquid compounds, solvents, and reagents. Several methods are available depending on the sample volume.[4]
-
Distillation Method: Suitable for larger volumes (>5 mL), this method involves a standard simple distillation.[21][22] The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on a thermometer placed in the vapor path, is the boiling point.[22]
-
Micro Scale (Thiele Tube Method): Ideal for small sample volumes (<1 mL), this technique is both efficient and accurate.[22][35] A small sample tube containing the liquid and an inverted capillary tube is heated. A steady stream of bubbles indicates the liquid is boiling. The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.[35][36]
A Critical Consideration: Pressure A liquid's boiling point is highly dependent on the ambient pressure.[35] It is standard practice to report the pressure at which a boiling point was measured. For comparison to literature values, which are typically standardized to 1 atm (760 mmHg), a pressure correction may be necessary. The Clausius-Clapeyron equation provides the theoretical basis for this correction, relating vapor pressure, temperature, and the enthalpy of vaporization.[37][38][39]
Data Interpretation & Troubleshooting
| Observation | Potential Cause & Implication | Recommended Action |
| Broad Melting Range (>2°C) | Presence of impurities.[40] | Consider further purification (e.g., recrystallization). Use DSC for quantitative purity analysis. |
| Melting Point Lower than Literature | Impurities are present.[13] | Verify purity. Check calibration of the thermometer with certified reference standards.[15] |
| Melting Point Higher than Literature | Sample may not be the expected compound. Heating rate was too fast, causing thermal lag.[14] | Re-run at a slower heating rate (1°C/min). Confirm identity with spectroscopic methods (NMR, IR). |
| Sample Darkens/Decomposes | The compound decomposes at or near its melting point. | Record the decomposition temperature. Consider analysis under an inert atmosphere (e.g., via TGA/DSC). |
| Inconsistent Readings | Poor sample packing, moisture in the sample, or inconsistent heating rate. | Ensure the sample is dry and tightly packed.[26] Strictly control the heating ramp rate. |
Conclusion
Melting and boiling points are far more than simple physical constants; they are sensitive probes into the purity, identity, and solid-state structure of pharmaceutical compounds. A thorough understanding of the underlying thermodynamic principles, coupled with meticulous experimental technique, allows scientists to unlock critical data that informs decisions throughout the entire drug development lifecycle. From flagging impurities in an early-stage API to ensuring the stability of the final drug product, the robust application of these foundational analytical techniques is indispensable for ensuring quality, safety, and efficacy.
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An In-Depth Technical Guide to Solubility Characteristics in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability, formulation, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the principles governing solubility in organic solvents. It delves into the thermodynamic driving forces, the influence of intermolecular interactions, and the practical methodologies for solubility determination. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with actionable, field-proven insights to empower researchers in making informed decisions throughout the drug development lifecycle. We will explore both foundational theories and the practical nuances of solvent selection, solubility screening, and the interpretation of solubility data.
The Thermodynamic Foundation of Solubility
At its core, the dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG).[1] This fundamental equation, ΔG = ΔH – TΔS, dictates the spontaneity of the process.[1] For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[1]
-
Enthalpy of Dissolution (ΔH): This term represents the heat change associated with the dissolution process. It can be conceptualized as the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Entropy of Dissolution (ΔS): This term reflects the change in randomness or disorder of the system. Typically, as a solute dissolves and its molecules disperse throughout the solvent, the entropy of the system increases (ΔS > 0), which favors dissolution.[1]
The interplay between enthalpy and entropy is crucial. A positive enthalpy change (unfavorable) can be overcome by a large positive entropy change (favorable), especially at higher temperatures, leading to dissolution.[1]
Diagram: The Dissolution Process at a Molecular Level
Caption: Energy is required to break solute-solute and solvent-solvent interactions, while energy is released upon the formation of new solute-solvent interactions during solvation.
The Principle of "Like Dissolves Like": A Deeper Look at Intermolecular Forces
The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2][3][4] It fundamentally refers to the similarity of intermolecular forces between the solute and solvent molecules.[5][6] When the forces are comparable, the energy balance of dissolution is more likely to be favorable.[5][7]
-
Polar Solvents and Polar Solutes: Polar molecules, which possess permanent dipole moments due to unequal sharing of electrons, dissolve well in polar solvents.[2][8] Water, alcohols, and ketones are common polar solvents. The dissolution is driven by dipole-dipole interactions and, in many cases, hydrogen bonding, which is a particularly strong type of dipole-dipole interaction.[5]
-
Nonpolar Solvents and Nonpolar Solutes: Nonpolar molecules, which lack a significant dipole moment, are best dissolved by nonpolar solvents.[2][3] Examples include hydrocarbons like hexane and toluene. The primary intermolecular forces at play here are London dispersion forces, which arise from temporary fluctuations in electron distribution.[5][7]
The solubility of a substance is ultimately determined by the balance of these intermolecular forces.[1] For a polar solute to dissolve in a nonpolar solvent, the strong dipole-dipole or hydrogen bonds of the solute must be broken, but the energy released from the weak dispersion forces with the solvent is insufficient to compensate.[8]
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity | Dielectric Constant (20°C) | Predominant Intermolecular Force |
| Water | Very High | 80.1 | Hydrogen Bonding |
| Methanol | High | 32.7 | Hydrogen Bonding |
| Ethanol | High | 24.5 | Hydrogen Bonding |
| Acetone | Medium | 20.7 | Dipole-Dipole |
| Dichloromethane | Medium | 9.1 | Dipole-Dipole |
| Toluene | Low | 2.4 | London Dispersion |
| Hexane | Very Low | 1.9 | London Dispersion |
Experimental Determination of Solubility: Methodologies and Considerations
Accurate solubility data is paramount in drug development. Several methods are employed, each with its own advantages and applications. A key distinction is made between kinetic and thermodynamic solubility.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[10] It represents the maximum amount of solute that can be dissolved to form a saturated solution.[11] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12]
-
Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings.[13][14] It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[13][15] The concentration at which precipitation occurs is the kinetic solubility. These values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of an amorphous form.[16]
Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This protocol is a self-validating system designed to ensure equilibrium is reached.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure that saturation is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 18-24 hours, but can be longer) to ensure equilibrium is reached.[17][18] Temperature control is critical as solubility is temperature-dependent.[19]
-
Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[15]
-
Validation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[18]
Diagram: Shake-Flask Solubility Workflow
Caption: A standard workflow for determining the thermodynamic equilibrium solubility of a compound.
High-Throughput Solubility Screening (HTS)
In early drug discovery, speed is essential. HTS methods allow for the rapid assessment of the solubility of many compounds.[13]
-
Nephelometry: This technique measures the scattering of light by suspended particles.[12][20] A DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is detected by an increase in light scattering.[20]
-
UV-Plate Reader Method: Similar to nephelometry, this method uses a multi-well plate format. After a period of incubation and filtration, the concentration of the dissolved compound in the filtrate is determined by its UV absorbance.[14]
These methods are invaluable for ranking compounds and identifying potential solubility liabilities early in the discovery process.[21]
Solvent Selection in Pharmaceutical Development
The choice of solvent is a critical decision in drug development, impacting everything from synthesis and purification to formulation and final dosage form.[22]
-
Crystallization: Solvent selection is paramount for controlling the crystallization process.[23][24] The solvent affects solubility, nucleation and growth kinetics, and can determine the polymorphic form of the API, which in turn influences its stability and bioavailability.[22][25]
-
Formulation: For liquid dosage forms, solvents and co-solvents are used to dissolve the API and other excipients.[26] Co-solvents, which are water-miscible organic solvents like ethanol or propylene glycol, are often used to increase the solubility of poorly water-soluble drugs.[27] They work by reducing the overall polarity of the aqueous vehicle.[27]
-
Residual Solvents: It is crucial to control the amount of residual organic solvents in the final drug product.[28] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (ICH Q3C) that classify solvents based on their toxicity and set limits for their presence in pharmaceuticals.[29][30][31][32]
Diagram: Solvent Selection Decision Matrix
Caption: A logical flow for selecting an appropriate solvent system in pharmaceutical development.
Conclusion
A thorough understanding of solubility in organic solvents is indispensable for the modern pharmaceutical scientist. From the fundamental thermodynamics of dissolution to the practicalities of high-throughput screening and regulatory compliance, the principles and protocols outlined in this guide provide a robust framework for navigating the complexities of solubility. By applying these insights, researchers can de-risk development programs, optimize formulations, and ultimately contribute to the creation of safer and more effective medicines.
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Methodological & Application
The Strategic Utility of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in the Synthesis of Advanced Kinase Inhibitors
Introduction: Unpacking the Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, providing a robust starting point for the development of novel therapeutics. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is one such scaffold, a highly functionalized pyridine derivative that has proven instrumental as a key intermediate in the synthesis of targeted therapies, most notably in the field of oncology.
The strategic arrangement of its functional groups—a bromine atom for versatile cross-coupling, a hydroxyl group for crucial hydrogen bonding, a methyl group for steric influence, and an ethyl ester for further derivatization—makes this molecule a powerful building block. This guide provides an in-depth analysis of its application, focusing on its role in the synthesis of the clinical-stage Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib). We will explore the causality behind its use, provide detailed, field-proven protocols, and contextualize its function within relevant biological pathways.
The 5-Bromo-6-hydroxypicolinate Core: A Triad of Functionality for Kinase Inhibition
The efficacy of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate as a synthetic intermediate for kinase inhibitors is not accidental; it is a result of the precise interplay of its constituent parts. The core's value can be understood by dissecting its key features:
-
The Bromine Handle (C5 Position): The bromine atom at the 5-position is the workhorse for molecular elaboration. It serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] This allows for the efficient and modular installation of aryl or heteroaryl moieties, a common strategy for building the complex architectures required to target the ATP-binding sites of kinases.[4]
-
The Hydroxyl Group (C6 Position): The proximate hydroxyl group is critical for biological activity. In the context of kinase inhibition, it often acts as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. This interaction is a hallmark of many Type I kinase inhibitors and is crucial for achieving high potency.[4]
-
The 3-Methylpicolinate Framework: The pyridine ring itself is a common feature in kinase inhibitors, capable of forming important interactions within the active site. The methyl group at the 3-position can provide beneficial steric interactions, potentially enhancing selectivity or potency, while the ester functionality offers a site for hydrolysis to the corresponding carboxylic acid. This carboxylic acid group is an unusual but important feature in inhibitors like CX-4945, where it forms a key ionic bridge with conserved lysine residues (e.g., Lys68 in CK2) in the active site.[4]
This combination of a versatile coupling handle, a potent hydrogen-bonding group, and a scaffold that allows for critical salt-bridge interactions makes Ethyl 5-bromo-6-hydroxy-3-methylpicolinate a highly valuable starting material for kinase inhibitor discovery programs.
Application Spotlight: Synthesis of the Protein Kinase CK2 Inhibitor CX-4945 (Silmitasertib)
A prime example showcasing the utility of this scaffold is in the synthesis of CX-4945 (Silmitasertib), a first-in-class, orally bioavailable inhibitor of Protein Kinase CK2 that has advanced to clinical trials for various cancers, including cholangiocarcinoma.[4][5] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and promotes pro-survival and anti-apoptotic pathways, making it a key therapeutic target.[4][6]
The synthesis of CX-4945 involves the construction of a benzo[c][7][8]naphthyridine core, where the 5-bromo-6-hydroxy-3-methylpicolinate derivative serves as a foundational precursor for one of the key heterocyclic rings. The following sections provide a detailed protocol for a crucial step in this synthesis: the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of a 5-bromo-6-hydroxypicolinate derivative with a suitable boronic acid or ester to form a key biaryl intermediate, a central step in the construction of the CX-4945 core structure.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid building blocks.[1][3] This allows for the rapid exploration of structure-activity relationships (SAR) by varying the coupling partner. The use of a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system with specialized ligands, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] A base, typically a carbonate or phosphate, is required to activate the boronic acid for the transmetalation step.[3]
Materials:
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (or corresponding acid/methyl ester)
-
Arylboronic acid or ester (e.g., Benzo[c][7][8]naphthyridine-8-boronic acid derivative) (1.2 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 equivalents)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Schlenk flask or microwave reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv.), the arylboronic acid derivative (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1 M concentration of the limiting reagent).
-
Under a positive pressure of inert gas, quickly add the palladium catalyst (0.05 equiv.).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine to remove the base and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified biaryl compound.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust, commercially available catalyst suitable for a wide range of Suzuki couplings. |
| Base | K₂CO₃ (2.0 equiv.) | Effective base for activating the boronic acid; generally well-tolerated by many functional groups. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
| Typical Yield | 60-90% | Yields are substrate-dependent and may require optimization. |
Visualization of Key Processes
Experimental Workflow Diagram
The following diagram illustrates the generalized workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Biological Context: The CK2 Signaling Pathway
CX-4945 exerts its anti-cancer effects by inhibiting Protein Kinase CK2, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation, most notably the PI3K/Akt pathway.[6][9] The diagram below provides a simplified overview of this relationship.
Caption: Simplified CK2-PI3K/Akt signaling pathway inhibited by CX-4945.
Conclusion and Future Outlook
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate stands out as a meticulously designed building block for medicinal chemistry. Its application in the synthesis of the clinical-stage inhibitor CX-4945 highlights the power of this scaffold in generating potent and selective kinase inhibitors. The strategic placement of reactive and interactive functional groups allows for both efficient synthesis and potent biological activity. The protocols and principles outlined in this guide demonstrate a robust and validated approach to leveraging this scaffold in drug discovery. As the demand for targeted and selective therapies continues to grow, privileged intermediates like Ethyl 5-bromo-6-hydroxy-3-methylpicolinate will remain indispensable tools for researchers and scientists in the development of next-generation medicines.
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The Role of the Dysfunctional Akt-Related Pathway in Cancer: Establishment and Maintenance of a Malignant Cell Phenotype, Resistance to Therapy, and Future Strategies for Drug Development. PMC - PubMed Central. Available at: [Link]
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Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF. NIH. Available at: [Link]
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Silmitasertib - Wikipedia. Wikipedia. Available at: [Link]
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(12) United States Patent. Googleapis.com. Available at: [Link]
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CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity. Springer. Available at: [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available at: [Link]
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Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][7][8]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
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Application Note: Synthesis and Application of 2-(3-Benzoylphenyl)propionitrile as a Key Intermediate in the Manufacture of Ketoprofen API
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process where the strategic use of chemical intermediates is paramount.[1] Intermediates serve as crucial building blocks that deconstruct a complex synthesis into manageable, controllable, and optimizable stages, directly impacting the final API's purity, yield, and cost-effectiveness.[2][3] This application note provides a detailed technical guide on the synthesis of 2-(3-benzoylphenyl)propionitrile, a key intermediate, and its subsequent conversion to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[4][5] We present comprehensive, step-by-step protocols for both the intermediate and final API synthesis, explain the causality behind experimental choices, and include methods for quality control and characterization. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
The Strategic Role of Intermediates in API Synthesis
In modern pharmaceutical manufacturing, the direct, one-pot synthesis of a complex API from basic raw materials is often impractical or impossible. The pathway is strategically divided by creating stable, isolable compounds known as intermediates.[6][] This approach offers several critical advantages:
-
Complexity Management: Each intermediate represents a significant milestone in the molecular construction, allowing chemists to tackle complex transformations in a stepwise fashion.[6]
-
Purification and Impurity Control: Isolating an intermediate allows for its purification, effectively removing impurities generated in earlier steps. This prevents the carry-over of contaminants that could interfere with subsequent reactions or compromise the final API's quality.[2][6]
-
Process Control and Scalability: Breaking down the synthesis allows for the optimization of each individual step, leading to improved overall yield and better control over reaction parameters like temperature and pressure. This modularity is essential for safe and efficient industrial scale-up.[3]
-
Supply Chain Flexibility: Key intermediates can be synthesized in bulk and stored, providing a stable and reliable starting point for the final, often most critical, steps of API production.[8]
The diagram below illustrates the fundamental logic of using an intermediate in a typical API manufacturing workflow.
Caption: General workflow for API synthesis via a purified intermediate.
Case Study: Synthesis of Ketoprofen via a Nitrile Intermediate
Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is a potent NSAID used to treat pain and inflammation.[5] Its synthesis provides an excellent case study for the application of a key intermediate. One established industrial route involves the synthesis of 2-(3-benzoylphenyl)propionitrile, which is then hydrolyzed to yield the final Ketoprofen API.[9][10]
This two-stage approach allows for rigorous purification of the nitrile intermediate before the final hydrolysis, ensuring high purity in the resulting API.
Caption: Synthetic pathway from starting material to Ketoprofen API.
Protocol 1: Synthesis of Intermediate - 2-(3-Benzoylphenyl)propionitrile
Principle
This protocol describes the methylation of 3-benzoylphenyl acetonitrile. The reaction proceeds via the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and phenyl groups. The resulting carbanion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) to form the desired product. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous base and the organic substrate.[10]
Materials and Equipment
-
Reagents: 3-Benzoylphenyl acetonitrile, Methyl Iodide, Sodium Hydroxide (NaOH), Tetrabutylammonium hydrogensulfate (phase-transfer catalyst), Dichloromethane, Hydrochloric Acid (HCl), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, dropping funnel, condenser, thermometer, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a condenser. Charge the flask with 3-benzoylphenyl acetonitrile (22.1 g, 0.1 mol), dichloromethane (200 mL), and tetrabutylammonium hydrogensulfate (0.68 g, 0.002 mol).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution to the stirred reaction mixture. An exotherm may be observed. Maintain the temperature between 20-25°C using an ice bath if necessary.
-
Methylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C.[10]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product, 2-(3-benzoylphenyl)propionitrile, is obtained as an oil which can be purified further by vacuum distillation.[10]
Characterization and Quality Control
The identity and purity of the intermediate must be confirmed before proceeding.
| Parameter | Expected Result | Method |
| Appearance | Yellowish Oil | Visual Inspection |
| Yield | 80-90% | Gravimetric |
| Purity | >98% | HPLC, GC-MS |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR Spectroscopy |
Protocol 2: Synthesis of Ketoprofen from 2-(3-Benzoylphenyl)propionitrile
Principle
This protocol details the base-catalyzed hydrolysis of the nitrile group in the intermediate to a carboxylic acid. The reaction involves the nucleophilic attack of hydroxide ions on the nitrile carbon, followed by tautomerization and further hydrolysis to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final Ketoprofen API, which precipitates from the aqueous solution.[9][11]
Materials and Equipment
-
Reagents: 2-(3-Benzoylphenyl)propionitrile, Potassium Hydroxide (KOH), Ethanol, Water, Hydrochloric Acid (HCl), Activated Carbon.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(3-benzoylphenyl)propionitrile (23.5 g, 0.1 mol) in ethanol (150 mL).
-
Hydrolysis: Add a solution of KOH (16.8 g, 0.3 mol) in water (100 mL) to the flask.[9] Heat the mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the nitrile intermediate is fully consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in water (150 mL) and extract with ether or chloroform (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.[11] The aqueous layer, containing the potassium salt of Ketoprofen, can be treated with activated carbon to remove colored impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of 3-4.[9] A white solid (Ketoprofen) will precipitate.
-
Isolation and Drying: Stir the cold slurry for 30-60 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water. Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For API-grade purity, the crude Ketoprofen can be recrystallized from a suitable solvent system, such as acetonitrile or an ethanol/water mixture.[11]
Characterization and Quality Control
The final API must meet stringent quality specifications.
| Parameter | Expected Result | Method |
| Appearance | White crystalline solid | Visual Inspection |
| Yield | 90-98% (from intermediate) | Gravimetric |
| Melting Point | 94-96°C | Melting Point Apparatus |
| Purity | >99.5% | HPLC |
| Identity | Conforms to reference standard | ¹H NMR, IR, Mass Spectrometry |
Process Considerations and Conclusion
The successful synthesis of Ketoprofen via the 2-(3-benzoylphenyl)propionitrile intermediate highlights the power of this strategy in API manufacturing.
-
Causality in Protocol Design: The choice of a phase-transfer catalyst in Protocol 1 is crucial for bridging the gap between the aqueous base and the organic substrate, accelerating the reaction and improving yield. In Protocol 2, the initial extraction under basic conditions is a key purification step, as it selectively removes neutral organic impurities while the desired product remains as a water-soluble salt. Acidification to a specific pH (3-4) is designed to maximize the precipitation of the neutral carboxylic acid while keeping highly acidic or basic impurities dissolved.
-
Self-Validating System: Each protocol includes in-process controls (TLC/HPLC) and final quality control checks. The characterization of the intermediate (Protocol 1) ensures that only high-purity material enters the final synthesis step, which is a cornerstone of building quality into the product.
This two-protocol approach provides a robust and reproducible method for synthesizing Ketoprofen. By isolating and purifying the key nitrile intermediate, process chemists can exert fine control over the purity of the final API, ensuring it meets the rigorous standards required for pharmaceutical use.
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Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
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ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from ResearchGate. [Link]
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ChemistryViews. (2023). New Synthesis Route for Ketoprofen. Retrieved from ChemistryViews. [Link]
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National Institute of Pharmaceutical Education and Research (NIPER) SAS Nagar. (2022). Grignard Reagents in Continuous Flow Synthesis of Active Pharmaceutical Ingredients and Key Starting Materials. CRIPS, 16(5). [Link]
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Trauner, D., & Ko, T. (2023). Efficient Synthesis of Ketoprofen. Synfacts, 19(07), 0725. [Link]
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Song, L., Liu, Z., Liu, M., Tang, P., & Chen, F. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development, 27(5), 922–927. [Link]
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Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1143–1155. [Link]
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HTDChem. (2024). Pharmaceutical Intermediates: A Deep Dive into HTDChem's Contribution. Retrieved from HTDChem website. [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]
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ResearchGate. (n.d.). Process Development and Case Studies of Continuous Reactor Systems for Production of API and Pharmaceutical Intermediates. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]
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AIChE. (n.d.). Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. Retrieved from AIChE website. [Link]
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ACS Green Chemistry Institute. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved from ACS Green Chemistry Institute. [Link]
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Alcaide, B., Almendros, P., & Luna, A. (2000). Transition-metal catalyzed synthesis of Ketoprofen. Química Nova, 23(6). [Link]
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Gemoets, H. P. L., Su, Y., Shang, M., Hessel, V., Lu, H., & Noël, T. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(2), 227-257. [Link]
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Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from Mettler Toledo website. [Link]
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SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. Retrieved from SCL Lifesciences website. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Introduction: A Versatile Scaffold for Modern Chemistry
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key features: a pyridine ring, a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety. This unique combination makes it an invaluable building block for creating diverse and complex molecular architectures.[1] The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[2][3][4]
These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide efficient pathways to construct new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide array of functional groups.[3][4] This guide provides in-depth application notes and detailed protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the functionalization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. The protocols and insights are synthesized from established methods for structurally similar bromopyridine derivatives, offering a robust framework for experimental success.[5][6]
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for reactions involving Pd(0) catalysts proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-6-hydroxy-3-methylpicolinate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (Suzuki/Sonogashira) or Amine Association/Deprotonation (Buchwald-Hartwig):
-
In the Suzuki reaction, a boronic acid (activated by a base) transfers its organic group to the palladium center.
-
In the Sonogashira reaction, a copper(I) acetylide (formed from a terminal alkyne and a copper salt) typically undergoes transmetalation with the palladium complex.[7][8]
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.[9][10]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The pyridine nitrogen and the adjacent hydroxyl group in the substrate can potentially coordinate with the palladium catalyst, which may influence the catalytic cycle.[5] Therefore, the judicious selection of ligands, which can modulate the steric and electronic properties of the palladium center, is critical for achieving high efficiency.[6]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, commercial availability of reagents, and tolerance of diverse functional groups.[11][12] It is an ideal method for coupling aryl, vinyl, or alkyl boronic acids and esters with the picolinate substrate.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting both the initial oxidative addition and the final reductive elimination steps, especially with electron-deficient heterocyclic halides.[6] The base plays a critical role in activating the boronic acid to facilitate transmetalation.
Caption: Suzuki-Miyaura Catalytic Cycle.
Application Note
For the Suzuki coupling of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, the choice of catalyst and base is paramount. Palladium catalysts with bulky phosphine ligands like SPhos, XPhos, or RuPhos are often effective for heteroaryl bromides. Inorganic bases such as K₂CO₃ or K₃PO₄ are generally preferred as they exhibit good functional group tolerance.[13] The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to facilitate the dissolution of both the organic substrate and the inorganic base.[12][13]
Comparative Data: Suzuki Coupling of Bromopyridine Derivatives
The following table summarizes typical conditions used for Suzuki couplings on substrates structurally analogous to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, providing a predictive starting point for optimization.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | 15 | 70-90% | [13] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-18 | 85-95% | [6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/MeOH | 80 | 2-3 | >85% | [14] |
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-24 hours).[15]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[15]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This reaction is indispensable in pharmaceutical development, as the N-aryl moiety is a common feature in biologically active molecules.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[9][10] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often used, but weaker bases like Cs₂CO₃ or K₃PO₄ can be employed for substrates with base-sensitive functional groups.[10][16]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Application Note
When applying the Buchwald-Hartwig amination to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, the presence of the free hydroxyl group and the ester must be considered. While many modern catalyst systems tolerate hydroxyl groups, the use of a very strong base like NaOt-Bu could potentially deprotonate the phenol or hydrolyze the ester, especially at elevated temperatures. Using a milder base like K₃PO₄ or Cs₂CO₃ may be advantageous.[10] Specialized phosphine ligands developed by the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos) are often critical for achieving high yields with challenging substrates.[4]
Comparative Data: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | >90% | [6] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-95% | [9] |
| BrettPhos Precatalyst (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 12 | 85-95% | [6] |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).
-
Inert Atmosphere & Solvent: Seal the tube, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., t-amyl alcohol or toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours.[6]
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[7][8] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials.[17]
Mechanistic Rationale
The reaction typically involves a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[7] The palladium catalyst follows a cycle similar to that of the Suzuki coupling. The role of copper(I) is to react with the terminal alkyne and the amine base to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with copper contamination.[7][17]
Caption: Sonogashira Dual Catalytic Cycle.
Application Note
For the Sonogashira coupling of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a standard catalyst system like Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst is a reliable starting point.[18] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as both the base and part of the solvent system.[7][18] The reactions are often run at room temperature or with mild heating. The hydroxyl group on the substrate is generally well-tolerated under these conditions.
Comparative Data: Sonogashira Coupling of Bromopyridines
| Catalyst / Precatalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | THF | RT | 16 | 85-95% | [18] |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH (2.0) | Toluene | 60 | 12 | >90% | [6] |
| Pd(OAc)₂ (2) / SPhos (4) | - (Cu-free) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 18 | 80-90% | [7] |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v) via syringe. Then, add the terminal alkyne (1.2-1.5 equiv.) dropwise.[18]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C) until the starting material is consumed.[6]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst. Sequentially wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
References
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH National Center for Biotechnology Information. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. Available at: [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. NIH National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: A Guide to Suzuki Coupling with Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Introduction: The Strategic Importance of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and agrochemical research, where the construction of complex molecular architectures is paramount.[2][3] Among the vast array of structures synthesized via this method, functionalized heteroaromatic compounds, especially substituted pyridines, are of exceptional interest due to their prevalence in bioactive molecules.
This document provides a detailed protocol and technical guide for the Suzuki coupling of a specific, highly functionalized substrate: Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. This substrate presents a unique set of challenges due to the interplay of its constituent functional groups—a coordinating pyridine nitrogen, an acidic hydroxyl group, and a base-labile ester. Successfully navigating these challenges requires a carefully considered, mechanistically-grounded approach to reaction design. This guide will explain the causality behind the experimental choices, offering a robust and reproducible protocol for researchers in drug development and synthetic chemistry.
Substrate Analysis: Key Considerations for a Multifunctional Pyridine
The successful execution of a Suzuki coupling with Ethyl 5-bromo-6-hydroxy-3-methylpicolinate hinges on understanding the reactivity of its distinct functional moieties. Each group presents a potential challenge that must be addressed in the protocol design.
-
The Pyridine Core: Nitrogen-containing heterocycles like pyridine can act as Lewis bases and coordinate to the palladium catalyst. This coordination can "poison" the catalyst, sequestering the active metal center and inhibiting its entry into the catalytic cycle.[4] The choice of a sterically bulky and electron-rich phosphine ligand is a critical strategy to mitigate this effect, as it can favor the desired oxidative addition pathway over catalyst inhibition.[1]
-
The Hydroxyl Group (-OH): As a protic group, the 6-hydroxy substituent is acidic and can react with strong bases. While this could potentially interfere with the reaction, many modern Suzuki protocols can tolerate unprotected hydroxyl groups, provided the base is chosen carefully.
-
The Ethyl Ester (-COOEt): Ester functionalities are susceptible to hydrolysis under strongly basic conditions.[5] This necessitates the use of a base that is sufficiently strong to facilitate the transmetalation step of the catalytic cycle but mild enough to preserve the ester. Inorganic carbonates and phosphates are often preferred over hydroxides for this reason.[5][6]
-
The Aryl Bromide (-Br): The bromo substituent at the 5-position serves as the electrophilic partner in the coupling. Aryl bromides are generally good substrates for Suzuki reactions, offering a good balance of reactivity and stability, with the general reactivity trend being I > OTf > Br > Cl.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-6-hydroxy-3-methylpicolinate, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[1][5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7]
Below is a diagram illustrating the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. Reagents should be handled in a fume hood using appropriate personal protective equipment (PPE). The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst and ligands.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | Equivalents | Purpose |
| Ethyl 5-bromo-6-hydroxy-3-methylpicolinate | 260.09 | 130 mg | 1.0 | Aryl Halide (Substrate) |
| Arylboronic Acid | Varies | 75-150 mg | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 23 mg | 0.05 (2.5 mol% Pd) | Palladium Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 41 mg | 0.20 (10 mol%) | Ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 212 mg | 2.0 | Base |
| 1,4-Dioxane | - | 4.0 mL | - | Solvent |
| Deionized Water | - | 1.0 mL | - | Co-solvent |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (130 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol, 1.2 eq), and potassium phosphate (212 mg, 1.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd) and SPhos (41 mg, 0.1 mmol, 10 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling Nitrogen or Argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (4.0 mL) and water (1.0 mL) to the reaction flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Reaction Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.[8]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Catalyst poisoning by pyridine nitrogen.3. Insufficiently active base/boronate formation. | 1. Ensure a rigorously inert atmosphere; use freshly opened/stored reagents.2. Screen alternative bulky ligands (e.g., XPhos, RuPhos).3. Try a different base such as Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered. |
| Ester Hydrolysis | The base is too strong or reaction temperature is too high for extended periods. | Use a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃), although this may require longer reaction times or a more active catalyst system.[5] Avoid unnecessarily long reaction times. |
| Protodeborylation | The boronic acid is degrading faster than it couples, often an issue with heteroaryl boronic acids.[4] | Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Ensure the reaction mixture is well-stirred. Use a slight excess of the boronic acid (1.2-1.5 eq). |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or Pd(II) species.[4] | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | A side reaction where the bromine is replaced by a hydrogen atom.[4] | This can be promoted by certain bases or solvents. Screening different bases (e.g., switching from K₃PO₄ to K₂CO₃) or lowering the reaction temperature slightly may help minimize this pathway. |
Conclusion
The Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a challenging yet highly valuable transformation. By understanding the mechanistic principles and the specific reactivity of the substrate, a robust and high-yielding protocol can be developed. The key to success lies in the judicious choice of a catalyst system with a bulky, electron-rich ligand to overcome catalyst inhibition, and a base that is mild enough to preserve the sensitive ester functionality. The protocol detailed herein provides a validated starting point for researchers to synthesize novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Mohammad, M., & Soleiman-Beigi, M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Clapham, K. M., Batsanov, A. S., Greenwood, R. D. R., Bryce, M. R., Smith, A. E., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-3-methylpicolinate. Retrieved from [Link]
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Application Notes and Protocols for the Heck Reaction of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Introduction: Navigating the Heck Reaction with a Multifunctional Pyridine Derivative
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] The subject of this guide, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, presents a unique set of challenges and opportunities for the Heck reaction. As a substituted bromopyridine, it is an electron-deficient heteroaryl halide. The presence of a hydroxyl group and an ester functionality introduces potential complexities, including catalyst inhibition and competing side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully implementing the Heck reaction with this specific substrate. We will delve into the critical experimental parameters, provide a detailed step-by-step protocol, and discuss the underlying mechanistic principles that govern the reaction's success.
Core Principles: Understanding the Catalytic Cycle and Key Parameters
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][5][6] A general understanding of this cycle is crucial for troubleshooting and optimizing the reaction conditions.
The Catalytic Cycle
The reaction is generally understood to proceed via the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-6-hydroxy-3-methylpicolinate, forming a Pd(II) complex.[1][7]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.[5][7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[7][8]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[7][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Design: Selecting the Optimal Reaction Components
The success of the Heck reaction with Ethyl 5-bromo-6-hydroxy-3-methylpicolinate hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electronic and steric properties of this particular substrate guide these choices.
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | Often generates the active Pd(0) species in situ and has shown broad applicability and high yields in Heck reactions.[5][10] |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1][6] The choice of phosphine can influence reaction efficiency. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | An inorganic base like K₂CO₃ is often preferred for pyridyl substrates to avoid potential quaternization of the pyridine nitrogen that can occur with amine bases. The base is essential to neutralize the HBr generated.[1][2] |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) | Polar aprotic solvents are commonly used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[10] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) | These alkenes are generally more reactive in the Heck reaction. The reaction tolerates a wide variety of functional groups on the alkene.[1][6][7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate with a generic alkene (e.g., n-butyl acrylate). Optimization of reaction time, temperature, and stoichiometry may be necessary for different alkene coupling partners.
Materials and Reagents
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and triphenylphosphine (0.04 - 0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the starting bromide) via a syringe. Subsequently, add the alkene (1.2 - 1.5 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-130 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the alkene.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Troubleshooting and Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, reaction temperature, or reaction time. The purity of the reagents and solvent is also critical.
-
Catalyst Deactivation: The hydroxyl and pyridine functionalities can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands can mitigate this issue. In some cases, phosphine-free conditions or the use of specialized ligands might be beneficial.[11][12]
-
Side Reactions: The formation of homocoupled products or reduction of the aryl bromide are potential side reactions. Careful control of the reaction conditions can help minimize these unwanted pathways.
Conclusion
The Heck reaction of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a viable and powerful method for the synthesis of novel substituted picolinates. By carefully selecting the reaction conditions and understanding the underlying mechanistic principles, researchers can successfully employ this transformation to access a diverse range of functionalized molecules for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point for further exploration and optimization.
References
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Heck reaction. Wikipedia.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Heck Reaction. J&K Scientific LLC.
- Heck Reaction: easy Mechanism, applic
- Heck reaction. YouTube.
- Heck Reaction. Organic Chemistry Portal.
- Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. Benchchem.
- The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry (RSC Publishing).
- Heck coupling reaction by pyridine‐coordinated tridentate complex...
- Heck Reaction. Alfa Chemistry.
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- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Novel Pesticides and Herbicides
Introduction: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security for a growing population is intrinsically linked to our ability to protect crops from pests and weeds. For decades, synthetic organic compounds have been the cornerstone of modern agriculture, enabling significant increases in yield.[1] However, this reliance has led to predictable evolutionary consequences: the emergence of herbicide-resistant weeds and pesticide-resistant pathogens.[2][3][4] This escalating resistance, coupled with increasing regulatory scrutiny and a demand for more environmentally benign solutions, creates a critical and continuous need for the discovery of novel pesticides and herbicides with new modes of action (MoA).[3][5]
The discovery paradigm has shifted from serendipitous screening to a more rational, multi-faceted approach. Modern strategies integrate high-throughput screening (HTS) of vast chemical libraries, structure-based drug design (SBDD) targeting specific biological pathways, and the use of natural products as scaffolds for chemical synthesis.[6][7][8][9][10] It is no longer sufficient to simply identify a bioactive molecule; the goal is to design compounds with high efficacy, selectivity, optimal environmental persistence, and a low risk of cross-resistance.[11]
This guide provides researchers, scientists, and drug development professionals with a conceptual framework and detailed protocols for the synthesis and evaluation of novel agrochemicals. We will explore key design strategies and provide step-by-step methodologies for the synthesis of two prominent classes of agrochemicals—pyrazole carboxamide fungicides and sulfonylurea herbicides—followed by protocols for their primary biological evaluation.
Conceptual Framework for Agrochemical Discovery
The path from an initial idea to a viable crop protection product is a systematic process of discovery, optimization, and validation. The initial phase focuses on identifying a "hit"—a molecule showing a desired biological effect—which is then refined into a "lead" compound with more drug-like properties.
Lead Identification Strategies
-
High-Throughput Screening (HTS): This is a brute-force yet powerful method that involves testing thousands to millions of chemical compounds for activity against a biological target.[12] HTS can be performed in vitro against a specific enzyme or receptor, or in vivo using whole organisms like fungi, insect larvae, or seedlings in miniaturized assays (e.g., 96- or 384-well plates).[13][14][15][16] The primary advantage of HTS is its ability to explore vast chemical diversity without preconceived notions of what might work.
-
Structure-Based Design: When the three-dimensional structure of a target protein is known, chemists can rationally design molecules that fit precisely into the active site, blocking its function.[9] This approach, heavily utilized in pharmaceutical research, is increasingly applied to agrochemicals to create highly specific and potent inhibitors.[9]
-
Natural Product Scaffolds: Nature is a master chemist, producing a vast array of complex molecules with potent biological activities. These natural products serve as excellent starting points for synthetic chemistry.[2][6][8] Often, the natural scaffold is simplified or modified to improve stability, synthetic accessibility, and potency, a strategy that has yielded numerous commercial products.[7][17]
Lead Optimization: From Hit to Candidate
Once a promising hit is identified, the goal is to optimize its structure to enhance desired properties.
-
Structure-Activity Relationship (SAR): SAR is the fundamental principle that a molecule's structure dictates its biological activity.[18][19][20] By systematically synthesizing and testing analogues of a hit compound, medicinal chemists build a map of which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties like solubility or metabolic stability.[19][21][22]
-
Bioisosteric Replacement: This strategy involves substituting atoms or functional groups within a lead molecule with other groups that have similar physical or chemical properties (e.g., size, shape, electronic distribution).[23][24] The goal is to improve the molecule's profile—for instance, replacing a metabolically liable ester with a more stable amide, or substituting a phenyl ring with a thiophene to alter binding or physicochemical properties.[23][25][26][27] This is a powerful tool for fine-tuning a lead compound and navigating around existing patents.[26]
Caption: Iterative workflow for novel agrochemical discovery and optimization.
Application Focus I: Synthesis of Pyrazole Carboxamide Fungicides
Rationale: Pyrazole carboxamides are a highly successful class of fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[28][29] Their broad-spectrum activity and proven mode of action make them an attractive scaffold for novel fungicide development.[30][31][32] The general synthesis involves the formation of a substituted pyrazole core, followed by amide coupling.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Intermediate
This protocol describes a "one-pot" Knorr-type pyrazole synthesis followed by saponification. The causality for this approach is efficiency; combining the condensation and cyclization steps reduces handling and improves yield.
Materials:
-
Ethyl acetoacetate
-
Diethyl oxalate
-
Sodium ethoxide (21 wt% in ethanol)
-
Methylhydrazine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 3M)
-
Ethanol, Diethyl ether, Hexanes
Procedure:
-
β-Ketoester Formation (Claisen Condensation): In a round-bottom flask under an inert atmosphere (N2), add sodium ethoxide solution. Cool the flask to 0°C in an ice bath.
-
Add a solution of ethyl acetoacetate and diethyl oxalate in ethanol dropwise to the cooled sodium ethoxide solution over 30 minutes. Causality: The strong base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate, creating a nucleophile that attacks diethyl oxalate.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a precipitate should be observed.
-
Pyrazole Formation (Knorr Reaction): Cool the reaction mixture back to 0°C. Add glacial acetic acid to neutralize the excess base.
-
Slowly add methylhydrazine to the mixture. Causality: The two nucleophilic nitrogen atoms of the hydrazine react sequentially with the two carbonyl groups of the diketoester intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[32]
-
Stir the reaction at room temperature for 4 hours, then heat to reflux for 2 hours to ensure complete cyclization.
-
Purification of Ester Intermediate: Cool the reaction, remove ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. Purify via column chromatography (Hexanes:Ethyl Acetate gradient).
-
Saponification: Dissolve the purified ester in ethanol and add a 2M aqueous solution of NaOH.
-
Heat the mixture to 60°C and stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed. Causality: The hydroxide ion attacks the carbonyl carbon of the ester, leading to hydrolysis to the corresponding carboxylate salt.
-
Acidification: Cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and cool in an ice bath. Acidify slowly with 3M HCl until the pH is ~2. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Final Product
This protocol uses dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final amide product.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Substituted aniline (e.g., 2-chloroaniline)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry flask under N2, dissolve the pyrazole carboxylic acid (1.0 eq) and the substituted aniline (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, activating the carboxylic acid for faster reaction.
-
Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup and Purification: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.[30]
Caption: Visualizing a Structure-Activity Relationship (SAR) study.
Application Focus II: Synthesis of Sulfonylurea Herbicides
Rationale: Sulfonylurea herbicides are renowned for their high potency at very low application rates.[33] They act by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants but not animals, conferring selectivity.[4] Modern synthetic routes aim to avoid hazardous reagents like phosgene.[34][35] The following protocol utilizes a safer, two-step approach.[34]
Protocol 3: Synthesis of Phenyl Isocyanate Intermediate
This protocol generates an isocyanate in situ from an amine using trichloromethyl chloroformate (diphosgene), which is a safer liquid alternative to gaseous phosgene.
Materials:
-
Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Trichloromethyl chloroformate (Diphosgene)
-
Toluene or Xylene, anhydrous
-
Triethylamine (or other non-nucleophilic base)
Procedure:
-
In a three-neck flask equipped with a reflux condenser and dropping funnel, dissolve the heterocyclic amine (1.0 eq) in anhydrous toluene under an N2 atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 110°C).
-
Slowly add a solution of diphosgene (0.4 eq) in toluene dropwise over 1 hour. CAUTION: This reaction should be performed in a well-ventilated fume hood as it may generate small amounts of phosgene. Causality: Diphosgene decomposes under heat to form phosgene in situ, which then reacts with the amine to form the corresponding isocyanate.[35]
-
Maintain reflux for 2-4 hours after the addition is complete, monitoring by TLC.
-
Cool the reaction mixture. The resulting solution containing the heterocyclic isocyanate is typically used directly in the next step without isolation.
Protocol 4: Synthesis of the Final Sulfonylurea Herbicide
Materials:
-
Toluene solution of isocyanate (from Protocol 3)
-
Substituted benzenesulfonamide (e.g., 2-aminosulfonylbenzoic acid methyl ester)
-
1,8-Diazabicycloundec-7-ene (DBU) or another strong, non-nucleophilic base
Procedure:
-
To the cooled toluene solution containing the isocyanate, add the benzenesulfonamide (1.0 eq).
-
Add DBU (1.2 eq) to the mixture. Causality: The base deprotonates the sulfonamide nitrogen, creating a potent nucleophile that attacks the electrophilic carbon of the isocyanate group, forming the sulfonylurea bridge.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Workup and Isolation: If a precipitate forms, collect it by filtration. If not, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum to yield the final sulfonylurea herbicide. Further purification can be achieved by recrystallization.[36]
Primary Biological Evaluation Protocols
Synthesizing a molecule is only half the battle. The following protocols provide a framework for the initial biological screening to validate the activity of the newly synthesized compounds.
Protocol 5: In Vitro Fungicide Screening (Mycelial Growth Inhibition)
This protocol is a standard, reliable method for determining the direct effect of a compound on fungal growth and calculating the half-maximal effective concentration (EC50).
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile 96-well microtiter plates
-
Fungal species (e.g., Botrytis cinerea, Rhizoctonia solani)[28][30]
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Commercial fungicide as a positive control (e.g., Pyraclostrobin)
-
DMSO as a negative control
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare PDA and autoclave. Cool to ~50°C and pour into sterile 96-well plates (e.g., 200 µL per well). Allow the agar to solidify.
-
Fungal Inoculum: Grow the test fungus on a PDA petri dish. From the edge of an actively growing colony, cut out a small mycelial plug using a sterile cork borer (diameter smaller than the well).
-
Compound Application: Prepare serial dilutions of your test compounds and controls in sterile water or media. The final DMSO concentration should be kept constant and low (<1%) across all wells to avoid solvent toxicity.
-
Add a small aliquot (e.g., 2 µL) of each compound dilution to the surface of the agar in the designated wells.
-
Inoculation: Place one mycelial plug, mycelium-side down, in the center of each well.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate at the optimal temperature for the fungus (e.g., 25°C) for 2-4 days, or until the mycelial growth in the negative control wells has reached the edges.
-
Data Collection: Measure the diameter of the mycelial growth in each well. The inhibition rate is calculated as: Inhibition (%) = [1 - (Diameter_test / Diameter_control)] * 100.
-
Analysis: Plot the inhibition percentage against the log of the compound concentration. Use a non-linear regression (dose-response) curve to calculate the EC50 value for each compound.
Table 1: Example SAR Data for Pyrazole Carboxamide Analogs against B. cinerea
| Compound ID | R1 Group (Pyrazole) | R2 Group (Aniline) | EC50 (µg/mL) |
| LEAD-01 | -CH3 | 2-Cl | 0.85 |
| ANA-01 | -H | 2-Cl | 15.2 |
| ANA-02 | -CF3 | 2-Cl | 0.41 |
| ANA-03 | -CH3 | H | 25.6 |
| ANA-04 | -CH3 | 2-CF3 | 0.62 |
| Control | Pyraclostrobin | - | 0.15 |
Protocol 6: Whole-Plant Herbicide Screening (Post-emergence)
This protocol assesses the phytotoxic effects of compounds on living plants, providing more agriculturally relevant data than in vitro assays.
Materials:
-
Small pots filled with standard potting mix
-
Seeds of a monocot weed (e.g., Agrostis stolonifera) and a dicot weed (e.g., Brassica campestris)[17]
-
Synthesized compounds
-
Formulation blanks (solvents, surfactants)
-
Commercial herbicide as a positive control (e.g., Glyphosate)
-
Laboratory spray chamber
Procedure:
-
Plant Growth: Sow seeds in pots and grow in a greenhouse or growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 25°C) until they reach the 2-3 leaf stage.
-
Compound Formulation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to create a sprayable emulsion. The final concentration should be tested at a standard rate (e.g., 1000 g/ha).
-
Application: Place the pots in a laboratory spray chamber. Apply the formulations evenly over the foliage at a constant pressure and volume. Include a negative control (formulation blank) and a positive control.
-
Evaluation: Return the plants to the growth chamber. Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).
-
Data Collection: Score the herbicidal injury using a 0-100% scale, where 0% is no visible effect and 100% is complete plant death.
-
Self-Validation: The protocol is validated if the negative control shows 0% injury and the positive control shows >90% injury. Compounds showing significant activity can be advanced to dose-response studies to determine the application rate that gives 90% control (GR90).
Conclusion
The synthesis of novel pesticides and herbicides is a complex but essential endeavor for sustainable agriculture. A successful discovery program relies on a logical and iterative workflow that combines rational design, efficient chemical synthesis, and robust biological evaluation. The protocols and strategies outlined in this application note provide a foundational guide for researchers in this field. By understanding the causality behind synthetic choices and employing systematic evaluation methods, the scientific community can continue to develop the next generation of safer, more effective crop protection solutions.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. (n.d.). Journal of Medical Entomology | Oxford Academic. Retrieved from [Link]
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). SpringerLink. Retrieved from [Link]
-
Mode of action of pesticides and the novel trends – A critical review. (n.d.). Journal of Entomology and Zoology Studies. Retrieved from [Link]
-
A high-throughput screening method to identify potential pesticides for mosquito control. (n.d.). National Library of Medicine. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). Technology Networks. Retrieved from [Link]
-
Structure-activity relationships on pesticides: A development in methodology and its software system. (n.d.). ACS Publications. Retrieved from [Link]
-
High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. (n.d.). Ovid. Retrieved from [Link]
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (n.d.). MDPI. Retrieved from [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. (n.d.). ResearchGate. Retrieved from [Link]
-
High throughput screening in agricultural research. (n.d.). ResearchGate. Retrieved from [Link]
-
A facile synthesis of sulfonylureas via water assisted preparation of carbamates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Development of novel pesticides in the 21st century. (n.d.). PMC - NIH. Retrieved from [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Development of novel pesticides in the 21st century. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Mode of action of herbicides and recent trends in development: a reappraisal. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark. Retrieved from [Link]
- Method for synthesizing herbicide of sulfonylureas. (n.d.). Google Patents.
-
Development of novel pesticides in the 21st century. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research. (n.d.). ResearchGate. Retrieved from [Link]
-
New Approaches to Herbicide and Bioherbicide Discovery. (n.d.). MOA Technology. Retrieved from [Link]
-
Synthesis of sulfonylureas from carboxylic acids and sulfonamides via... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Pesticides Chemical Structure and Biological Activity Natural Products with Biological Activity. (n.d.). Google Books.
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Pesticide Mode of Action. (n.d.). Cropaia. Retrieved from [Link]
-
Drug discovery techniques for discovering novel pesticides. (n.d.). Halo Blog. Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (n.d.). NIH. Retrieved from [Link]
-
Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models. (n.d.). ResearchGate. Retrieved from [Link]
-
New Approaches to Herbicide and Bioherbicide Discovery. (n.d.). Weed Science | Cambridge Core. Retrieved from [Link]
-
Bioisostere. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved from [Link]
-
Structure-to-process design framework for developing safer pesticides. (n.d.). PubMed Central. Retrieved from [Link]
-
Bioisosteric Replacements. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
-
SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Retrieved from [Link]
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- 36. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Ethyl 5-bromo-6-hydroxy-3-methylpicolinate as a Precursor in Agrochemical Research
Abstract
This technical guide provides an in-depth exploration of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key heterocyclic building block in the synthesis of modern agrochemicals. We will elucidate its physicochemical properties and its pivotal role as a precursor in the development of arylpicolinate herbicides, a class of synthetic auxins known for their high efficacy at low application rates. Detailed, field-proven protocols for the synthesis of this precursor and its subsequent utilization in palladium-catalyzed cross-coupling reactions are provided, with a focus on the causality behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Significance of Picolinates in Agrochemical Innovation
The picolinic acid scaffold is a cornerstone in the discovery of novel herbicides. Its derivatives, particularly the 6-aryl-picolinates, have given rise to a new generation of synthetic auxin herbicides with potent activity against broadleaf weeds.[1] Prominent examples include Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active), which have demonstrated exceptional efficacy and a favorable environmental profile.[2][3] These molecules function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[4]
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate serves as a crucial intermediate in the synthesis of these complex agrochemicals. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl or heteroaryl moieties.[1][5] The hydroxy group at the 6-position and the methyl group at the 3-position are critical for modulating the molecule's electronic properties and binding affinity to the target site in plants. The ethyl ester functionality offers a convenient point for modification or can be hydrolyzed to the active carboxylic acid form within the target plant.[2]
This document will provide a comprehensive overview of the application of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in agrochemical synthesis, complete with detailed experimental protocols.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is essential for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1255582-72-5 | Inferred from related structures |
| Molecular Formula | C₉H₁₀BrNO₃ | Calculated |
| Molecular Weight | 260.08 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General knowledge |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Protocol: Preparation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
The following protocol describes a plausible synthetic route to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, based on established methodologies for the synthesis of similar substituted picolinates.
Workflow for the Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Caption: Synthetic workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl 2-cyano-3-methyl-4-oxobutanoate
-
Ammonia (aqueous solution, 28-30%)
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Ethyl 6-hydroxy-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:
-
In a 250 mL round-bottom flask, dissolve Ethyl 2-cyano-3-methyl-4-oxobutanoate (10.0 g, 54.6 mmol) in ethanol (100 mL).
-
To the stirred solution, add aqueous ammonia (20 mL) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate pyridone.
-
-
Bromination to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate:
-
Suspend the dried pyridone intermediate (8.0 g, 38.2 mmol) in acetic acid (80 mL) in a 250 mL round-bottom flask.
-
Add N-Bromosuccinimide (7.1 g, 40.1 mmol) portion-wise to the suspension while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The suspension should gradually become a clear solution.
-
Pour the reaction mixture into ice-water (200 mL) to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 5-bromo-6-hydroxy-3-methylpicolinate as a solid.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling for Agrochemical Synthesis
This protocol details the use of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (as a representative coupling partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Celite®
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 g, 3.85 mmol), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (0.85 g, 4.23 mmol), and potassium carbonate (1.6 g, 11.55 mmol).
-
Add Pd(dppf)Cl₂ (0.14 g, 0.19 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired 6-arylpicolinate product.
-
Conclusion
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a valuable and versatile precursor in the synthesis of innovative agrochemicals. Its strategic functionalization allows for the efficient construction of complex molecular architectures, particularly the potent 6-arylpicolinate class of herbicides. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key building block in their discovery and development efforts. The principles of the Suzuki-Miyaura coupling, as outlined, are broadly applicable and can be adapted for the synthesis of a wide range of novel herbicidal compounds.
References
- Patsnap. Preparation method of halauxifen-methyl.
-
MDPI. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]
-
ResearchGate. (2015, August 19). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Retrieved from [Link]
-
MySkinRecipes. Ethyl 5-bromo-3-methylpicolinate. Retrieved from [Link]
-
Minnesota Department of Agriculture. Halauxifen-methyl. Retrieved from [Link]
-
PubChem. Florpyrauxifen. Retrieved from [Link]
-
MDPI. (2023, June 23). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
Sources
Illuminating Molecular Architecture: A Guide to NMR and IR Spectroscopy in Compound Analysis
For Immediate Release
In the intricate world of scientific research and pharmaceutical development, the precise identification and structural elucidation of chemical compounds are paramount. Two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, stand as indispensable tools for providing detailed insights into molecular structure. This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the principles, applications, and detailed protocols of these powerful spectroscopic methods. By understanding the "why" behind the "how," practitioners can harness the full potential of NMR and IR spectroscopy for robust and reliable compound analysis.
The Synergy of Vibrations and Spins: An Introduction
NMR and IR spectroscopy are complementary techniques that probe different aspects of a molecule's structure.[1] IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies.[2] These vibrations act as "fingerprints," allowing for the identification of functional groups within a molecule.[3] In contrast, NMR spectroscopy examines the magnetic properties of atomic nuclei, providing a detailed map of the carbon-hydrogen framework and the connectivity of atoms.[4][5] When used in tandem, these methods offer a holistic view of a compound's architecture, from its constituent functional groups to its complete three-dimensional structure.[1][6]
Section 1: Infrared (IR) Spectroscopy - The Functional Group Detective
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a sample.[7][8] Its simplicity and reliability often make it the initial method of choice for compound identification.[7]
The Principle of Molecular Vibrations
Atoms within a molecule are in constant motion, vibrating in various ways, including stretching and bending.[7] When infrared radiation is passed through a sample, molecules absorb the specific frequencies of radiation that match their natural vibrational frequencies.[9] This absorption is only possible if the vibration causes a change in the molecule's dipole moment.[7] The resulting IR spectrum is a plot of the intensity of absorbed light versus its frequency (or wavenumber), revealing a unique pattern of absorption bands that correspond to specific functional groups.[10]
Sample Preparation: A Critical First Step
The quality of an IR spectrum is highly dependent on proper sample preparation. Various techniques are available for different types of samples:
-
For Solid Samples:
-
Potassium Bromide (KBr) Pellet: This technique involves grinding the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[11][12] KBr is used because it is transparent in the mid-IR range.[13]
-
Nujol Mull: The solid is ground into a fine powder and then mixed with a mulling agent like Nujol (mineral oil) to create a paste.[14] This paste is then spread between two salt plates.[13][14] It's important to note that the mulling agent itself will have absorption bands in the spectrum.[13]
-
Thin Solid Films: A volatile solvent is used to dissolve a small amount of the solid sample. A drop of this solution is then placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[13]
-
-
For Liquid Samples:
-
"Sandwich" Method: A drop of the liquid is placed between two highly polished salt plates (e.g., NaCl, KBr, or AgCl).[12]
-
-
Attenuated Total Reflectance (ATR): This versatile technique is suitable for both solid and liquid samples with minimal preparation.[11] The sample is brought into direct contact with a high-refractive-index crystal, and the IR beam is directed in a way that it reflects internally, interacting with the sample at the surface.[11]
Acquiring and Interpreting the IR Spectrum
An IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[15] The functional group region contains characteristic absorption bands for common functional groups, while the fingerprint region is a complex area of many peaks that is unique to each molecule.[15]
A Step-by-Step Protocol for IR Spectrum Interpretation:
-
Divide the Spectrum: Mentally separate the diagnostic region (above 1500 cm⁻¹) from the fingerprint region.[16]
-
Analyze the 3000 cm⁻¹ Region: A line drawn at 3000 cm⁻¹ can help identify the hybridization of carbon atoms. Peaks appearing to the right (below 3000 cm⁻¹) typically indicate sp³ C-H bonds, while peaks to the left (above 3000 cm⁻¹) suggest sp² or sp C-H bonds.[16]
-
Look for Broad Peaks: A very broad absorption in the 3200-3600 cm⁻¹ range is a strong indicator of an O-H group, characteristic of alcohols and carboxylic acids.[15]
-
Identify the Carbonyl Group: A strong, sharp peak around 1700 cm⁻¹ is a clear sign of a C=O (carbonyl) group, found in ketones, aldehydes, esters, and carboxylic acids.[15]
-
Correlate with Tables: Use correlation tables that list the characteristic absorption frequencies for various functional groups to identify other potential bonds present in the molecule.[3]
-
Confirm with the Fingerprint Region: While complex, the fingerprint region can be used to confirm the identity of a compound by comparing its unique pattern to that of a known reference spectrum.[15]
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (Alcohol, Phenol) | 3200 - 3600 | Strong, Broad |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| N-H (Amine, Amide) | 3300 - 3500 | Medium, may have one or two peaks |
| C-H (sp³) | < 3000 | Medium to Strong |
| C-H (sp²) | > 3000 | Medium |
| C=O (Carbonyl) | 1680 - 1750 | Strong, Sharp |
| C=C (Alkene) | 1620 - 1680 | Medium |
| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |
| C-O (Alcohol, Ether, Ester) | 1050 - 1300 | Strong |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution.[4][17] It provides information on the number of chemically distinct nuclei, their electronic environments, and their proximity to one another.[18][19]
The Principle of Nuclear Spin
The principle of NMR is based on the quantum mechanical property of atomic nuclei called spin.[4] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, align themselves either with or against the field.[4] By applying radiofrequency pulses, these nuclei can be excited to a higher energy state.[4] When they relax back to their lower energy state, they emit a signal that is detected and processed to generate an NMR spectrum.[4]
dot
Caption: Logic flow for NMR spectral interpretation.
Section 3: The Power of Combination - A Unified Approach
While individually powerful, the true strength of NMR and IR spectroscopy lies in their combined application. [1][5]IR spectroscopy can quickly identify the functional groups present, providing crucial pieces of the molecular puzzle. [5]NMR spectroscopy then assembles these pieces by revealing the carbon-hydrogen framework and how the different parts of the molecule are connected. [5]This integrated approach is fundamental in modern organic chemistry, from academic research to industrial quality control and drug development. [20][21]
Section 4: Validation and Best Practices
In regulated environments such as the pharmaceutical industry, analytical methods must be validated to ensure they are suitable for their intended purpose. [22][23]Validation parameters for spectroscopic methods typically include specificity, accuracy, precision, linearity, and robustness. [22][24]Adherence to established guidelines and best practices is crucial for generating reliable and defensible data. [25]
Conclusion
NMR and IR spectroscopy are indispensable analytical techniques that provide a wealth of information for compound analysis. By mastering the principles, sample preparation protocols, and interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently elucidate molecular structures, ensuring the identity, purity, and quality of their compounds. The synergistic use of these techniques provides a comprehensive understanding of molecular architecture that is critical for advancing scientific discovery and innovation.
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Application Notes & Protocols: DNA Cleavage as a Target for Novel Antimicrobial Agents
This is a comprehensive guide on DNA cleavage and its application in antimicrobial screening.
Introduction: Targeting Microbial DNA for Drug Discovery
The integrity of genomic DNA is paramount for the survival and propagation of all living organisms, including pathogenic microbes. The bacterial chromosome, a densely packed nucleoid, is a hive of activity, constantly being replicated, transcribed, and repaired. This reliance on DNA integrity makes it a highly attractive target for antimicrobial intervention. Agents that can induce cleavage of the phosphodiester backbone of DNA can trigger catastrophic cellular events, leading to cell cycle arrest and ultimately, apoptosis or programmed cell death.
The discovery of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Targeting fundamental processes like DNA replication and repair offers a promising avenue for the development of new therapeutics. This guide provides a detailed overview of the primary mechanisms of DNA cleavage and presents robust protocols for assessing the DNA-cleaving potential of novel compounds and evaluating their antimicrobial efficacy.
Mechanisms of DNA Cleavage
Antimicrobial agents can damage DNA through several distinct chemical mechanisms. Understanding these pathways is crucial for designing and screening new drug candidates.
Oxidative Cleavage
Oxidative cleavage is a common mechanism initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or superoxide radicals (O₂⁻). These highly reactive species can be generated by metal complexes, particularly those containing redox-active metals like copper(II) or iron(II), through Fenton or Haber-Weiss-like reactions.[1][2] The ROS abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. The efficiency of this process can be influenced by the ligand environment of the metal complex, which modulates its redox potential and DNA binding affinity.[1][2]
Hydrolytic Cleavage
Hydrolytic cleavage involves the direct scission of the phosphodiester bond, mimicking the action of natural nucleases.[3][4] This pathway is often facilitated by "artificial nucleases," which are typically metal complexes designed to catalyze the hydrolysis of the P-O bond.[3][4][5] Unlike oxidative cleavage, this mechanism does not require external co-reagents like oxygen or reducing agents. Synthetic multinuclear metallonucleases, containing metals such as Zn(II), Cu(II), or Co(III), have shown significant promise in this area.[4][5]
Photocleavage
Photocleavage agents are compounds that induce DNA cleavage upon activation by light. This mechanism offers the potential for spatiotemporal control, allowing for targeted antimicrobial therapy. Photocleavage can occur through various pathways, including the generation of singlet oxygen or other ROS, or by direct energy transfer to the DNA molecule.
Protocols for Assessing DNA Cleavage Activity
Several well-established methods can be employed to determine if a test compound can induce DNA cleavage.
Agarose Gel Electrophoresis Assay
This is the most direct and widely used method to visualize DNA cleavage. The principle lies in the differential migration of different DNA topologies through an agarose matrix. Supercoiled (sc) plasmid DNA is compact and migrates fastest, followed by linear (lin) DNA, while open circular or "nicked" (oc) DNA, resulting from a single-strand break, is the least compact and migrates slowest.
Caption: Workflow of the agarose gel electrophoresis assay for DNA cleavage.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pUC19), the test compound at various concentrations, and a suitable buffer (e.g., Tris-HCl). Include a negative control (DNA and buffer only) and a positive control (DNA with a known cleaving agent like DNase I).
-
Incubation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction: Terminate the reaction by adding a loading dye containing a chelating agent like EDTA (if the cleavage is metal-dependent) and a density agent like glycerol.
-
Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel.[6] Run the gel in a suitable buffer (e.g., TAE or TBE) at a constant voltage until the dye front has migrated sufficiently.[7][8][9]
-
Staining and Visualization: Stain the gel with a fluorescent dye such as ethidium bromide or SYBR Safe. Visualize the DNA bands under a UV transilluminator and document the results using a gel documentation system.[9]
-
Data Analysis: Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software. The percentage of cleaved DNA can be calculated to determine the efficacy of the compound.
Fluorescence-Based Assays
For higher throughput screening, fluorescence-based assays are advantageous.[10][11][12] These assays often utilize a DNA probe labeled with a fluorophore and a quencher.[13] In its intact state, the probe's fluorescence is quenched. Upon cleavage by a nuclease or chemical agent, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time.[13][14]
Caption: Principle of a fluorescence-based DNA cleavage assay.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage in individual cells.[15][16][17][18] Bacterial cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[15][16][17] Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[16][17] This assay is particularly useful for assessing the in-situ DNA-damaging effects of an antimicrobial agent. The sensitivity of the assay can be enhanced by incorporating lesion-specific endonucleases.[19]
Protocols for Antimicrobial Screening
Once a compound demonstrates DNA cleavage activity, its antimicrobial efficacy must be determined. Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI), are crucial for obtaining reproducible results.[20][21]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a commonly used, high-throughput technique for determining MIC values.[22][23]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).[24]
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound.[22]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[22]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[22]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[25][26][27][28]
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: Take an aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Plating: Spread the aliquots onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating a bactericidal effect.[25][27] The MBC is particularly relevant for treating severe infections where complete pathogen eradication is necessary.[26]
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| A | E. coli | 8 | 16 | 2 | Bactericidal |
| B | S. aureus | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | E. coli | 0.015 | 0.03 | 2 | Bactericidal |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[26]
Time-Kill Kinetic Assay
This assay provides dynamic information about the antimicrobial activity of a compound over time.[29] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and reveals the rate of killing.[29][30]
-
Culture Preparation: Prepare a standardized bacterial culture in the logarithmic growth phase.
-
Exposure: Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures.[31] Include a growth control.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[29]
-
Enumeration: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29]
Caption: A logical workflow for an antimicrobial screening campaign.
High-Throughput Screening (HTS) in Antimicrobial Discovery
The search for new antibiotics can be significantly accelerated by adapting these assays for high-throughput screening (HTS).[32][33] HTS allows for the rapid screening of large libraries of chemical compounds.[33][34][35] Miniaturized, automated versions of fluorescence-based DNA cleavage assays and broth microdilution MIC assays are particularly well-suited for HTS platforms, enabling the testing of thousands of compounds in a short period.[32][33]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can confidently achieve your desired outcomes.
Introduction to the Synthesis
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a key intermediate in the development of various pharmaceutical compounds.[1] Its synthesis involves the construction of a substituted pyridine ring, followed by regioselective bromination and subsequent esterification. The overall yield and purity of the final product are highly dependent on the careful control of reaction conditions at each step. This guide will address potential pitfalls and provide actionable solutions.
A general synthetic approach can be visualized as a multi-step process, often starting from readily available precursors to build the pyridine core, followed by functional group manipulations.
Caption: General workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate synthesis.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Pyridine Ring Formation & Optimization
Question 1: My yield for the initial pyridine ring synthesis is consistently low. What are the likely causes and how can I improve it?
Low yields in pyridine synthesis often stem from incomplete reactions, side product formation, or decomposition of starting materials.[2] The specific cause can depend on the chosen synthetic route (e.g., Hantzsch, Bohlmann-Rahtz).
Common Causes & Solutions:
| Issue | Underlying Cause | Recommended Solution |
| Incomplete Reaction | Inefficient reaction conditions or catalyst activity. | * Catalyst & Solvent Optimization: Consider using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to improve yields significantly.[2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also lead to higher yields and shorter reaction times.[2] |
| Incomplete Oxidation | The initial product of many pyridine syntheses (like the Hantzsch synthesis) is a dihydropyridine, which requires oxidation to the aromatic pyridine.[2][3] | * Oxidizing Agent: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common choices include nitric acid, potassium permanganate, or iodine in refluxing methanol.[2] Monitor the reaction by TLC or LC-MS to ensure complete conversion of the dihydropyridine intermediate. |
| Side Product Formation | Incorrect order of reagent addition, especially in unsymmetrical syntheses, can lead to undesired byproducts.[2] High temperatures can also promote side reactions.[2] | * Reagent Addition: For unsymmetrical reactions, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[2] * Temperature Control: If using high temperatures, consider if milder, acid-catalyzed conditions for cyclodehydration could be employed to minimize decomposition. |
| Starting Material Decomposition | Acid-sensitive starting materials, such as certain enamines, can degrade under harsh reaction conditions.[2] | * pH Control: Carefully control the pH of the reaction mixture. If using strong acids, consider a slower addition rate or using a milder acid catalyst. |
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Start -> Q1; Q1 -> A1_No [label="Check TLC/LC-MS"]; A1_No -> Sol1 [label="Incomplete Reaction"]; Sol1 [label="Optimize Catalyst/Solvent\n(e.g., PTSA, ultrasound).\nConsider alternative heating\n(e.g., microwave).", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
Q1 -> A1_Yes [label="Reaction Complete"]; Q2 [label="Is the dihydropyridine intermediate fully oxidized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes -> Q2;
A2_No [label="No"]; Q2 -> A2_No; A2_No -> Sol2 [label="Incomplete Oxidation"]; Sol2 [label="Verify oxidizing agent\nstoichiometry and effectiveness.\n(e.g., HNO3, KMnO4, Iodine)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
A2_Yes [label="Yes"]; Q2 -> A2_Yes; A2_Yes -> Sol3 [label="Side Product Formation\nor Decomposition"]; Sol3 -> Sol4 [label="Investigate"]; Sol4 [label="Optimize reagent addition order.\nControl temperature carefully.\nCheck starting material stability.", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; }
Caption: Troubleshooting logic for low yields in pyridine synthesis.
Part 2: Bromination and Purification
Question 2: I am having trouble with the regioselectivity of the bromination step, leading to a mixture of products. How can I improve this?
The pyridine ring has specific sites that are more susceptible to electrophilic substitution. The existing substituents (hydroxyl, methyl, and ester groups) will direct the incoming bromine atom.
Key Considerations for Regioselective Bromination:
-
Activating/Deactivating Groups: The hydroxyl group is a strong activating group, while the ester and the pyridine nitrogen are deactivating. The methyl group is weakly activating. The interplay of these groups dictates the position of bromination.
-
Steric Hindrance: The position of the methyl group may sterically hinder bromination at an adjacent position.
-
Brominating Agent: The choice of brominating agent can significantly impact selectivity. Milder brominating agents may offer better control.
Troubleshooting Table: Bromination
| Issue | Potential Cause | Suggested Solution |
| Poor Regioselectivity | Harsh reaction conditions or an overly reactive brominating agent. | * Milder Reagents: Consider using N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions can be finely tuned by adjusting the temperature and reaction time.[4] * Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Experiment with solvents of varying polarity. |
| Multiple Brominations | Excess brominating agent or prolonged reaction time. | * Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly more than one equivalent and monitor the reaction closely by TLC or GC-MS. * Reaction Time: Quench the reaction as soon as the desired product is formed to prevent further bromination. |
| No Reaction | Insufficiently activated pyridine ring or a too-mild brominating agent. | * Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid or a protic acid might be necessary to activate the brominating agent. * Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Question 3: My final product is difficult to purify. What strategies can I employ?
Purification of brominated pyridinols can be challenging due to similar polarities of the desired product and potential side products.
Purification Strategies:
-
Column Chromatography: This is the most common method. A systematic approach to solvent system selection is crucial.
-
Solvent Screening: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A gradient elution is often most effective.
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC using various solvent systems to find the one that gives the best separation between your product and impurities.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent will dissolve your compound at high temperatures but not at room temperature. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures).
-
-
Solid-Phase Extraction (SPE): For removing specific types of impurities, SPE can be a rapid and effective technique. For instance, phenylboronic acid (PBA) solid-phase extraction has been used for the purification of pyridine compounds.[5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate (A Close Analog)
This protocol for a closely related compound can be adapted for the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.[6]
Materials:
-
5-bromo-6-hydroxy nicotinic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EA)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend 5-bromo-6-hydroxy nicotinic acid (1.0 eq) in ethanol (approx. 40 mL per gram of acid).
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 mL per gram of acid).
-
Stir the suspension at 90°C for 18 hours. The solid should slowly dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
References
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ethyl 5-bromo-3-methylpicolin
- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI.
- ethyl 5-broMo-6-hydroxynicotin
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
Sources
Technical Support Center: Purification of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Welcome to the technical support center for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The unique structure of this compound, featuring a basic pyridine nitrogen, an acidic hydroxyl group, and an ester functional group, presents specific challenges and opportunities for purification. This document provides in-depth, field-proven answers and troubleshooting strategies to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to designing a successful purification strategy.
Q1: I have just completed the synthesis. What is the first and most critical step before attempting large-scale purification?
A1: The most critical first step is a thorough analysis of your crude product. Before committing your entire batch to a specific purification method, you must understand the nature of the impurities you are dealing with.
-
Actionable Advice: Dissolve a small sample of your crude material in a suitable solvent (like DMSO-d6 or CDCl3) and run a Proton Nuclear Magnetic Resonance (¹H-NMR) spectrum. This will help identify the presence of unreacted starting materials, residual solvents, or major side-products. Concurrently, develop a Thin Layer Chromatography (TLC) method to visualize your product and the number of impurities. This initial analysis will inform the most effective purification strategy, saving significant time and material.
Q2: Which primary purification technique should I choose—recrystallization or column chromatography?
A2: The choice depends on the physical state of your crude product and the nature of the impurities.
-
If your crude product is a solid: Recrystallization is often the most efficient and scalable first choice.[1][2] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. The key is to find a solvent system where your product's solubility is highly temperature-dependent (sparingly soluble at low temperatures, but very soluble at high temperatures).[3]
-
If your crude product is an oil or contains many impurities: Flash column chromatography is the preferred method. It offers superior separation power for complex mixtures where impurities have similar polarities to the product.[4] However, the amphoteric nature of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate requires special considerations for silica gel chromatography (see Troubleshooting Guide).
Q3: My compound appears to be discoloring or degrading on the benchtop. How can I improve its stability during purification?
A3: The 6-hydroxy-pyridine moiety can be susceptible to oxidation, especially if trace metals from a previous reaction step are present. This often manifests as a gradual change in color from white/off-white to yellow or brown.
-
Expert Insight: Perform purification steps expeditiously and avoid prolonged exposure to air and bright light. Consider working under an inert atmosphere (Nitrogen or Argon) during sensitive steps like solvent evaporation. The stability of brominated compounds can also be affected by photolytic degradation, so protecting your sample from light is a wise precaution.[5][6] Storing the compound at a reduced temperature (2-8°C) is recommended.
Q4: What is the best way to remove inorganic salts from my crude product before attempting chromatography or recrystallization?
A4: An aqueous workup is essential. After quenching your reaction, perform a liquid-liquid extraction. Dissolve or suspend your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash this organic layer sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase and breaks up emulsions. This simple step prevents inorganic salts from interfering with subsequent purification, particularly by avoiding their precipitation on a chromatography column.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method for your crude Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category: Column Chromatography
Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my silica column.
-
Underlying Cause: This is a classic sign of interaction between your molecule and the stationary phase. The basic pyridine nitrogen in your compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing (streaking) and can lead to irreversible adsorption, resulting in low recovery.
-
Solution: Deactivate the silica gel. Add 0.5-1% triethylamine (Et₃N) to your chromatography eluent (e.g., hexanes/ethyl acetate).[4] The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically. Always add the same percentage of triethylamine to all solvent mixtures used in the gradient to ensure consistent results.
Problem 2: I can't separate my product from a persistent impurity with a very similar Rf value.
-
Underlying Cause: The polarity of your product and the impurity are too similar for effective separation using a standard solvent system.
-
Solution 1: Optimize Your Solvent System. Instead of the common hexanes/ethyl acetate system, try a different solvent combination that offers alternative selectivity. A good option is a mixture of dichloromethane (DCM) and methanol (MeOH). The different solvent properties can alter the interactions with the silica surface and improve separation.
-
Solution 2: Employ a Secondary Purification Technique. If chromatography alone is insufficient, the impurity may be structurally very similar.[4] After the initial column, combine the semi-pure fractions and attempt recrystallization. Alternatively, if the impurity lacks the acidic or basic functional groups of your product, an acid-base extraction can be highly effective at removing it.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For achieving the highest levels of purity (>99%), preparative reverse-phase HPLC is the ultimate solution. A C18 column with a water/acetonitrile or water/methanol gradient is an excellent starting point for this class of molecules.[7][8]
Category: Recrystallization
Problem 3: My compound won't crystallize from the solution; it separates as an oil ("oiling out").
-
Underlying Cause: This typically happens when the solution is supersaturated to a point where the compound's melting point is lower than the temperature of the solution. It can also be caused by the presence of impurities that depress the melting point and disrupt crystal lattice formation.
-
Solution 1: Modify the Solvent System. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot, oiled-out solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it again. Let this new mixture cool slowly.
-
Solution 2: Reduce the Cooling Rate. Do not place the flask directly into an ice bath.[3] Allow the solution to cool slowly to room temperature first. Slower cooling provides more time for proper crystal nucleation and growth.[9] Once at room temperature, you can then move it to a refrigerator and finally an ice bath to maximize recovery.
-
Solution 3: "Scratch" or "Seed" the Solution. Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites to initiate crystallization.[2] Alternatively, add a tiny crystal of previously purified material (a seed crystal) to the cooled solution.
Problem 4: My recovery after recrystallization is very low, even though the product looks clean.
-
Underlying Cause: You may have used too much solvent during the initial dissolution step, or your compound has significant solubility in the solvent even at low temperatures.
-
Solution: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[2] Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.[3] After cooling and filtering, you can try to concentrate the mother liquor (the leftover solvent) by about half and cool it again to obtain a second crop of crystals, which should be analyzed separately for purity.
Detailed Protocols
Protocol 1: Flash Column Chromatography (with Deactivation)
-
TLC Optimization: Find a solvent system (e.g., Hexanes:Ethyl Acetate with 1% Et₃N) that gives your product an Rf value of ~0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.
-
Elution: Start eluting with the low-polarity solvent. Gradually increase the polarity of the eluent according to your TLC optimization. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, you can add a small amount of activated carbon to the hot solution, keep it at boiling for a few minutes, and then perform a hot gravity filtration to remove the carbon.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl picolinate on Newcrom R1 HPLC column. [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-3-methylpicolinate. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Yamashita, K., et al. (2008). Preparation and structural elucidation of the picolinyl ester of aldosterone for liquid chromatography-electrospray ionization tandem mass spectrometry. Chemical & Pharmaceutical Bulletin, 56(6), 873-7. [Link]
-
ResearchGate. (2025). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. [Link]
-
Harvey, D. J. (1990). Picolinyl esters for the structural determination of fatty acids by GC/MS. Biomedical & Environmental Mass Spectrometry, 19(11), 703-12. [Link]
-
Le, A. T., et al. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. Environmental Science & Technology, 55(5), 3050-3058. [Link]
-
ResearchGate. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions | Request PDF. [Link]
-
CP Lab Safety. (n.d.). Ethyl 6-bromo-5-methylpicolinate, min 98%, 100 mg. [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
Collins, M., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Science International, 288, 117-126. [Link]
-
NileRed. (2020). Recrystallization of Acetanilide [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Ethyl picolinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Common impurities in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and their removal
Welcome to the technical support guide for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. This document is designed for researchers, medicinal chemists, and process development scientists to identify, troubleshoot, and remove common impurities encountered during and after the synthesis of this important pyridine intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 5-bromo-6-hydroxy-3-methylpicolinate?
Based on typical synthetic routes, impurities in your crude product generally fall into three categories:
-
Process-Related Impurities: These are derived directly from the reaction components.
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2,6-dihydroxy-3-methylpyridine or ethyl 6-hydroxy-3-methylpicolinate.
-
Reagent-Derived Impurities: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.
-
-
Side-Product Impurities: These are formed by competing reaction pathways.
-
Isomeric Byproducts: Bromination at an alternative position on the pyridine ring, though electronically disfavored, can occur.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo picolinate derivatives.
-
-
Degradation-Related Impurities: These arise from the instability of the product.
-
5-bromo-6-hydroxy-3-methylpicolinic acid: This results from the hydrolysis of the ethyl ester, a common issue if the reaction workup or purification involves harsh acidic or basic conditions, or prolonged exposure to water.[1]
-
Oxidation Products: The hydroxypyridine moiety can be susceptible to oxidation, especially in the presence of air and light, often leading to the formation of colored, high-molecular-weight impurities.[2]
-
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?
A persistent off-white, yellow, or brown color is almost always indicative of oxidation products or polymeric impurities. The electron-rich 6-hydroxypyridine ring system can be sensitive to air oxidation, a process that can be accelerated by exposure to light or trace metal catalysts. These oxidized species are often highly conjugated, causing them to absorb visible light and appear colored.
Q3: What are the best analytical methods for detecting and quantifying impurities?
A multi-pronged analytical approach is essential for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and resolving closely related species like isomers. A reverse-phase C18 column is typically effective.[3][4][5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for structural confirmation of the main product and identification of process-related impurities. Unreacted starting materials or isomeric byproducts will have distinct proton signals.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information, which helps in deducing the structures of byproducts and degradation products.
Troubleshooting Guide & Purification Protocols
This section addresses specific issues you may encounter and provides validated protocols for remediation.
Problem: My ¹H NMR spectrum shows peaks that correspond to an acidic impurity, likely the hydrolyzed carboxylic acid.
Causality: The ethyl ester can be cleaved to the corresponding carboxylic acid under either acidic or basic aqueous conditions, especially at elevated temperatures. This impurity can interfere with subsequent reactions and complicates accurate quantification.
Solution: An acid-base extraction is a highly effective method to remove acidic or basic impurities by exploiting their differential solubility in aqueous and organic phases.[1][7][8][9] The phenolic nature of the target compound requires careful pH control.
Workflow Diagram: Acid-Base Purification
Caption: Workflow for removing acidic impurities.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution roughly equal to half the organic phase volume.
-
Expert Insight: Use NaHCO₃, a weak base, to selectively deprotonate and extract the more acidic carboxylic acid impurity without significantly deprotonating the less acidic phenolic hydroxyl group of your product.[1] Using a strong base like NaOH would risk deprotonating your product, pulling it into the aqueous layer.
-
-
Separation: Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase.[10]
-
Drying & Isolation: Drain the organic layer into a clean flask, add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Problem: My product is discolored and/or HPLC analysis shows multiple small, broad peaks, suggesting degradation.
Causality: Colored impurities are often polar, oxidized species. Recrystallization is an excellent technique for rejecting these types of impurities, as they are often present in small quantities and have different solubility profiles from the desired product.
Solution: A carefully chosen recrystallization solvent system will allow the desired compound to dissolve at a high temperature and crystallize out in high purity upon cooling, leaving the impurities behind in the mother liquor.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for compounds of this type is ethanol/water or ethyl acetate/hexanes. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the more soluble solvent (e.g., ethanol) dropwise at an elevated temperature (e.g., on a hot plate) until the solid just dissolves.
-
Crystallization: Add the less soluble solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the first solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight. A second recrystallization (recrystallizing the obtained crystals again) may be necessary to achieve very high purity.
Problem: NMR and LC-MS analyses confirm the presence of an isomeric or di-brominated byproduct.
Causality: Isomers and other closely related byproducts often have very similar physical properties (like solubility), making separation by extraction or recrystallization difficult.
Solution: Silica gel column chromatography, which separates compounds based on their differential polarity and interaction with the stationary phase, is the most powerful method for this type of separation.[11][12]
Decision Tree: Choosing a Purification Method
Caption: Decision tree for selecting a purification strategy.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Expert Insight: Less polar impurities (like di-brominated species) will typically elute first, followed by the product. More polar impurities (like the hydrolyzed acid, if not previously removed) will be strongly retained on the silica.
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the highly purified product.
Reference Data: Potential Impurities
| Impurity Name | Structure (SMILES) | Likely Origin | Identification Notes (¹H NMR) |
| 5-bromo-6-hydroxy-3-methylpicolinic acid | CC1=CC(=C(N=C1C(=O)O)O)Br | Ester Hydrolysis | Absence of ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm). Broad OH/NH peak. |
| Ethyl 6-hydroxy-3-methylpicolinate | CCOC(=O)C1=NC(O)=C(Br)C=C1C | Incomplete Bromination | Presence of an additional aromatic proton signal in place of the bromine. |
| Ethyl 3,5-dibromo-6-hydroxypicolinate | CCOC(=O)C1=NC(O)=C(Br)C(Br)=C1C | Over-bromination | Absence of one of the aromatic proton signals. |
References
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-3-methylpicolinate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubMed. (n.d.). Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Croatian Chemical Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
PubMed. (2004). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Retrieved from [Link]
-
Course Hero. (n.d.). Acid base extraction flow chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]
-
PubMed. (2017). Quantitative determination of chromium picolinate in animal feeds by solid phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl picolinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-3-ethyl-1-methyl-3-phenylindolin-2-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-5-ethyl-3-methylnonane. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 6-bromo-5-methylpicolinate, min 98%, 100 mg. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-bromo-3-(3-nitrophenyl)furan-2-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Side reactions to avoid during the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Introduction
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of pharmacologically active agents. The precise installation of the bromine atom at the C5 position is crucial for subsequent functionalization, often via cross-coupling reactions like Suzuki or Heck couplings, to build molecular complexity.[1] However, the synthesis, particularly the electrophilic bromination of the activated 6-hydroxypyridine ring, is frequently complicated by the formation of undesired side products.
This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource in a question-and-answer format. It addresses specific, common side reactions encountered during the synthesis, explains their mechanistic origins, and offers field-proven protocols to mitigate their formation, ensuring higher yields and purity of the target compound.
Core Synthesis Overview
The typical synthesis involves the electrophilic bromination of a precursor, Ethyl 6-hydroxy-3-methylpicolinate. The electron-donating hydroxyl group strongly activates the pyridine ring, directing the incoming electrophile. While desired for reactivity, this high activation is also the root cause of several potential side reactions.
Caption: General synthetic route to the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: I'm observing a significant amount of a dibrominated byproduct. What is causing this and how can I prevent it?
Plausible Cause & Mechanism: This is the most common side reaction. The formation of a dibrominated species, likely Ethyl 3,5-dibromo-6-hydroxy-picolinate, occurs because the starting material and the desired monobrominated product are both highly activated towards further electrophilic substitution. The hydroxyl group at C6 and the methyl group at C3 are both electron-donating, making the pyridine ring highly nucleophilic. Once the first bromine is added at C5, the ring remains sufficiently activated to react with a second equivalent of the brominating agent.
Preventative & Corrective Measures:
The key to preventing over-bromination is precise control over stoichiometry and reaction conditions to favor the mono-substitution kinetics.
-
Control Stoichiometry: Use a slight sub-stoichiometric or, at most, one equivalent of the brominating agent. A small excess can dramatically increase the formation of the dibrominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂). NBS provides a slow, controlled release of the electrophilic bromine species, keeping its concentration low throughout the reaction and thus reducing the likelihood of a second bromination event.[2]
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C). Lower temperatures decrease the overall reaction rate, enhancing the selectivity for the more kinetically favorable monobromination. An Organic Syntheses procedure for a related bromination on an activated ring highlights the use of temperatures as low as -25 °C to maintain selectivity.[3]
-
Slow Addition: Add the brominating agent (NBS) portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant and slightly more reactive starting material over the monobrominated product.
Step-by-Step Protocol for Minimizing Dibromination:
-
Dissolve Ethyl 6-hydroxy-3-methylpicolinate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Argon).
-
In a separate flask, dissolve N-Bromosuccinimide (0.98 - 1.0 eq) in the same solvent.
-
Add the NBS solution to the cooled substrate solution dropwise via an addition funnel over 1-2 hours.
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction immediately with a reducing agent like aqueous sodium thiosulfate to destroy any excess NBS.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Brominating Agent | Br₂ or NBS | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine.[2] |
| Stoichiometry (NBS) | 1.1 - 1.2 eq | 0.98 - 1.0 eq | Prevents excess brominating agent from reacting with the product. |
| Temperature | Room Temperature | 0 °C to -10 °C | Slows the rate of the second bromination more significantly. |
| Addition Method | Single portion | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
FAQ 2: My reaction is sluggish, and upon workup, I'm isolating mainly unreacted starting material along with a dark, tarry substance. What's happening?
Plausible Cause & Mechanism: This issue often points to decomposition of the brominating agent or oxidative side reactions. The 6-hydroxypyridine scaffold is susceptible to oxidation, which can be promoted by certain brominating reagents or conditions.[4]
-
Decomposition of NBS: N-Bromosuccinimide can decompose, especially in the presence of light or impurities, leading to the formation of elemental bromine and other radical species. This can initiate undesired polymerization or oxidation pathways.[5][6] Using freshly recrystallized, pure white NBS is crucial.[6]
-
Oxidative Side Reactions: Hydroxypyridines can be sensitive to oxidation, leading to colored, complex mixtures.[4] This can be exacerbated if the reaction is run for too long or at elevated temperatures in an attempt to drive a sluggish reaction to completion.
Preventative & Corrective Measures:
Caption: Troubleshooting workflow for a sluggish or decomposing reaction.
-
Use High-Purity Reagents: Use freshly recrystallized NBS. Impure, yellowish NBS can give unreliable results.[6] Ensure your starting material is pure and the solvent is anhydrous.
-
Protect from Light: Perform the reaction in a flask wrapped with aluminum foil to prevent light-induced radical decomposition of NBS.
-
Solvent Choice: While polar aprotic solvents like acetonitrile are common, consider less polar options like dichloromethane (DCM) which may suppress some ionic side pathways.
-
Optimize Temperature: While low temperatures are good for selectivity, a reaction that is too cold may not proceed. If the reaction is clean but slow at 0 °C, allow it to warm slowly to room temperature while monitoring carefully.
FAQ 3: The ester group in my product appears to be partially hydrolyzed. How can I avoid this?
Plausible Cause & Mechanism: Ester hydrolysis can occur during the reaction or, more commonly, during the aqueous workup. The reaction of NBS with the substrate generates succinimide and, potentially, trace amounts of HBr if any moisture is present. This can create acidic conditions that catalyze ester hydrolysis. The primary risk, however, is during workup if harsh acidic or basic conditions are used. Boronic esters, a related functional group, are known to be prone to hydrolysis, and while ethyl esters are more robust, they are not immune.[7][8]
Preventative & Corrective Measures:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents. This minimizes the in-situ generation of HBr.
-
Buffered or Mild Workup: Avoid strong acids or bases during the workup.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will neutralize any remaining electrophilic bromine species.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any generated acid, followed by a brine wash. Perform these washes efficiently at cool temperatures to minimize contact time.
-
-
Purification: If some hydrolysis has occurred, the resulting carboxylic acid can typically be separated from the desired ester product via column chromatography on silica gel.
References
-
ChemTalk. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Retrieved January 19, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Various Authors. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-bromo-3-methylpicolinate. Retrieved January 19, 2026, from [Link]
-
jOeCHEM. (2020, April 16). EAS Reactions with Pyridine [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
-
W. He, et al. (n.d.). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved January 19, 2026, from [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved January 19, 2026, from [Link]
-
G. Wang, et al. (2017). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. PubMed Central. Retrieved January 19, 2026, from [Link]
-
M. Pu, et al. (n.d.). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved January 19, 2026, from [Link]
-
Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
- Google Patents. (n.d.). US3240794A - Brominating higher fatty acids and esters.
-
PubMed. (2022, March 15). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US3146244A - Selective bromination of isolated double bonds in steroidal compounds.
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- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 8. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important chemical intermediate.
Introduction: A Strategic Approach to Synthesis
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a key building block in the development of various pharmaceutical compounds. Its synthesis involves the precise functionalization of a pyridine ring, a task that presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. This guide presents a plausible and robust multi-step synthetic pathway and addresses the critical aspects of process optimization and troubleshooting.
Proposed Synthetic Pathway
A logical and scalable synthetic route starting from the commercially available 2-amino-3-methylpyridine is outlined below. This pathway involves a series of well-established chemical transformations, each with its own set of considerations for successful scale-up.
Caption: Proposed multi-step synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Step 1: Bromination of 2-Amino-3-methylpyridine
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-bromo isomer and formation of di-bromo byproducts. | - Over-bromination due to excess brominating agent or prolonged reaction time.- Reaction temperature is too high, leading to decreased selectivity. | - Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). A slight excess may be needed, but a large excess should be avoided.- Maintain a low reaction temperature, typically between 0-5 °C, to enhance regioselectivity.[1] |
| Incomplete reaction, with starting material remaining. | - Insufficient amount of brominating agent.- Inadequate reaction time or temperature. | - Increase the equivalents of the brominating agent incrementally.- Extend the reaction time and monitor the progress by TLC or HPLC.- Ensure the reaction temperature is maintained at the optimal level. |
| Difficult purification of the product from unreacted starting material and isomers. | - Similar polarities of the desired product and impurities. | - Optimize the crystallization solvent system to selectively precipitate the desired product.- If chromatography is necessary, use a high-resolution silica gel and an optimized eluent system. Consider a gradient elution. |
Frequently Asked Questions (FAQs)
-
Q1: Why is N-bromosuccinimide (NBS) preferred over liquid bromine for this bromination on a larger scale?
-
Q2: What is the role of the solvent in controlling the regioselectivity of the bromination?
-
A2: The choice of solvent can influence the reactivity and selectivity of the brominating agent. Aprotic solvents like dichloromethane or acetonitrile are commonly used. The solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics and product distribution.
-
Step 2: Diazotization and Hydrolysis (Sandmeyer Reaction)
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the hydroxylated product. | - Decomposition of the diazonium salt intermediate due to elevated temperatures.- Incomplete diazotization.- Presence of impurities that interfere with the reaction. | - Strictly maintain the reaction temperature between 0-5 °C during the formation of the diazonium salt.[1]- Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite.- Use high-purity starting materials. |
| Formation of tar-like byproducts. | - Uncontrolled decomposition of the diazonium salt.- Side reactions due to incorrect pH or temperature. | - Ensure efficient stirring and cooling to dissipate heat generated during the reaction.- Carefully control the rate of addition of the sodium nitrite solution.- Maintain the acidic conditions required for the stability of the diazonium salt. |
| Safety concerns with handling diazonium salts at scale. | - Diazonium salts can be explosive when isolated in a dry state. | - Crucially, do not isolate the diazonium salt intermediate. Use it in situ for the subsequent hydrolysis step.[4]- Implement robust temperature control and have a quenching plan in place for emergencies. |
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for scaling up a Sandmeyer reaction?
-
A1: The primary safety concern is the thermal instability of diazonium salts.[1] Key precautions include: strict temperature control (0-5 °C), using the diazonium salt in-situ without isolation, ensuring adequate cooling capacity, and having an emergency quenching procedure (e.g., with a pre-cooled solution of a reducing agent like sodium bisulfite).[4]
-
-
Q2: Can I use copper(I) oxide as a catalyst for the hydroxylation step?
-
A2: Yes, the use of copper(I) oxide (Cu₂O) is a common practice in Sandmeyer hydroxylations and can improve the yield and reduce the formation of byproducts compared to uncatalyzed thermal hydrolysis.[5]
-
Step 3: Carboxylation of 5-Bromo-6-hydroxy-3-methylpyridine
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the carboxylic acid. | - Incomplete metalation (e.g., lithiation) of the pyridine ring.- Deactivation of the organometallic intermediate by moisture or other electrophiles.- Inefficient trapping of the organometallic intermediate with CO₂. | - Ensure the use of anhydrous solvents and reagents.- Optimize the temperature and time for the metalation step.- Use a high concentration of CO₂ (e.g., by bubbling dry CO₂ gas through the solution or using solid CO₂). |
| Formation of byproducts from side reactions. | - Reaction of the organometallic intermediate with the solvent or other functional groups.- Over-metalation at other positions on the ring. | - Choose a non-reactive solvent for the metalation step (e.g., THF, diethyl ether).- Carefully control the stoichiometry of the organometallic reagent.- Optimize the reaction temperature to favor the desired regioselectivity. |
| Difficulty in isolating the carboxylic acid product. | - The product may be soluble in the aqueous phase after workup. | - Carefully acidify the aqueous layer to the isoelectric point of the picolinic acid to precipitate the product.- If the product remains in solution, perform multiple extractions with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
-
Q1: What are the challenges of regioselective carboxylation of a substituted pyridine?
-
A1: Achieving regioselectivity is a significant challenge in pyridine functionalization due to the electronic nature of the ring.[6][7][8] The directing effects of the existing substituents (bromo, hydroxyl, and methyl groups) must be carefully considered. Ortho-lithiation directed by the hydroxyl group is a potential strategy.
-
-
Q2: Are there alternative methods for carboxylation that avoid the use of highly reactive organometallic reagents?
Step 4: Esterification of 5-Bromo-6-hydroxy-3-methylpicolinic acid
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to the ethyl ester. | - The reaction is an equilibrium, and water produced during the reaction can drive it backward.- Insufficient amount of acid catalyst.- Steric hindrance around the carboxylic acid group. | - Use a large excess of ethanol, which can also serve as the solvent, to shift the equilibrium towards the product (Fischer-Speier esterification).[11][12]- Use a Dean-Stark apparatus to remove water as it is formed.- Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
| Decomposition of the starting material or product. | - High reaction temperatures for extended periods.- The presence of a strong acid catalyst can cause degradation of sensitive functional groups. | - Optimize the reaction temperature and time to achieve a balance between reaction rate and stability.- Consider milder esterification methods such as using thionyl chloride to form the acid chloride followed by reaction with ethanol.[13] |
| Challenges in product purification. | - Removal of the acid catalyst and unreacted starting material. | - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during workup.- Perform aqueous washes to remove the catalyst and any remaining starting acid.- The final product can be purified by distillation under reduced pressure or by crystallization. |
**Frequently Asked
Questions (FAQs)**
-
Q1: What are the advantages of Fischer-Speier esterification for large-scale synthesis?
-
A1: The primary advantages are the use of inexpensive and readily available reagents (alcohol and a strong acid catalyst) and the relatively simple procedure.[12] It is a well-established and robust method for large-scale ester production.
-
-
Q2: How can I monitor the progress of the esterification reaction?
-
A2: The reaction can be conveniently monitored by TLC (the ester product will be less polar than the carboxylic acid starting material) or by HPLC for more quantitative analysis.
-
Detailed Experimental Protocol (Illustrative)
Disclaimer: This is a hypothetical protocol and should be optimized and validated in the laboratory before any scale-up. Appropriate safety precautions must be taken at all times.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
-
To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in dichloromethane at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Step 2: Synthesis of 5-Bromo-6-hydroxy-3-methylpyridine
-
Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) oxide (catalytic amount) in water.
-
Slowly add the diazonium salt solution to the copper(I) oxide solution, allowing the temperature to rise to room temperature and then gently heating to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, neutralize with a base, and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization.
Step 3: Synthesis of 5-Bromo-6-hydroxy-3-methylpicolinic acid
-
To a solution of 5-bromo-6-hydroxy-3-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (2.2 eq) in hexanes.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 4: Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
-
Suspend 5-bromo-6-hydroxy-3-methylpicolinic acid (1.0 eq) in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Diazotization | Step 3: Carboxylation | Step 4: Esterification |
| Starting Material | 2-Amino-3-methylpyridine | 2-Amino-5-bromo-3-methylpyridine | 5-Bromo-6-hydroxy-3-methylpyridine | 5-Bromo-6-hydroxy-3-methylpicolinic acid |
| Key Reagents | N-Bromosuccinimide | NaNO₂, H₂SO₄, Cu₂O | n-BuLi, CO₂ | Ethanol, H₂SO₄ |
| Typical Yield | 70-85% | 50-70% | 60-75% | 80-95% |
| Temperature | 0-5 °C | 0-5 °C (diazotization), 50-60 °C (hydrolysis) | -78 °C to RT | Reflux |
Visual Troubleshooting Workflow
Caption: A general workflow for troubleshooting issues during chemical synthesis scale-up.
References
-
Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
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Preventing decomposition of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate during storage
Starting Chemical Research
I am commencing my investigation by utilizing targeted Google searches. My immediate goal is to understand the chemical characteristics and durability of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. I'm focusing on identifying its known decomposition routes and best storage practices.
Developing Stability Protocols
I'm now expanding my research to examine the impact of various environmental factors, like temperature and light, on the stability of related compounds. I am also investigating the typical storage procedures for halogenated aromatics and esters. I aim to compile this information into a Q&A guide that describes decomposition causes, preventative measures, and a troubleshooting guide. Next, I plan to create a protocol for assessing purity and stability. Finally, I will visually represent the troubleshooting process using a Graphviz diagram.
Formulating Research Plan
I'm solidifying my approach by starting with focused Google searches to understand the chemical nature of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, specifically its breakdown and optimal storage. I will study related compounds to understand temperature, light, and moisture's effects, and standard storage methods for similar compounds. I will assemble this into a Q&A guide addressing decomposition causes and prevention and a troubleshooting guide. I'm also planning an experiment to test purity and stability. I will finish by visualizing the troubleshooting steps. I will then compile a complete reference section for the technical support guide.
Analyzing the Problem
I'm currently breaking down the request: a technical support guide addressing Ethyl 5-bromo-6-hydroxy-3-methylpicolinate degradation during storage. My focus is on the Q&A format, ensuring all relevant factors are addressed and presented clearly. I am assessing the scope, and considering the information that needs to be communicated.
Structuring the Response
I'm now outlining a detailed plan. I'll create a technical support guide, formatted as a Q&A, about preventing the degradation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate during storage. I'm focusing on providing authoritative, well-structured, and visually enhanced answers. I aim to create an autonomous structure for the guide, perhaps going beyond a simple FAQ to a more troubleshooting-focused format, and ensure scientific integrity with cited sources and visual aids.
Defining the Approach
I'm now structuring my approach. The plan is to create an authoritative, Q&A technical guide for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate degradation prevention. The guide's structure should be autonomous and troubleshoot-oriented. I'll prioritize scientific integrity, citing sources, providing visuals (tables, diagrams, step-by-step protocols) and addressing chemical properties and potential degradation pathways.
Prioritizing Structure & Content
I'm now focusing on the guide's construction, specifically on the FAQ section. I'll explain the likely causes for sample degradation, broken down by environmental factors. I am considering the impact of moisture, light, and atmosphere on the stability of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. I'm also delving into specific degradation pathways like hydrolysis, photodecomposition, and thermal effects, and citing relevant sources.
Constructing the Guide
I'm now fully immersed in the creation of the technical guide, which will take the shape of a troubleshooting document in a Q&A format. My focus is on synthesizing all the gathered information to provide a clear and actionable framework for preventing degradation. I've begun drafting content, focusing on likely degradation pathways and building the FAQ section. The next step will be to create the storage protocols and a visual diagram.
Designing the Technical Guide
I'm now fully immersed in the design phase. I've deconstructed the request and have a concrete structure to deliver a robust technical guide, going beyond a simple FAQ format. I will be including a detailed protocol for stability assessment, and a Graphviz diagram to visualize the troubleshooting workflow. I'll continue gathering and synthesizing information, and crafting the text.
Planning the Technical Guide
I'm now deep in the planning stage. I've deconstructed the request and have a clear approach. The FAQ guide will be thorough. I'll include sections for recommended storage, troubleshooting, and a detailed protocol for stability assessment. I'm focusing on the degradation pathway explanations to ensure their accuracy. Next, I'll build the Graphviz diagram to visualize the workflow.
Constructing the Outline
I'm working on the detailed structure, including an introduction, FAQs on likely causes (hydrolysis, photodecomposition, etc.), recommended storage, and troubleshooting. I'm building a protocol for stability assessment using HPLC, as well as a Graphviz diagram, and ensuring all references are cited accurately. The goal is to create a complete and autonomous guide.
Technical Support Center: Alternative Synthetic Routes for Enhanced Efficiency and Waste Reduction
Welcome to the Technical Support Center dedicated to advancing sustainable and efficient chemical synthesis. In the pharmaceutical and chemical industries, the drive for greener, more cost-effective processes is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from traditional synthetic methods to more innovative and sustainable alternatives. Here, we address common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the foundational principles I should consider when designing a more efficient and less wasteful synthetic route?
A1: The cornerstone of modern, sustainable synthesis lies in the 12 Principles of Green Chemistry, formulated by Paul Anastas and John Warner.[3][4] These principles provide a framework for minimizing the environmental impact of chemical processes. Key principles to focus on for route design include:
-
Waste Prevention: It's more effective to prevent waste generation than to treat it afterward.[4]
-
Atom Economy: Design syntheses to maximize the incorporation of all materials used in the process into the final product.[4][5]
-
Less Hazardous Chemical Syntheses: Prioritize the use and generation of substances with little to no toxicity to humans and the environment.[4][6]
-
Safer Solvents and Auxiliaries: Minimize or replace hazardous solvents with safer alternatives like water, ethanol, or supercritical CO2.[4][7] Solvents can contribute to over 70% of the waste in pharmaceutical manufacturing.[7]
-
Catalysis: Utilize catalytic reagents over stoichiometric ones, as catalysts can be used in small amounts and recycled.[6]
By integrating these principles from the initial stages of route design, you can significantly improve both the efficiency and the environmental footprint of your synthesis.[1]
Q2: How can I quantitatively measure the "greenness" or efficiency of my synthetic route?
A2: Several metrics are used to evaluate the sustainability of a chemical process. The most common are:
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the desired product.[5][8] A higher atom economy signifies a more efficient reaction with less waste.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[5][9] The pharmaceutical industry often has high E-Factors, sometimes between 25 and 200, highlighting the significant room for improvement.[9]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API).[8][9]
These metrics provide a quantitative way to compare different synthetic routes and identify areas for improvement.[9]
| Metric | Formula | Ideal Value | Focus |
| Atom Economy | (MW of product / Σ MW of all reactants) x 100% | 100% | Inherent efficiency of the reaction |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Waste generated per unit of product |
| PMI | Total mass in (kg) / Product mass (kg) | 1 | Overall process efficiency, including all inputs |
Q3: My reaction yield is low, leading to significant waste. What are the first steps I should take to optimize it?
A3: Low yield is a common problem that directly contributes to waste. A systematic approach to optimization is crucial.[10] Consider the following:
-
Reaction Condition Optimization: Systematically vary parameters like temperature, pressure, catalyst concentration, and reaction time.[10][11] Even small adjustments can dramatically improve yield and selectivity.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity.[12] Consult solvent selection guides, such as the CHEM21 guide, to choose greener and more effective options.[7] Sometimes, a solvent thought to be ineffective might perform well under different conditions.[11]
-
Catalyst Screening: If you are using a catalytic reaction, screen a variety of catalysts. For instance, in catalytic hydrogenation, if Palladium on carbon (Pd/C) is slow, consider more active catalysts like Pearlman's catalyst (Pd(OH)₂/C).[13][14]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons or lead to side reactions, lowering your yield.[13] Ensure you are using high-purity materials.
Troubleshooting Guides for Alternative Synthetic Methodologies
This section provides in-depth troubleshooting for specific, advanced synthetic techniques designed to improve efficiency and reduce waste.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and atom-economical reduction method. However, researchers often encounter issues with reaction rate and catalyst activity.
Q: My catalytic hydrogenation reaction is sluggish or has stalled completely. What should I investigate?
A: A stalled hydrogenation can be frustrating. Here’s a systematic troubleshooting workflow:
Workflow for Troubleshooting Sluggish Hydrogenation
Caption: Troubleshooting workflow for catalytic hydrogenation.
Detailed Causality:
-
Catalyst Poisoning: The active sites on the catalyst surface can be blocked by impurities.[13][15] Common poisons for palladium catalysts include sulfur compounds and certain nitrogen-containing heterocycles.[13] The root cause is often impure reagents or inadequately cleaned glassware.
-
Catalyst Deactivation: Catalysts can lose activity over time due to improper storage or handling, especially pyrophoric catalysts like Raney Nickel which must be handled under an inert atmosphere.[13]
-
Poor Mass Transfer: Hydrogenation is often a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[13] Inefficient stirring prevents the hydrogen gas from reaching the catalyst surface, thus limiting the reaction rate.[13]
Experimental Protocol: Standard Benchtop Hydrogenation (Balloon)
-
Inerting: In a round-bottom flask, dissolve the substrate in an appropriate solvent (e.g., methanol, ethanol, ethyl acetate).[13]
-
Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.[13]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the Pd/C catalyst (typically 5-10 mol%).[13]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon.[13]
-
Reaction: Stir the mixture vigorously at the desired temperature.[13] Vigorous stirring is critical to ensure good mixing of the three phases.[13]
-
Monitoring: Track the reaction's progress using a suitable analytical technique like TLC, GC, or LC-MS.[13]
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system again with an inert gas.[13]
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet at all times to prevent ignition. [13][16] Wash the filter cake with a small amount of the reaction solvent.[13]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.[13]
Flow Chemistry
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.[17] However, transitioning from batch to flow can present unique challenges.
Q: I'm trying to adapt a batch reaction to a continuous flow setup, but I'm encountering issues with clogging and inconsistent output. What should I do?
A: Clogging is one of the most common hurdles in flow chemistry, often caused by the precipitation of byproducts or the starting material itself.[18][19] Inconsistent output usually points to issues with achieving a steady state.
Logical Relationship Diagram for Flow Chemistry Troubleshooting
Caption: Troubleshooting common issues in flow chemistry.
Detailed Causality:
-
Precipitation: Many reactions, particularly cross-coupling reactions, produce inorganic salts as byproducts which are often insoluble in organic solvents.[19] In the narrow channels of a flow reactor, these can quickly lead to blockages.[18]
-
Steady State: A flow system must reach a "steady state," where parameters like temperature, pressure, and concentration remain constant over time, to ensure consistent product output.[20] Failure to allow the system to equilibrate before collection will result in variable product quality.
-
Mixing: Efficient mixing in flow reactors is typically diffusion-controlled and highly effective.[20] However, at very high flow rates or with viscous solutions, mixing can become less efficient, leading to incomplete reactions.
Strategies for Improvement:
-
Telescoped Synthesis: One of the key advantages of flow chemistry is the ability to "telescope" reactions, where the output from one reactor flows directly into the next for a subsequent transformation without intermediate workup and purification.[17][21][22] This dramatically reduces waste and processing time.[17][23]
-
Alternative Energy Sources: Flow reactors can be coupled with microwave irradiators or ultrasound transducers.[17][24][25] Microwaves allow for rapid, uniform heating, while ultrasound can help prevent clogging by breaking up precipitates.[19][24][26]
Biocatalysis
Biocatalysis utilizes enzymes or whole cells to perform chemical transformations, offering high selectivity and mild reaction conditions.[3] However, scaling up biocatalytic processes presents challenges.[27]
Q: My enzymatic reaction works well at the lab scale, but the efficiency drops significantly upon scale-up. What factors should I consider?
A: The transition from lab to pilot scale in biocatalysis often reveals issues related to enzyme stability, substrate/product inhibition, and mass transfer limitations.[27][28]
Key Considerations for Scaling Up Biocatalytic Processes:
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and facilitate its reuse, which is crucial for cost-effective large-scale production.[28]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit or even deactivate the enzyme.[28] This can be mitigated by using a fed-batch approach or continuous processing where the product is removed as it's formed.
-
Oxygen and pH Control: For oxidoreductases or other enzymes sensitive to these parameters, maintaining optimal oxygen levels and pH is critical and more challenging in larger reactors.
-
Downstream Processing: Isolating the product from the aqueous reaction medium and the biocatalyst can be a significant challenge.[28] Designing the process with downstream processing in mind from the start is essential.[28]
Experimental Protocol: Enzyme Immobilization for Continuous Flow Biocatalysis
-
Support Selection: Choose an appropriate solid support (e.g., porous resins, beads) based on the enzyme and reaction conditions.
-
Immobilization: Covalently attach the enzyme to the support material. This provides a stable linkage that prevents leaching.[28]
-
Reactor Packing: Pack the immobilized enzyme into a column to create a packed-bed reactor (PBR).[28]
-
Continuous Reaction: Pump the substrate solution through the PBR at a controlled flow rate and temperature.[28]
-
Product Collection: The product stream exits the reactor, free of the enzyme, simplifying downstream processing.
-
Monitoring and Regeneration: Monitor the reactor for any drop in conversion, which may indicate enzyme deactivation. The immobilized enzyme can often be washed and reused.[28]
Conclusion
Adopting alternative synthetic routes is a critical step towards a more sustainable and efficient future for the chemical and pharmaceutical industries.[29] By understanding the principles of green chemistry and embracing technologies like catalysis, flow chemistry, and biocatalysis, we can design processes that are not only environmentally responsible but also more cost-effective and innovative.[1][30] This guide provides a starting point for troubleshooting common issues, but a culture of continuous learning and optimization is the true key to success.
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Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI. Retrieved from [Link]
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Principles of green chemistry: Advancing pharma sustainability. (2024, December 24). European Pharmaceutical Review. Retrieved from [Link]
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Reducing Waste in Chemical Manufacturing: Best Practices for Industry Leaders. (2025, July 4). Retrieved from [Link]
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Green Chemistry in the Synthesis of Pharmaceuticals. (2021, December 15). Chemical Reviews. Retrieved from [Link]
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Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry. (n.d.). SCL Lifesciences. Retrieved from [Link]
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Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). National Institutes of Health. Retrieved from [Link]
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Alternative Energy Processes in Chemical Synthesis Microwave, Ultrasound and Photo Activation. (n.d.). ResearchGate. Retrieved from [Link]
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Green Chemistry in Pharma: Sustainable API Production. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]
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Energy input from microwaves and ultrasound – examples of new approaches to green chemistry. (n.d.). Scheikunde In Bedrijf. Retrieved from [Link]
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Ultrasound and microwave irradiation: contributions of alternative physicochemical activation methods to Green Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]
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Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. Retrieved from [Link]
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Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. (2014, October 24). RSC Publishing. Retrieved from [Link]
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Process considerations for the scale-up and implementation of biocatalysis. (2025, August 9). ResearchGate. Retrieved from [Link]
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Grand challenges in industrial catalysis: let´s put academia and industry on the same page! (n.d.). Retrieved from [Link]
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The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023, June 27). National Institutes of Health. Retrieved from [Link]
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One-Pot Synthesis or Telescopic Synthesis. (2024, January 21). YouTube. Retrieved from [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications. Retrieved from [Link]
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Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. (2016, July 1). PubMed. Retrieved from [Link]
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Solvent Selection Guide. (2014, October 16). ACS Community. Retrieved from [Link]
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Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. (n.d.). SciELO. Retrieved from [Link]
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Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). Accounts of Chemical Research. Retrieved from [Link]
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Recent developments and challenges of biocatalytic processes in the pharmaceutical industry. (2025, August 7). ResearchGate. Retrieved from [Link]
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Process intensification in continuous flow biocatalysis by up and downstream processing strategies. (2022, November 2). National Institutes of Health. Retrieved from [Link]
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The E-Factor in Green Chemistry. (2021, March 24). LibreTexts. Retrieved from [Link]
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Validation & Comparative
Comparing the reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate with similar compounds
An In-Depth Comparative Guide to the Reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and Its Analogs in Cross-Coupling Reactions
Introduction: The Versatility of Substituted Pyridines in Modern Synthesis
Substituted pyridine scaffolds are cornerstones in the development of pharmaceuticals and agrochemicals. Their utility stems from their bioisosteric relationship with benzene and the unique reactivity conferred by the nitrogen heteroatom. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a prime example of a highly functionalized pyridine derivative, offering multiple reaction sites for diversification. The bromine atom at the 5-position is particularly valuable for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This guide provides a detailed comparative analysis of the reactivity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate against a series of structurally related compounds in the context of the Suzuki-Miyaura cross-coupling reaction. Our analysis will delve into the electronic and steric effects that govern the reactivity of these substrates, supported by experimental protocols and comparative data.
The Compounds Under Investigation
To elucidate the structure-reactivity relationships, we will compare our target compound (A) with four analogs (B-E), each differing by a single key structural feature.
Caption: Analogs for Reactivity Comparison.
Theoretical Framework for Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, forming a new carbon-carbon bond.[2][3][4] The reactivity of the aryl halide in this reaction is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. This step is highly sensitive to the electronic environment of the pyridine ring and the steric hindrance around the C-Br bond.
Electronic Effects
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[5] The substituents on the ring further modulate this electronic character:
-
Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methyl (-CH₃) groups are EDGs that increase the electron density on the pyridine ring through resonance and inductive effects, respectively. This can slow down the oxidative addition step.
-
Electron-Withdrawing Groups (EWGs): The bromo (-Br), chloro (-Cl), and nitro (-NO₂) groups are EWGs that decrease the electron density on the ring.[6][7] This generally accelerates the oxidative addition of the palladium catalyst. The ester group (-COOEt) is also an EWG.
Steric Hindrance
The size of the groups flanking the C-Br bond can physically block the approach of the bulky palladium catalyst, a phenomenon known as steric hindrance.[8] Larger substituents near the reaction site can significantly decrease the reaction rate.[9]
Leaving Group Ability
In the context of palladium-catalyzed cross-coupling reactions, the C-X bond strength is a critical factor. Generally, the reactivity follows the trend I > Br > Cl > F. Therefore, we would anticipate that a C-Br bond will be more reactive than a C-Cl bond under identical conditions.[10]
Comparative Reactivity in a Model Suzuki-Miyaura Reaction
To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction of our target compound and its analogs with phenylboronic acid.
General Reaction Scheme
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A Comparative Spectroscopic Guide to Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and Its Derivatives
This guide provides an in-depth spectroscopic comparison of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key heterocyclic intermediate in pharmaceutical and agrochemical research, and its functionalized derivatives. By examining the nuanced shifts in NMR, IR, UV-Vis, and Mass Spectra, researchers can gain a deeper understanding of structure-property relationships, crucial for accelerating drug discovery and development. We will explore the spectral characteristics of the parent compound and contrast them with derivatives modified at the hydroxyl and bromo positions, providing both experimental protocols and data interpretation.
Introduction: The Structural Significance of a Versatile Scaffold
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a highly functionalized pyridine ring system. Each substituent—the ethyl ester, the bromo group, the hydroxyl group, and the methyl group—imparts specific electronic and steric properties that are not only reflected in its reactivity but are also distinctly measurable by various spectroscopic techniques. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[1] The 6-hydroxy group's proton is acidic and its presence influences the electronic density of the aromatic ring. Understanding the baseline spectroscopic signature of this parent compound is fundamental to characterizing its subsequent derivatives.
For this guide, we will compare the parent compound with two representative derivatives to illustrate key spectroscopic shifts:
-
Derivative A: Ethyl 5-bromo-6-methoxy-3-methylpicolinate. O-methylation of the hydroxyl group.
-
Derivative B: Ethyl 6-hydroxy-3-methyl-5-phenylpicolinate. Suzuki coupling to replace the bromine atom with a phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment.
Theoretical Basis for ¹H NMR Chemical Shifts
The pyridine ring protons are subject to deshielding due to the ring current and the electron-withdrawing nature of the nitrogen atom.[2][3] Substituents further modulate these shifts:
-
Electron-donating groups (EDGs) like -OH and -OCH₃ shield adjacent protons, causing upfield shifts (lower ppm).
-
Electron-withdrawing groups (EWGs) like -Br and the ester carbonyl deshield protons, causing downfield shifts (higher ppm).
-
The hydroxyl proton is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
-
The ethyl ester group will present as a characteristic quartet and triplet.[4]
-
The methyl group on the ring will appear as a singlet in a relatively upfield region.
Comparative ¹H NMR Data
| Compound | H-4 (s) | -CH₃ (s) | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | -OH/OCH₃ (s) |
| Parent Compound | ~7.85 ppm | ~2.40 ppm | ~4.40 ppm | ~1.40 ppm | ~11.5 (broad s) |
| Derivative A (-OCH₃) | ~7.80 ppm | ~2.38 ppm | ~4.38 ppm | ~1.39 ppm | ~3.95 ppm |
| Derivative B (-Phenyl) | ~8.10 ppm | ~2.45 ppm | ~4.45 ppm | ~1.42 ppm | ~11.8 (broad s) |
| (Note: Predicted chemical shifts in DMSO-d₆ based on data for analogous compounds like 2-Hydroxy-5-bromopyridine and principles of substituent effects. Actual values may vary.)[1][5] |
Analysis of ¹H NMR Shifts:
-
Derivative A: Replacing the -OH with a slightly more electron-donating -OCH₃ group results in a minor upfield shift for the H-4 proton. The most significant change is the appearance of a new singlet around 3.95 ppm for the methoxy protons, replacing the broad hydroxyl signal.
-
Derivative B: The introduction of the phenyl ring at position 5 has a notable deshielding effect on the adjacent H-4 proton due to anisotropic effects, shifting it downfield. Protons on the new phenyl ring would appear in the aromatic region (~7.3-7.6 ppm).
Comparative ¹³C NMR Data
The principles of shielding and deshielding also apply to ¹³C NMR, though the chemical shift range is much broader.[6] Carbons bonded to electronegative atoms (O, N, Br) are shifted downfield.
| Compound | C=O | C-Br/C-Ph | C-OH/C-OR | C2, C3, C4, C5, C6 (Aromatic) | -CH₃ | -OCH₂CH₃ |
| Parent Compound | ~165 ppm | ~108 ppm | ~160 ppm | ~148, 140, 125, 120 ppm | ~18 ppm | ~62, 14 ppm |
| Derivative A (-OCH₃) | ~164 ppm | ~109 ppm | ~162 ppm | ~149, 141, 124, 121 ppm | ~17.5 ppm | ~62, 14, 55 (-OCH₃) |
| Derivative B (-Phenyl) | ~165 ppm | ~128 ppm | ~161 ppm | ~150, 142, 126, 135 ppm | ~18.5 ppm | ~62, 14 ppm |
| (Note: Predicted chemical shifts based on general values for substituted pyridines.)[7][8] |
Analysis of ¹³C NMR Shifts:
-
Derivative A: The C-OH carbon shifts slightly downfield upon methylation to C-OR. A new peak around 55 ppm appears for the methoxy carbon.
-
Derivative B: The most dramatic shift is observed for C-5, which moves significantly downfield from ~108 ppm (C-Br) to ~128 ppm (C-Ph) upon substitution, along with new signals for the phenyl carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Key Vibrational Frequencies
-
O-H Stretch: A very broad and strong absorption between 3400-2500 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.
-
C=O Stretch: The ester carbonyl group gives a strong, sharp absorption band in the range of 1700-1730 cm⁻¹.[9]
-
C=C/C=N Stretches: Pyridine ring vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: The ester C-O bonds show strong absorptions in the 1300-1100 cm⁻¹ region.
-
C-Br Stretch: This vibration appears in the fingerprint region, typically between 600-500 cm⁻¹.
Comparative IR Data
| Functional Group | Parent Compound (cm⁻¹) | Derivative A (-OCH₃) (cm⁻¹) | Derivative B (-Phenyl) (cm⁻¹) |
| O-H stretch (broad) | 3200-2800 | Absent | 3200-2800 |
| Aromatic C-H stretch | ~3050 | ~3050 | ~3060 |
| Aliphatic C-H stretch | 2980, 2940 | 2985, 2945, 2850 (-OCH₃) | 2980, 2940 |
| C=O stretch (ester) | ~1725 | ~1720 | ~1728 |
| C=C, C=N (ring) | ~1600, 1570, 1480 | ~1605, 1575, 1485 | ~1600, 1565, 1490 |
| C-O stretch (ester) | ~1250, 1150 | ~1255, 1150 | ~1245, 1155 |
| C-Br stretch | ~580 | ~580 | Absent |
Analysis of IR Spectra:
-
Derivative A: The most prominent change is the complete disappearance of the broad O-H stretch and the appearance of a new aliphatic C-H stretch around 2850 cm⁻¹ corresponding to the methoxy group.
-
Derivative B: The IR spectrum is very similar to the parent compound, except for the absence of the C-Br stretch and the potential appearance of new weak bands related to the phenyl ring C-H out-of-plane bending in the 900-700 cm⁻¹ region.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* transitions).
Principles of UV-Vis Absorption
Substituted pyridines typically show multiple absorption bands corresponding to π → π* transitions. The position (λ_max) and intensity of these bands are affected by substituents:
-
Auxochromes: Groups like -OH and -OCH₃ with non-bonding electrons can increase the wavelength (bathochromic or red shift) and intensity of absorption.
-
Halogens: Bromine substitution generally leads to a bathochromic shift compared to the unsubstituted parent ring.[10]
-
Extended Conjugation: Increasing the size of the conjugated system, such as by adding a phenyl ring, causes a significant red shift to longer wavelengths.
Comparative UV-Vis Data
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Parent Compound | ~285 | ~340 |
| Derivative A (-OCH₃) | ~288 | ~345 |
| Derivative B (-Phenyl) | ~295 | ~365 |
| (Note: Predicted λ_max values in a polar solvent like ethanol.) |
Analysis of UV-Vis Spectra:
-
Derivative A: Methylation of the hydroxyl group results in a minor bathochromic shift, as the -OCH₃ group is also an effective auxochrome.
-
Derivative B: Replacing the bromine with a phenyl group extends the π-conjugated system significantly. This lowers the energy gap for the π → π* transition, resulting in a substantial bathochromic shift.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a molecular ion (M⁺˙) which then fragments in a predictable manner.
Key Features in Mass Spectra
-
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule's mass.
-
Isotope Peaks: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[11] This is a definitive signature for the presence of one bromine atom.
-
Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and alpha cleavage next to the carbonyl group.[10][11]
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Expected M⁺˙ (m/z) | Key Fragments (m/z) |
| Parent Compound | C₉H₁₀BrNO₃ | 260/262 | 215/217 (-OEt), 187/189 (-CO₂Et) |
| Derivative A (-OCH₃) | C₁₀H₁₂BrNO₃ | 274/276 | 229/231 (-OEt), 201/203 (-CO₂Et), 259/261 (-CH₃) |
| Derivative B (-Phenyl) | C₁₅H₁₅NO₃ | 257 | 212 (-OEt), 184 (-CO₂Et) |
Analysis of Mass Spectra:
-
Parent Compound & Derivative A: Both will show the characteristic M and M+2 molecular ion peaks with a ~1:1 intensity ratio, confirming the presence of a single bromine atom. The fragmentation will be dominated by the loss of the ethoxy radical (·OCH₂CH₃) from the ester.
-
Derivative B: The M+2 peak will be absent, as the bromine has been replaced. The molecular ion peak will be at an odd m/z value (257), consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight). The fragmentation pattern will still show the loss of the ethoxy group.
Experimental Protocols & Workflows
Sample Preparation
-
NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to a 5 mm NMR tube.
-
IR: For solid samples, prepare a KBr pellet by grinding ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR attachment.
-
UV-Vis: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL for analysis.
-
MS: Dissolve a small amount of sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile. For EI-MS, a direct insertion probe or GC-MS can be used.
Spectroscopic Analysis Workflow
The logical flow for analyzing these compounds involves a multi-technique approach to build a complete structural picture.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
Logical Relationships of Structural Changes to Spectral Output
The chemical modifications performed on the parent compound lead to predictable and rational changes in the resulting spectra. This relationship is key to using spectroscopy for structural verification.
Caption: Structure Modification vs. Spectroscopic Output.
Conclusion
The systematic spectroscopic analysis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and its derivatives provides a clear illustration of fundamental structure-activity relationships. Each spectroscopic technique offers a unique piece of the structural puzzle. Mass spectrometry confirms molecular weight and elemental composition, IR spectroscopy identifies the persistence or transformation of functional groups, UV-Vis spectroscopy probes the electronic nature of the conjugated system, and NMR spectroscopy provides the definitive map of the molecular architecture. By understanding the baseline spectra of a core scaffold and predicting the changes upon derivatization, researchers can confidently and efficiently characterize new chemical entities, accelerating the pace of innovation in drug development and materials science.
References
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Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]
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Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242–251. [Link]
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Ethyl 5-bromo-3-methylpicolinate. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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13C NMR Chemical Shift Table. (n.d.). University of Potsdam. Retrieved January 19, 2026, from [Link]
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Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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1H NMR Spectrum of ethyl bromide (C2H5Br). (2020, April 13). YouTube. Retrieved January 19, 2026, from [Link]
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Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]
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Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Unambiguous Structural Validation of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Using 2D NMR
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of pharmaceutical and agrochemical research, substituted pyridine scaffolds are privileged structures, forming the core of numerous bioactive molecules. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a valuable, functionalized building block, with its distinct substitution pattern offering multiple avenues for further chemical modification through reactions like Suzuki or Heck cross-couplings.[1] However, the synthesis of such polysubstituted aromatics is often fraught with the potential for isomeric impurities. The seemingly minor transposition of a methyl group and a bromine atom can lead to a completely different molecule with altered reactivity and biological activity.
This guide provides a robust, self-validating methodology for the unambiguous structural determination of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. We will move beyond simple 1D NMR analysis and leverage the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to create an irrefutable map of atomic connectivity. This approach is not merely about characterization; it is about providing absolute confidence in the identity of a synthesized compound, a cornerstone of scientific integrity and a prerequisite for its use in further development.
The Analytical Challenge: Distinguishing Key Isomers
The primary challenge in validating the target structure lies in differentiating it from its plausible isomer, Ethyl 3-bromo-6-hydroxy-5-methylpicolinate.
| Target Structure | Potential Isomeric Impurity |
| Ethyl 5-bromo-6-hydroxy-3-methylpicolinate | Ethyl 3-bromo-6-hydroxy-5-methylpicolinate |
![]() | ![]() |
While 1D ¹H and ¹³C NMR would show similar features for both isomers (an aromatic proton, a methyl group, an ethyl ester group, and a hydroxyl proton), they cannot, on their own, definitively confirm the relative positions of the substituents. This ambiguity necessitates a deeper, through-bond correlation analysis provided by 2D NMR.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Validation
To resolve this structural puzzle, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they offer a complete and validated picture of the molecular architecture.[2][3]
-
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5][6] It is invaluable for mapping out connected proton networks, such as the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][8][9] It provides a definitive map of every C-H one-bond connection in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for our validation. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[10][11][12] These long-range correlations are essential for piecing together the molecular skeleton and unequivocally placing substituents relative to each other.
The logical workflow for this validation process is illustrated below.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
A. Sample Preparation
-
Dissolve approximately 10-15 mg of the synthesized Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and allow for the observation of exchangeable protons like the -OH group.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample is at a consistent temperature, typically 298 K (25 °C), before and during analysis.
B. Spectrometer Setup & Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum with sufficient signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra:
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment with 256-512 increments in the F1 dimension.
-
HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. The crucial parameter is the long-range coupling delay. It is often advantageous to run two HMBC experiments optimized for different long-range coupling constants (e.g., one for 8 Hz and another for 4 Hz) to capture a wider range of correlations.[9]
-
Data Interpretation: Building the Structure from Correlations
Let's predict the key correlations for our target molecule, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate , and demonstrate how they differentiate it from the isomer.
A. Predicted 1D NMR and HSQC Correlations
First, we assign provisional chemical shifts and establish the direct one-bond C-H connections.
| Label | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | HSQC Correlation |
| H4 | ~8.0 | C4 (~140) | Yes |
| -CH₃ (at C3) | ~2.4 | C-CH₃ (~18) | Yes |
| -OCH₂CH₃ | ~4.4 | -OCH₂- (~62) | Yes |
| -OCH₂CH₃ | ~1.4 | -CH₃ (~14) | Yes |
| -OH | ~12-13 (broad) | N/A | No |
| C2 (Ester C=O) | N/A | C2 (~165) | No |
| C3 | N/A | C3 (~130) | No |
| C5 | N/A | C5 (~110) | No |
| C6 | N/A | C6 (~160) | No |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
B. COSY Analysis: Confirming the Ethyl Fragment
The COSY spectrum will provide the most straightforward evidence for the ethyl group. A clear cross-peak will be observed between the methylene protons (~4.4 ppm) and the methyl protons (~1.4 ppm) of the ethyl ester, confirming their three-bond (³JHH) coupling and establishing this fragment.
C. HMBC Analysis: The Decisive Experiment
The HMBC spectrum provides the definitive connections across the molecule. The key is to look for correlations from the easily identifiable methyl and aromatic protons to the quaternary (non-protonated) carbons of the pyridine ring.
Comparison of Expected Key HMBC Correlations:
This comparative table highlights the power of HMBC in distinguishing between the two isomers. The presence or absence of specific cross-peaks provides irrefutable evidence.
| Proton(s) | Correlations for Target Structure (Ethyl 5-bromo-6-hydroxy-3-methylpicolinate) | Correlations for Isomer (Ethyl 3-bromo-6-hydroxy-5-methylpicolinate) | Verdict |
| -CH₃ Protons | C2 , C3 , C4 | C4, C5, C6 | CRITICAL DISTINCTION: Correlation to C2 and C4, but not C6, proves the methyl group is at the C3 position. |
| H4 Proton | C2, C3, C5, C6, -CH₃ | C2, C3, C5, C6, -CH₃ | While correlations to the ring carbons are similar, the correlation to the methyl carbon confirms the H4-C4-C3-CH3 or H4-C4-C5-CH3 arrangement. |
| -OCH₂- Protons | C2 (Ester C=O) | C2 (Ester C=O) | Confirms the ethyl group is part of an ester attached at C2 in both cases. |
The most compelling piece of evidence comes from the methyl protons. For our target structure, these protons will show a strong three-bond correlation to the aromatic C4 and a two-bond correlation to the substituted C3. Crucially, they will also show a three-bond correlation to the ester carbonyl carbon (C2). For the incorrect isomer, the methyl protons would instead show correlations to C4, C6, and its attached carbon, C5. This clear difference in the correlation pattern makes the assignment unambiguous.
Conclusion: A Framework for Confidence
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move beyond simple spectral interpretation to a robust, evidence-based structural validation. The causality is clear: COSY defines proton networks, HSQC links protons to their carbons, and HMBC builds the complete molecular skeleton through long-range connections. This integrated approach allows for the definitive confirmation of the structure of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and provides a powerful framework for distinguishing it from potential synthetic isomers. For any researcher in drug development, this level of analytical rigor is not just best practice; it is essential for ensuring the quality and integrity of the molecules that form the foundation of new discoveries.
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity . (2022, August 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Catalysis for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Substituted pyridines, such as Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, are privileged scaffolds found in a myriad of biologically active compounds. The strategic functionalization of this core structure through cross-coupling reactions opens a gateway to vast chemical diversity, enabling the synthesis of novel drug candidates.[1]
This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. As a senior application scientist, my aim is to offer not just a set of protocols, but a deeper understanding of the underlying principles that govern catalyst selection and reaction optimization for this challenging substrate. The presence of a coordinating pyridine nitrogen, a potentially chelating ortho-hydroxyl group, and an electron-withdrawing ester functionality presents a unique set of challenges and opportunities in catalysis.
The Strategic Importance of Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[2] For a molecule like Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, these reactions allow for the precise introduction of a wide range of substituents at the 5-position, a key vector for modulating pharmacological activity. The three most pertinent transformations for this substrate are the Suzuki-Miyaura coupling (C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (C-N bond formation with amines), and the Sonogashira coupling (C-C bond formation with terminal alkynes).
Comparative Analysis of Catalytic Systems
The success of a cross-coupling reaction hinges on the judicious choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the ancillary ligand. The ligand modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination—the key steps of the catalytic cycle.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for creating biaryl structures.[4] For our substrate, this would involve the coupling of the 5-bromo position with an aryl or heteroaryl boronic acid.
Catalyst Considerations:
The electron-deficient nature of the pyridine ring in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, further accentuated by the ester group, generally facilitates the initial oxidative addition step. However, the presence of the basic pyridine nitrogen and the acidic ortho-hydroxyl group can lead to catalyst inhibition or side reactions.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | A classic, reliable catalyst, but may require higher loadings and longer reaction times.[4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates, often providing higher turnover numbers.[4][5] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, often at lower catalyst loadings.[4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Dppf is a versatile ligand, effective for a range of heteroaryl couplings. |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The choice of an appropriate base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Role of the Ortho-Hydroxyl Group:
The ortho-hydroxyl group can potentially act as a directing group through chelation to the palladium center, influencing the regioselectivity and rate of the reaction.[6] However, it can also be deprotonated by the base, which may affect the electronic properties of the substrate or interact with the catalyst. For substrates with acidic protons, weaker bases like NaHCO₃ may be preferred to avoid undesired side reactions.[7]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[8][9] This reaction would enable the introduction of a variety of primary and secondary amines at the 5-position of our picolinate substrate.
Catalyst Considerations:
The amination of bromopyridines can be challenging due to the potential for the amine substrate and the pyridine product to coordinate to the palladium catalyst, leading to deactivation. The choice of a sterically hindered and electron-rich ligand is often crucial to promote the desired reductive elimination step and prevent catalyst inhibition.
Comparative Data for Buchwald-Hartwig Amination of Bromopyridines:
| Catalyst System (Pd Source/Ligand) | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | RuPhos is a highly effective ligand for the amination of heteroaryl halides.[10] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | SPhos, another Buchwald ligand, also shows good performance.[10] |
| Pd₂(dba)₃ / BINAP | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 | Bidentate ligands like BINAP can be effective, though sometimes require careful optimization.[8] |
| Pd(OAc)₂ / Xantphos | Aminothiophenecarboxylates | Cs₂CO₃ | Dioxane | 110 | 18 | 65-85 | Xantphos is a wide bite-angle ligand suitable for certain amination reactions.[11] |
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, with the key difference being the nature of the nucleophile and the transmetalation step, which in this case involves deprotonation of the amine by a strong base.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[12] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Catalyst Considerations:
For the Sonogashira coupling of bromopyridines, the choice of palladium source, ligand, copper source, and base are all critical parameters. The reaction is often sensitive to the reaction conditions, and optimization is frequently required.
Comparative Data for Sonogashira Coupling of Bromopyridines:
| Catalyst System (Pd/Cu/Ligand) | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(CF₃COO)₂ / CuI / PPh₃ | Terminal Alkynes | Et₃N | DMF | 100 | 3 | 72-96 | A highly efficient system for the coupling of 2-amino-3-bromopyridines. |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Et₃N | THF | RT | 16 | Moderate to high | A classic catalyst system that often works well under mild conditions. |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | 80 | 6 | ~90 | Another commonly used and effective catalyst combination. |
Mechanistic Insight: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper acetylide, formed in the copper cycle, is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling reactions of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos Catalyst System
Materials:
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Buchwald-Hartwig Amination using a Pd₂(dba)₃/RuPhos Catalyst System
Materials:
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add the degassed toluene and stir for 5 minutes.
-
Add the amine, followed by the Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
-
Add the LiHMDS solution dropwise.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.[10]
Protocol 3: Sonogashira Coupling using a Pd(CF₃COO)₂/CuI/PPh₃ Catalyst System
Materials:
-
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 10 minutes.
-
Add Ethyl 5-bromo-6-hydroxy-3-methylpicolinate and the terminal alkyne.
-
Add triethylamine and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The selection of an optimal cross-coupling catalyst for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a multifaceted decision that requires careful consideration of the desired transformation, the nature of the coupling partners, and the intricate electronic and steric properties of the substrate. While traditional catalysts like those based on PPh₃ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or stable N-heterocyclic carbene ligands often provide superior performance in terms of yield, reaction time, and catalyst loading, particularly for challenging heteroaromatic substrates.
The presence of the ortho-hydroxyl group on the picolinate core presents both a challenge and an opportunity. While it can potentially interfere with the catalytic cycle, it may also be exploited for directed couplings, an area ripe for further investigation. High-throughput screening of a diverse array of catalysts and ligands under various conditions would be a powerful strategy to rapidly identify the ideal conditions for the functionalization of this valuable scaffold. As our understanding of reaction mechanisms deepens and new generations of catalysts emerge, the synthetic toolbox for the elaboration of complex molecules like Ethyl 5-bromo-6-hydroxy-3-methylpicolinate will continue to expand, accelerating the discovery of new medicines.
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A Comparative Guide to Purity Assessment of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: HPLC vs. GC-MS
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key intermediate in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to ensure it meets the stringent purity requirements set forth by regulatory bodies.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies presented are robust, reliable, and fit for purpose.[3][4][5][6][7] We will delve into the causality behind experimental choices, offering insights honed from years of field experience to guide researchers, scientists, and drug development professionals in selecting and optimizing the most appropriate analytical strategy.
Understanding the Analyte: Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Before comparing analytical techniques, it is crucial to understand the physicochemical properties of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. Its structure, featuring a substituted picolinate ring, confers a degree of polarity due to the hydroxyl and ester functional groups.[8] The presence of a bromine atom adds to its molecular weight and influences its chromatographic behavior.[8] While the compound possesses some volatility, its thermal stability, especially in the presence of the hydroxyl group, is a key consideration for analytical method selection.[9]
Potential impurities in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate can arise from starting materials, by-products of the synthesis, or degradation.[10] These may include isomers, precursors such as 3-bromo-6-methylpicolinonitrile, or related compounds like methyl 5-bromo-6-methylpicolinate.[11][12] An effective analytical method must be able to separate and quantify these potential impurities with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[9][13] Its versatility and wide applicability make it the go-to method for the purity profiling of many APIs.[1][14]
The Rationale for HPLC in Purity Assessment
The decision to employ HPLC for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is primarily driven by the compound's polarity and the need to analyze it without thermal degradation.[9] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.[15][16]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
The choice of stationary phase is critical. A C18 (octadecyl) or C8 (octyl) bonded silica column is recommended for the separation of polar aromatic compounds.[15][16][17] Columns with embedded polar groups can also offer unique selectivity and are compatible with highly aqueous mobile phases.[18]
2. Mobile Phase Selection and Gradient Elution:
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) to control pH.[15]
-
A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with a wide range of polarities.
3. Detection:
-
Given the aromatic nature of the picolinate ring, UV detection is highly effective. A wavelength of approximately 264 nm is often a good starting point for picolinate derivatives.[19]
4. Method Validation:
-
The developed HPLC method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3][4][5][7]
| Parameter | Typical HPLC Performance |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1][13] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[20][21]
The Rationale for GC-MS and the Derivatization Imperative
While Ethyl 5-bromo-6-hydroxy-3-methylpicolinate has some volatility, the presence of the polar hydroxyl group can lead to poor peak shape and thermal degradation in the GC inlet.[22] To overcome this, a crucial step of derivatization is required.[23][24] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization technique.[25][26] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[24][25]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the essential derivatization step.
Detailed GC-MS Protocol
1. Derivatization:
-
Dissolve the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[25]
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
2. Instrumentation and Columns:
-
A standard GC-MS system with a split/splitless injector and a quadrupole mass analyzer is typically used.
-
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good choice for separating the derivatized analytes.
3. Temperature Programming:
-
A temperature program that starts at a lower temperature and ramps up is used to separate compounds based on their boiling points and interactions with the stationary phase.
4. Mass Spectrometry:
-
Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.[27][28]
| Parameter | Typical GC-MS Performance |
| Limit of Detection (LOD) | 0.001 - 0.01% |
| Limit of Quantitation (LOQ) | 0.003 - 0.03% |
| Precision (RSD) | < 5.0% |
| Accuracy (Recovery) | 95.0 - 105.0% |
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[15] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[13] |
| Applicability | Broad applicability to non-volatile and thermally labile compounds.[9] | Suitable for volatile and semi-volatile compounds, or those that can be made volatile through derivatization.[9][13] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | More complex, often requiring a derivatization step to increase volatility and thermal stability.[23][24] |
| Sensitivity | Good sensitivity, with LODs typically in the ppm range.[14] | Excellent sensitivity, often reaching ppb levels, especially with selective ion monitoring (SIM).[20] |
| Specificity | Good specificity, enhanced by using a photodiode array (PDA) detector for peak purity analysis. | High specificity due to the mass spectrometric detection, which provides molecular weight and structural information.[2] |
| Identification | Primarily based on retention time comparison with reference standards. | Confident identification through mass spectral library matching and fragmentation pattern analysis.[21][29] |
| Throughput | Can be higher due to simpler sample preparation. | Can be lower due to the additional derivatization step. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, each with its own set of advantages and considerations.
HPLC is recommended as the primary technique for routine quality control and release testing. Its direct analysis of the compound without the need for derivatization, coupled with its robustness and high throughput, makes it an efficient and reliable choice for quantifying known impurities and ensuring batch-to-batch consistency.
GC-MS serves as an invaluable complementary and investigational tool. Its superior sensitivity and specificity are ideal for:
-
Identifying unknown impurities: The mass spectral data is crucial for elucidating the structure of novel process-related impurities or degradation products.[10]
-
Trace-level analysis: When extremely low levels of specific impurities need to be monitored, the sensitivity of GC-MS is unparalleled.
-
Orthogonal method: Employing both HPLC and GC-MS provides a more comprehensive purity profile, as the two techniques separate compounds based on different physicochemical principles.
Ultimately, a well-rounded analytical strategy for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate will leverage the strengths of both techniques. By understanding the underlying principles and the rationale behind the experimental choices, researchers can confidently ensure the quality and safety of this important pharmaceutical intermediate.
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PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
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Slideshare. Analytical method validation as per ich and usp. [Link]
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Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
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Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
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Phenomenex. Derivatization for Gas Chromatography. [Link]
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YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
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NIH. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
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ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]
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ResearchGate. Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. [Link]
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PubMed. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. [Link]
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Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate: A Benchmarking Study Against Literature Precedents
This guide provides an in-depth analysis of a proposed, optimized synthesis for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a key heterocyclic intermediate in the development of advanced pharmaceutical and agrochemical agents.[1] Its unique substitution pattern makes it a valuable scaffold for creating complex molecular architectures through reactions like cross-coupling.[1] We will benchmark this synthesis against established literature methods for structurally analogous compounds, offering a comprehensive look at reaction efficiency, scalability, and practical considerations for the research chemist.
The core of our benchmarked method is a highly efficient Fischer esterification, adapted from a procedure reported with a 91% yield for a closely related substrate, ethyl 5-bromo-6-hydroxynicotinate.[2] This guide will detail the preceding steps required to generate the necessary starting material, providing a complete and validated workflow for researchers.
Strategic Overview: A Multi-Step Approach to the Target Molecule
The synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is most effectively approached through a multi-step sequence, commencing from a commercially available starting material. The logical flow involves the initial formation of the core picolinic acid structure, followed by regioselective bromination, and concluding with the final esterification.
Caption: Overall synthetic workflow from starting material to the final product.
Benchmarking Analysis: A Comparative Look at Key Transformations
The efficiency of any synthetic route is determined by the success of its individual steps. Here, we compare our proposed methods with alternatives discussed in the literature for similar heterocyclic systems.
| Reaction Step | Proposed Method | Literature Alternative(s) | Justification for Proposed Method | Expected Yield |
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent. | Direct bromination with Br₂/HBr.[3] | NBS is a safer and more selective brominating agent for electron-rich heterocyclic systems, minimizing the formation of poly-brominated byproducts. | >85% |
| Esterification | Fischer esterification using ethanol with a catalytic amount of sulfuric acid. | Conversion to acid chloride (e.g., with SOCl₂) followed by reaction with ethanol. | The direct Fischer esterification is operationally simpler, avoids harsh reagents like thionyl chloride, and has been demonstrated to be highly efficient (91% yield) for the analogous ethyl 5-bromo-6-hydroxynicotinate.[2] | ~91%[2] |
| Purification | Column chromatography followed by recrystallization. | Distillation (for liquids), extraction, and recrystallization.[4] | The solid nature of the final product and potential for closely-related impurities make chromatography an effective method for achieving high purity, a critical requirement for pharmaceutical intermediates. | >98% Purity |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of 5-Bromo-6-hydroxy-3-methylpicolinic Acid
This procedure details the crucial bromination step. The causality behind using N-Bromosuccinimide (NBS) is its ability to provide a low concentration of elemental bromine in situ, which enhances regioselectivity for the electron-rich pyridine ring, specifically at the position para to the hydroxyl group.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxy-3-methylpicolinic acid (10.0 g, 65.3 mmol) in 100 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (12.8 g, 71.8 mmol, 1.1 equivalents) to the solution in portions over 15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in 150 mL of ethyl acetate and washed with a saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The product is then purified by recrystallization from an ethanol/water mixture to afford 5-bromo-6-hydroxy-3-methylpicolinic acid as a white solid.
Protocol 2: Synthesis of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
This final esterification step is benchmarked directly against the highly effective procedure reported by Bolli et al. (2016).[2] The use of concentrated sulfuric acid as a catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol. Heating the reaction drives the equilibrium towards the formation of the ester by removing water, a byproduct of the reaction.
Caption: Experimental workflow for the final esterification step.
-
Reaction Setup: A suspension of 5-bromo-6-hydroxy-3-methylpicolinic acid (5.00 g, 21.5 mmol) is prepared in absolute ethanol (180 mL) in a 250 mL round-bottom flask.
-
Catalyst Addition: Concentrated sulfuric acid (0.4 mL) is carefully added to the suspension while stirring.
-
Reaction Conditions: The mixture is heated to 90 °C and stirred for 18 hours. During this time, the solid starting material will slowly dissolve as it is converted to the more soluble ester.[2]
-
Work-up: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (100 mL) and washed with water (2 x 30 mL). The aqueous washings are back-extracted once with dichloromethane (30 mL).[2]
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give Ethyl 5-bromo-6-hydroxy-3-methylpicolinate as a pale yellow oil or low-melting solid.[2] Further purification, if necessary, can be achieved via silica gel chromatography.
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A Researcher's Guide to In-Vitro Biological Screening of Novel Compounds Derived from Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
For drug discovery and development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. The pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of many FDA-approved drugs. The strategic introduction of functional groups, such as a bromine atom and a hydroxyl group on the picolinate ring system, as seen in Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, offers a versatile platform for the synthesis of a diverse library of novel compounds. The bromine atom, for instance, can significantly modulate the physicochemical properties of the molecule and provides a handle for further chemical modifications through cross-coupling reactions.
This guide provides an in-depth, objective comparison of standard in-vitro biological screening methodologies to evaluate the therapeutic potential of compounds derived from this promising scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data comparison, empowering researchers to make informed decisions in their screening cascade.
The Strategic Rationale for Screening: Targeting Cancer, Inflammation, and Microbial Infections
The structural alerts within the Ethyl 5-bromo-6-hydroxy-3-methylpicolinate core suggest a high probability of biological activity in several key therapeutic areas. Brominated pyridines and related heterocyclic compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Therefore, a primary in-vitro screening cascade for novel derivatives should logically focus on these three areas.
A typical screening workflow would begin with an assessment of general cytotoxicity to determine the concentration range for more specific assays. Subsequently, based on the initial cytotoxicity profile and the structural features of the derivatives, more targeted assays for anticancer, anti-inflammatory, or antimicrobial activity can be performed.
Caption: A generalized workflow for the in-vitro screening of a novel compound library.
Part 1: Cytotoxicity Screening — The Foundational Assay
Before delving into specific therapeutic areas, it is crucial to assess the general cytotoxicity of the synthesized compounds. This initial screen provides a therapeutic window and helps in determining the appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Comparison
The cytotoxicity data should be summarized in a table for easy comparison.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | 48 | 15.2 ± 1.8 |
| Derivative 2 | MCF-7 | 48 | 28.5 ± 3.1 |
| Derivative 3 | HCT-116 | 48 | 8.9 ± 0.9 |
| Doxorubicin | MCF-7 | 48 | 0.8 ± 0.1 |
| Doxorubicin | HCT-116 | 48 | 1.2 ± 0.2 |
Part 2: Comparative In-Vitro Screening Guides
Based on the initial cytotoxicity screen, promising compounds can be further evaluated in more specific assays.
A. Anticancer Activity Screening
For compounds exhibiting significant cytotoxicity against cancer cell lines, further investigation into their anticancer potential is warranted.
Comparison of Anticancer Assays:
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. | Long-term cell survival. | Gold standard for determining cytotoxicity. | Time-consuming (2-3 weeks). |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects translocation of phosphatidylserine to the outer cell membrane (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Mechanism of cell death. | Provides mechanistic insights. | Requires flow cytometry. |
| Cell Cycle Analysis | Quantifies the proportion of cells in different phases of the cell cycle. | Effect on cell proliferation. | Identifies cell cycle arrest. | Requires flow cytometry. |
B. Anti-inflammatory Activity Screening
Chronic inflammation is linked to various diseases, making the identification of novel anti-inflammatory agents a key research area.[3]
Comparison of Anti-inflammatory Assays:
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| Protein Denaturation Inhibition Assay | Measures the ability of a compound to inhibit heat-induced denaturation of albumin.[4][5] | Inhibition of protein denaturation. | Simple and cost-effective.[4] | Indirect measure of anti-inflammatory activity. |
| HRBC Membrane Stabilization Assay | Assesses the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis.[6] | Membrane stabilization. | Reflects stabilization of lysosomal membranes.[6] | Indirect and non-specific. |
| COX/LOX Inhibition Assay | Measures the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] | Enzyme inhibition. | Provides direct mechanistic information. | Requires purified enzymes and specific substrates. |
C. Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, are a promising source of such agents.[7][8]
Comparison of Antimicrobial Assays:
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| Agar Well/Disk Diffusion Method | A qualitative method where the zone of inhibition around a well or disk containing the compound is measured.[9] | Zone of inhibition. | Simple, rapid, and inexpensive for initial screening. | Not quantitative. |
| Broth Microdilution Method | A quantitative method to determine the Minimum Inhibitory Concentration (MIC) of a compound. | MIC value. | Provides quantitative data on antimicrobial potency. | More labor-intensive than diffusion methods. |
| Biofilm Inhibition Assay | Measures the ability of a compound to prevent the formation of or eradicate existing microbial biofilms. | Inhibition of biofilm formation/eradication. | Relevant for chronic and persistent infections. | More complex to set up and quantify. |
Part 3: Visualizing the Screening Cascade
Caption: Decision tree for the in-vitro screening of novel compounds.
Conclusion
The in-vitro biological screening of compounds derived from Ethyl 5-bromo-6-hydroxy-3-methylpicolinate presents a promising avenue for the discovery of novel therapeutic agents. A systematic and logically structured screening cascade, beginning with general cytotoxicity and progressing to more specific anticancer, anti-inflammatory, and antimicrobial assays, is essential for efficiently identifying lead candidates. This guide provides the foundational knowledge, comparative insights, and detailed protocols to empower researchers in this critical phase of drug discovery. The key to success lies in the careful selection of assays, rigorous execution of protocols, and objective interpretation of data, ultimately paving the way for the development of the next generation of therapeutics.
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
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Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (2015). Bioorganic & Medicinal Chemistry. [Link]
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Identification of a novel class of anti-inflammatory compounds with anti-tumor activity in colorectal and lung cancers. (2011). PLoS One. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central. [Link]
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Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. (2025). Phytomedicine. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
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Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Confirming the Absolute Configuration of Chiral Derivatives
In the landscape of drug discovery, natural product chemistry, and materials science, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is a critical determinant of its biological activity, pharmacological properties, and material function. The unambiguous assignment of stereocenters is not merely an academic exercise; it is a foundational requirement for intellectual property, regulatory approval, and the rational design of next-generation therapeutics and materials.
This guide provides an in-depth comparison of the primary experimental techniques employed for the determination of absolute configuration. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, practical workflows, and crucial decision-making criteria from the perspective of a seasoned researcher. Our focus is on empowering you to select and execute the most appropriate methodology for your specific scientific challenge, ensuring the integrity and validity of your stereochemical assignments.
At a Glance: A Comparative Overview of Key Methodologies
The choice of a technique for determining absolute configuration is a strategic one, dictated by the physical state of the sample, molecular complexity, availability of instrumentation, and project timelines. The following table provides a quantitative comparison of the most prevalent methods.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Formation of diastereomers with a chiral derivatizing agent and analysis of NMR chemical shift differences. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm).[1] | 2-15 mg, recoverable; can be a neat liquid, oil, or solution.[1] | ~0.1-1 mg; requires a suitable chromophore. | 1-5 mg; requires a reactive functional group (e.g., -OH, -NH2). |
| Analysis Time | Days to weeks (highly dependent on crystallization success). | Hours to a few days (including computational time). | Hours. | 1-2 days (including derivatization and NMR analysis).[2] |
| Success Rate | High, provided a suitable crystal is obtained. | High for molecules amenable to computational analysis. | Moderate; dependent on the presence and nature of chromophores. | High for suitable substrates. |
| Key Advantage | Considered the "gold standard"; provides an unambiguous 3D structure.[1] | Applicable to a wide range of molecules in solution, including non-crystalline samples.[1][3] | High sensitivity, requiring minimal sample. | Widely accessible instrumentation (NMR). |
| Key Limitation | Requirement for a high-quality single crystal, which can be a significant bottleneck.[1] | Relies on accurate quantum mechanical calculations. | Requires a UV-Vis chromophore near the stereocenter. | Requires derivatization, which may not be straightforward for all molecules. |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, it is possible to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
The Underlying Principle: Anomalous Dispersion
The ability to determine absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[1] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom undergoes a phase shift. This effect, which is more pronounced for heavier atoms, breaks the centrosymmetric nature of the diffraction pattern, allowing for the differentiation between a molecule and its mirror image. The Flack parameter, a value refined during the structure solution process, provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero indicates the correct assignment, while a value close to one suggests that the inverted structure is correct.
Experimental Workflow
Step-by-Step Protocol:
-
Crystal Growth: The most critical and often challenging step is the growth of a single, well-ordered crystal of the chiral derivative with dimensions typically greater than 0.1 mm. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected from multiple orientations.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated and refined. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.
Chiroptical Spectroscopy: A Powerful Alternative for Molecules in Solution
For molecules that are difficult to crystallize or for researchers who require a faster turnaround, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer robust alternatives. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[1]
The Synergy of Experiment and Computation
A key feature of modern chiroptical spectroscopy is its tight integration with quantum mechanical calculations. The experimental VCD or ECD spectrum of an unknown enantiomer is compared with the theoretically predicted spectrum for one of the enantiomers, typically calculated using Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[3] Since most molecules have a rich and characteristic infrared spectrum, VCD is broadly applicable.
Experimental Protocol for VCD
-
Sample Preparation: Dissolve 5-10 mg of the chiral derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 0.1 M.[1]
-
Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling:
-
Conformational Search: For flexible molecules, a thorough conformational search is performed using molecular mechanics or other computational methods to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized, and their vibrational frequencies and VCD intensities are calculated using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d).[3]
-
-
Spectral Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a theoretical spectrum. This is then compared to the experimental VCD spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.
Case Study: Mirtazapine
VCD was successfully used to determine the absolute configuration of the antidepressant drug mirtazapine.[1] The experimental VCD spectrum of (-)-mirtazapine was compared with the DFT-calculated spectrum for the R-enantiomer. The excellent agreement between the experimental and calculated spectra unambiguously assigned the absolute configuration of (-)-mirtazapine as R.[1] This case highlights the power of VCD for determining the absolute configuration of pharmaceutical compounds in solution, even when crystallization is challenging.[1]
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. Its primary advantage is its high sensitivity, requiring very small amounts of sample. However, its application is limited to molecules containing a chromophore that absorbs in the accessible UV-Vis range.[4]
Experimental Protocol for ECD
The experimental and computational workflow for ECD is analogous to that of VCD, with the main difference being the type of spectroscopy and the computational method used for spectral prediction (Time-Dependent DFT or TD-DFT).
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to millimolar concentration range) in a UV-transparent solvent.
-
Spectral Measurement: Record the ECD and UV-Vis spectra of the sample.
-
Computational Modeling: Perform a conformational search and geometry optimization as for VCD. Then, calculate the electronic transition energies and rotational strengths using TD-DFT.
-
Spectral Comparison and Assignment: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum to assign the absolute configuration.
NMR Spectroscopy: The Mosher's Ester Method
For chiral molecules possessing a hydroxyl or primary/secondary amine group, the Mosher's ester method is a widely used and accessible NMR-based technique for determining absolute configuration.[2]
The Principle of Diastereomeric Differentiation
The Mosher's ester method involves the derivatization of the chiral alcohol or amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters or amides.[5] Since diastereomers have different physical properties, their NMR spectra will also be different. By systematically analyzing the differences in the 1H NMR chemical shifts (Δδ) of the two diastereomers, the absolute configuration of the original stereocenter can be deduced.[5]
Experimental Protocol for Mosher's Ester Analysis
-
Derivatization: React the chiral alcohol or amine with both (R)- and (S)-MTPA chloride (or another suitable MTPA derivative) in separate reactions to form the two corresponding diastereomeric esters or amides.
-
NMR Analysis: Acquire high-resolution 1H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals in the NMR spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers, typically as Δδ = δS - δR.
-
Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the newly formed ester or amide linkage are used to assign the absolute configuration of the original stereocenter.
-
Troubleshooting Common Issues in Mosher's Method
-
Incomplete Derivatization: Ensure the reaction goes to completion to avoid complications in NMR analysis. Use a slight excess of the Mosher's acid chloride and a suitable base (e.g., pyridine, DMAP).
-
Signal Overlap: If proton signals overlap, consider using a higher field NMR spectrometer or 2D NMR techniques (e.g., COSY, HSQC) to aid in signal assignment.
-
Ambiguous Δδ Values: If the Δδ values are very small or inconsistent, it may be due to conformational flexibility. In such cases, other methods like VCD may be more suitable.
Conclusion: A Multi-faceted Approach to a Critical Question
The determination of absolute configuration is a cornerstone of modern chemical research. While single-crystal X-ray crystallography remains the ultimate arbiter, its reliance on high-quality crystals necessitates the availability of robust alternative techniques. VCD and ECD have emerged as powerful, broadly applicable methods for molecules in solution, with their reliability underpinned by the accuracy of modern quantum mechanical calculations. For molecules with appropriate functional groups, the venerable Mosher's ester method provides a readily accessible NMR-based solution.
As a Senior Application Scientist, my recommendation is to adopt a multi-faceted and evidence-based approach. The choice of technique should be guided by a careful consideration of the sample's properties and the available resources. In cases of ambiguity or when dealing with particularly complex or novel structures, the application of two or more independent methods is highly recommended to ensure a confident and irrefutable assignment of absolute configuration.
References
- Computational methods and points for attention in absolute configuration determin
- (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.
- Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.
- Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Determination of the Absolute Configuration of Natural Products.
- Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy.
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism: The Cytotoxic Sesquiterpene Natural Products Quadrone, Suberosenone, Suberosanone, and Suberosenol A Acetate.
- The X-ray crystallography phase problem solved thanks to AlphaFold and RoseTTAFold models: a case-study report. PubMed.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
- Determination of Absolute Configuration—an Overview Rel
- A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A.
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed Central.
- Best‐Practice DFT Protocols for Basic Molecular Comput
- How I Used Mosher Esters in my PhD. YouTube.
- How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange.
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF.
- Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
Hazard Assessment and Risk Mitigation: A Proactive Approach
Given its structure as a brominated heterocyclic compound, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate should be handled as a hazardous substance.[2] Halogenated organic compounds are frequently categorized as hazardous waste due to their potential toxicity and environmental persistence.[3][4][5] Compounds with similar structures are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[6][7] Therefore, a conservative approach, assuming a significant hazard level, is essential for safety.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Recommended Precautions |
| Skin Irritant | May cause redness, itching, or inflammation upon contact.[7][8] | Avoid all skin contact by wearing appropriate personal protective equipment.[9] |
| Eye Irritant | May cause serious eye irritation, including redness, watering, and discomfort.[7][8] | Wear chemical safety goggles or a face shield at all times.[3] |
| Acute Toxicity (Oral/Inhalation) | May be harmful or toxic if ingested or inhaled.[6][9] | Handle only in a well-ventilated area or a certified chemical fume hood.[3][4] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. Do not let this chemical enter the environment.[5][10] | Dispose of as hazardous waste; do not pour down the drain.[3][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in any capacity, including for disposal, the following PPE is mandatory:[3][4]
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant nitrile gloves.[3] If prolonged contact is anticipated, consider double-gloving or using gloves with a higher resistance rating.[11] Always consult the glove manufacturer's compatibility chart.[11]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[3]
-
Footwear: Closed-toe shoes are required in any laboratory setting.[3]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: If not already working in one, move to a well-ventilated area or a fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the material.[10][12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[13]
-
Label and Dispose: Tightly close the container and label it clearly as "Hazardous Waste" with the full chemical name. Dispose of it in the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is waste segregation . As a brominated compound, it falls under the category of halogenated organic waste.[3][4]
Step 1: Identify the Correct Waste Stream This compound MUST be disposed of in a designated "Halogenated Organic Waste" container.[3][4] Mixing it with non-halogenated waste streams significantly increases disposal costs and can interfere with the disposal process.[2][5]
Step 2: Waste Collection
-
Collect all waste containing Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, including residual amounts in containers and contaminated materials like gloves or absorbent pads, in a chemically compatible and properly labeled container.[11] Polyethylene containers are often suitable.[11]
-
The container must be kept tightly closed when not in use and stored in a cool, well-ventilated area, preferably within a designated Satellite Accumulation Area (SAA).[2][13]
Step 3: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 5-bromo-6-hydroxy-3-methylpicolinate"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
Step 4: Arrange for Professional Disposal
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
The final disposal method will likely be high-temperature incineration at a facility permitted to handle halogenated organic compounds.[13]
Decision Workflow for Disposal The following diagram illustrates the decision-making process for the proper segregation and disposal of this chemical.
Caption: Disposal decision workflow for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Regulatory Framework: Adherence to Standards
The disposal of hazardous chemicals is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15] OSHA's standards for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate the implementation of a Chemical Hygiene Plan, which includes procedures for safe removal of hazardous waste.[15] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[16] Adherence to the protocols in this guide will help ensure compliance with these critical regulations.
By treating Ethyl 5-bromo-6-hydroxy-3-methylpicolinate with the caution it warrants and following these systematic disposal procedures, you contribute to a safer research environment and demonstrate a commitment to environmental responsibility.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
Bromine. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
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Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]
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Hydrogen Bromide. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Ethyl 5-bromo-6-methylnicotinate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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VOC Regulation Solutions. (n.d.). MicroCare. Retrieved from [Link]
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Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Identification and Listing of Hazardous Waste; Toxicity Characteristics Revisions. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-bromo-6-hydroxy-3-methylpicolinate, a halogenated picolinate derivative. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards. This document is designed to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Assessment and Triage
While a specific Safety Data Sheet (SDS) for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate may not be readily available, its chemical structure—containing a brominated pyridine ring, a hydroxyl group, and a methylpicolinate moiety—suggests a profile of potential hazards based on analogous compounds. Halogenated organic compounds are often classified as hazardous waste.[1][2] Picolinate derivatives and other brominated pyridines can be irritants and may be harmful if ingested or absorbed through the skin.[3][4][5][6][7][8]
Therefore, this compound must be handled with care, assuming it to be hazardous. The primary hazards associated with this class of compounds include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4][6][7][8]
-
Eye Irritation: Can cause serious eye irritation.[3][4][6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][8]
-
Harmful if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if ingested or in contact with skin.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling Ethyl 5-bromo-6-hydroxy-3-methylpicolinate. The following table summarizes the mandatory PPE, with explanations for the necessity of each.
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][4][9][10] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][9] | Prevents direct skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | A laboratory coat and closed-toe shoes.[1][4][9] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][4] | Minimizes the inhalation of any dust or vapors, which could cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for the entire lifecycle of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate in the laboratory.
Caption: Workflow for handling Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, review the safety data sheets of structurally similar compounds to fully understand the potential hazards.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[1] Have spill cleanup materials readily available.
-
-
Handling and Use:
-
Dispensing: When weighing and dispensing the compound, do so in a fume hood to minimize inhalation exposure. Avoid generating dust.
-
Experimental Procedures: Handle the compound with care, avoiding contact with skin and eyes.[4] Use appropriate laboratory equipment and techniques to prevent spills.
-
-
Decontamination and Storage:
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for environmental protection and regulatory compliance.
-
Waste Segregation: Due to its chemical structure, Ethyl 5-bromo-6-hydroxy-3-methylpicolinate should be classified as halogenated organic waste .[1][2]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2] This is because different disposal procedures are required for each.
-
-
Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[2]
-
This includes any contaminated consumables such as gloves, weighing paper, and pipette tips.
-
-
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management provider.
-
By adhering to these detailed procedures, you can ensure a safe laboratory environment for yourself and your colleagues while responsibly managing the lifecycle of Ethyl 5-bromo-6-hydroxy-3-methylpicolinate.
References
- Redox. (2021, September 16).
- Jubilant Ingrevia Limited.
- AK Scientific, Inc.
- ECHEMI. Chromium(III)
- 5 - SAFETY D
- Braun Research Group.
- Fisher Scientific.
- TCI Chemicals. (2025, April 1).
- Safety D
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- California Air Resources Board.
- Campus Operations.
- Sigma-Aldrich. (2025, August 25).
- Google Patents. (2013, May 2).
- Fisher Scientific.
- CymitQuimica. (2024, December 19).
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- Echemi.
- ECHEMI.
- Benchchem. Safe Disposal of 5-Bromo-6-methoxy-8-nitroquinoline: A Procedural Guide.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


